3-Fluoro-4-phenylaniline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-4-phenylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN/c13-12-8-10(14)6-7-11(12)9-4-2-1-3-5-9/h1-8H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHBPECPEWKVHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Senior Application Scientist's Technical Guide to 3-Fluoro-4-phenylaniline: Synthesis, Characterization, and Potential Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Niche Building Block
In the vast repository of chemical scaffolds available to the medicinal chemist, some compounds are well-trodden ground, their properties and reactivity extensively documented. Others, like 3-Fluoro-4-phenylaniline , exist as intriguing but sparsely characterized building blocks. This guide is structured from the perspective of a senior application scientist tasked with evaluating such a compound for inclusion in a drug discovery program.
While publicly available, peer-reviewed data on this compound is limited, its structural motifs—a fluorinated aniline and a biphenyl system—are of significant interest in modern pharmaceutical design. The introduction of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, while the biphenyl scaffold offers a rigid, well-defined vector for exploring protein binding pockets.
This document, therefore, deviates from a simple data sheet. Instead, it serves as a technical and strategic guide. We will establish the compound's identity, propose a robust and logical synthetic route based on established precedent, outline a comprehensive characterization workflow, and discuss its potential applications by drawing parallels with structurally related, well-documented molecules. This is a blueprint for how to approach, understand, and unlock the potential of a novel chemical entity.
Part 1: Core Compound Identification and Physicochemical Profile
The foundational step in evaluating any chemical entity is to confirm its identity and understand its basic physical properties. These characteristics govern everything from reaction setup and solvent selection to formulation and preliminary safety assessments.
Chemical Identity
-
Systematic Name: this compound
-
Alternative Name: 2-Fluoro-4-aminobiphenyl
-
CAS Number: 360771-05-7[1]
-
Molecular Formula: C₁₂H₁₀FN
-
Molecular Weight: 187.22 g/mol
-
Structure: (Caption: Chemical structure of this compound)
Physicochemical Properties
| Property | Predicted/Known Value | Scientific Rationale & Significance |
| Physical Form | Solid | Biphenyl systems tend to pack efficiently into a crystal lattice, resulting in a solid state at room temperature. |
| Melting Point | Data not available | Expected to be a crystalline solid with a defined melting point, likely in the range of other substituted biphenyls (e.g., 2-Fluorobiphenyl melts at 71-74 °C).[2] This parameter is a critical indicator of purity. |
| Boiling Point | Data not available | High boiling point expected due to molecular weight and polarity. Not a primary parameter for a solid compound but relevant for purification via distillation if necessary. |
| Solubility | Predicted: Soluble in organic solvents (DCM, EtOAc, MeOH); Poorly soluble in water. | The aromatic rings confer lipophilicity, while the amine group provides some polarity. This profile is typical for many small molecule drug candidates. |
| pKa (of aniline) | Predicted: ~3-4 | The electron-withdrawing effect of the fluorine atom and the phenyl ring is expected to decrease the basicity of the aniline nitrogen compared to aniline itself (pKa ~4.6). This is crucial for salt formation strategies and understanding physiological behavior. |
Part 2: A Proposed Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
For constructing the C-C bond between the two phenyl rings, the Suzuki-Miyaura cross-coupling reaction is the industry-standard method due to its high functional group tolerance, mild reaction conditions, and commercial availability of starting materials. The following is a robust, field-proven protocol that should be readily applicable for the synthesis of this compound.
Synthetic Strategy: Causality and Choices
The chosen disconnection strategy involves coupling a commercially available halo-aniline with phenylboronic acid. We will use 4-bromo-3-fluoroaniline as the starting material. The C-Br bond is chosen over a C-Cl bond for its higher reactivity in palladium-catalyzed cycles, often leading to cleaner reactions and higher yields with less forcing conditions. Phenylboronic acid is selected for its stability and affordability.
Workflow Diagram
Caption: Proposed workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Vessel Preparation: An oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet is assembled.
-
Reagent Charging: To the flask, add 4-bromo-3-fluoroaniline (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).
-
Catalyst Addition: The flask is briefly opened to add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv). Rationale: This is a robust, air-stable Pd(0) catalyst suitable for a wide range of Suzuki couplings.
-
Solvent Addition & Degassing: A 4:1 mixture of 1,4-dioxane and water is added. The mixture is then degassed by bubbling nitrogen through the solution for 15-20 minutes. Rationale: Degassing is critical to remove oxygen, which can oxidize and deactivate the palladium catalyst.
-
Reaction: The reaction mixture is heated to 85-90 °C and stirred vigorously.
-
Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromoaniline is consumed (typically 4-12 hours).
-
Work-up:
-
The reaction is cooled to room temperature.
-
The mixture is diluted with deionized water and transferred to a separatory funnel.
-
The aqueous layer is extracted three times with ethyl acetate (EtOAc).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
-
Purification: The resulting crude solid is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Part 3: Compound Characterization Workflow
Once synthesized and purified, the identity and purity of the compound must be unequivocally confirmed. This is a self-validating system where orthogonal analytical techniques provide a complete and trustworthy picture of the final product.
Characterization Logic Diagram
Caption: Standard workflow for the analytical characterization of a new compound.
Expected Analytical Data
-
¹H NMR (400 MHz, CDCl₃): The spectrum should show distinct signals in the aromatic region (approx. δ 6.8-7.6 ppm) corresponding to the protons on both phenyl rings. The integration should sum to 9 protons (8 aromatic, plus aniline N-H if not exchanged). Protons on the fluorinated ring will exhibit coupling to the fluorine atom (¹⁹F-¹H coupling), resulting in characteristic doublet-of-doublets or triplet-of-doublets splitting patterns. A broad singlet corresponding to the two amine (NH₂) protons would also be expected, which would disappear upon a D₂O shake.
-
¹³C NMR (100 MHz, CDCl₃): The spectrum will show 12 distinct carbon signals. The carbon directly attached to the fluorine atom will appear as a large doublet due to one-bond C-F coupling (J ≈ 240-250 Hz). Carbons two and three bonds away will show smaller C-F couplings.
-
Mass Spectrometry (ESI+): The spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z 188.22. High-resolution mass spectrometry (HRMS) should confirm the elemental composition to within 5 ppm.
-
Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretch of the primary amine (a doublet around 3350-3450 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), C=C stretches in the aromatic rings (~1500-1600 cm⁻¹), and a strong C-F stretch (~1100-1250 cm⁻¹).
Part 4: Potential Applications in Drug Discovery & Medicinal Chemistry
The value of a building block is defined by the properties it can impart to a larger molecule. The this compound scaffold is a promising starting point for several therapeutic areas.
-
Kinase Inhibitors: The biphenyl motif is a classic "hinge-binding" element in many kinase inhibitors. The aniline nitrogen provides a key hydrogen bond donor, while the second phenyl ring can be functionalized to target the solvent-exposed region of the ATP-binding pocket. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and block potential sites of metabolic oxidation.
-
Scaffolds for Bioactive Molecules: The introduction of fluorine is a well-established strategy in medicinal chemistry to improve the metabolic stability and pharmacokinetic profile of drug candidates.[3] The aniline group is a versatile handle for further chemical modification, allowing for the synthesis of amides, sulfonamides, and ureas, expanding the chemical space that can be explored.
-
Probes for Chemical Biology: The fluorine atom can serve as a sensitive ¹⁹F NMR probe to study protein-ligand interactions without the background noise inherent in ¹H NMR.[4] This makes derivatives of this compound potentially valuable tools for fragment-based screening and mechanistic studies.
Part 5: Safety & Handling
Given the lack of specific toxicity data for this compound, it must be handled with the precautions appropriate for a new chemical entity of unknown toxicity, drawing guidance from structurally related compounds.
| Hazard Category | Precautionary Measures & Rationale |
| Acute Toxicity | (Oral, Dermal, Inhalation) Assume to be harmful or toxic. Avoid ingestion, skin contact, and inhalation of dust. Rationale: Aromatic amines as a class can exhibit toxicity. |
| Skin/Eye Irritation | Causes skin and serious eye irritation. Wear appropriate PPE. Rationale: Aniline derivatives are often irritants. |
| Handling | Handle in a certified chemical fume hood. Use personal protective equipment (PPE): safety glasses with side shields, nitrile gloves, and a lab coat. |
| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents. |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations for chemical waste. |
Conclusion
This compound (CAS 360771-05-7) represents a building block with significant untapped potential. While detailed experimental data remains to be published, its synthesis is readily achievable through robust and scalable methods like the Suzuki-Miyaura coupling. Its structure is primed for incorporation into discovery programs targeting a range of biological targets, particularly kinases. By following the logical workflows for synthesis, characterization, and safe handling outlined in this guide, researchers can confidently integrate this promising scaffold into their research and development pipelines, paving the way for the discovery of novel therapeutics.
References
A Technical Guide to 3-Fluoro-4-phenylaniline: Synthesis, Characterization, and Applications
Abstract: This document provides a comprehensive technical overview of 3-Fluoro-4-phenylaniline (CAS No: 360771-05-7), a fluorinated biaryl amine of significant interest in medicinal chemistry and materials science. We delve into its core molecular structure and physicochemical properties, present standardized protocols for its synthesis and spectroscopic characterization, and discuss its role as a versatile building block in modern drug development. This guide is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this compound's scientific and practical attributes.
Chemical Identity and Molecular Properties
This compound, also known by its CAS number 360771-05-7, is an aromatic amine featuring a biphenyl scaffold with a fluorine substituent positioned ortho to the amino group.[1] This specific arrangement of functional groups—the nucleophilic amine, the electron-withdrawing fluorine, and the extended π-system of the biphenyl core—imparts unique chemical reactivity and makes it a valuable intermediate. The introduction of a fluorine atom is a common strategy in medicinal chemistry to modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity.[2][3]
The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 360771-05-7 | [1] |
| Molecular Formula | C₁₂H₁₀FN | [1] |
| Molecular Weight | 187.22 g/mol | Inferred from Formula |
| IUPAC Name | This compound | [1] |
| SMILES | Nc1ccc(c(F)c1)-c1ccccc1 | [1] |
| Purity | Typically ≥96% | [1] |
Molecular Structure Analysis
The structure of this compound is characterized by two phenyl rings linked by a single C-C bond. The aniline ring is substituted with an amino (-NH₂) group and a fluorine (-F) atom. The fluorine atom at the 3-position exerts a strong inductive electron-withdrawing effect, which modulates the basicity and nucleophilicity of the adjacent amino group at the 1-position.
References
- 1. Synthonix, Inc > Building Blocks > this compound - [AC79989] [synthonix.com]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 3-Fluoro-4-phenylaniline in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility of 3-Fluoro-4-phenylaniline in organic solvents. In the absence of extensive published quantitative data for this specific compound, this document emphasizes the foundational principles of solubility and provides detailed, field-proven methodologies for its experimental determination. The guide is structured to empower researchers with the necessary tools to generate reliable solubility data, crucial for optimizing synthetic routes, purification processes, and formulation development. We delve into the theoretical underpinnings of solubility, present a robust experimental protocol based on the widely accepted shake-flask method, and detail a validated High-Performance Liquid Chromatography (HPLC)-UV method for accurate quantification. This guide is designed to be a self-contained resource, fostering scientific integrity through self-validating protocols and a strong grounding in established chemical principles.
Introduction: The Significance of Solubility in Drug Discovery and Development
This compound is a substituted aromatic amine with potential applications as a key building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The strategic placement of the fluorine atom and the phenyl group on the aniline core can significantly influence the physicochemical properties of resulting compounds, impacting their biological activity, metabolic stability, and pharmacokinetic profiles.
A thorough understanding of the solubility of this compound in a diverse range of organic solvents is a critical prerequisite for its effective utilization. Solubility data informs crucial decisions throughout the development pipeline, from the selection of appropriate reaction media and the design of efficient purification strategies (such as crystallization) to the development of suitable formulations for preclinical and clinical studies. In essence, solubility is a fundamental parameter that dictates the feasibility and efficiency of bringing a new chemical entity from the laboratory to the clinic.
This guide will provide a robust framework for understanding and experimentally determining this vital property.
Theoretical Principles Governing Solubility
The solubility of a solid solute in a liquid solvent is a complex thermodynamic process governed by the principle of "like dissolves like".[1][2] This adage is a simplified representation of the intricate interplay of intermolecular forces between the solute and solvent molecules.[1][3] The dissolution process can be conceptually broken down into three steps:
-
Overcoming solute-solute interactions: Energy is required to break the intermolecular forces holding the this compound molecules together in the crystal lattice.
-
Overcoming solvent-solvent interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.
-
Formation of solute-solvent interactions: Energy is released when the solute molecule interacts with the solvent molecules.
The overall enthalpy of solution (ΔHsol) is the sum of the energy changes in these three steps. The spontaneity of the dissolution process is determined by the Gibbs free energy change (ΔGsol), which also incorporates the change in entropy (ΔSsol): ΔGsol = ΔHsol - TΔSsol.[4][5] A negative ΔGsol indicates a spontaneous dissolution process.
Intermolecular Forces and this compound
The molecular structure of this compound dictates the types of intermolecular forces it can participate in:
-
Hydrogen Bonding: The primary amine (-NH2) group is a key feature, capable of acting as both a hydrogen bond donor and acceptor. This will be a dominant factor in its solubility in protic solvents.[6][7]
-
Dipole-Dipole Interactions: The polar C-F and C-N bonds, along with the overall asymmetry of the molecule, create a permanent dipole moment, leading to dipole-dipole interactions.
-
van der Waals Forces (London Dispersion Forces): These weak, non-specific attractive forces are present between all molecules and will be the primary mode of interaction with nonpolar solvents.[1]
Predicting Solubility: A Qualitative Approach
Based on these intermolecular forces, we can make qualitative predictions about the solubility of this compound in different classes of organic solvents:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to the strong hydrogen bonding interactions between the solvent's hydroxyl group and the amine group of the solute.[8]
-
Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Ethyl Acetate): Moderate to high solubility is anticipated. These solvents can engage in dipole-dipole interactions with this compound.[8]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is likely. The energy required to overcome the strong solute-solute interactions (particularly hydrogen bonding) will not be sufficiently compensated by the weak van der Waals forces established with nonpolar solvents.[2][8]
Hansen Solubility Parameters (HSP)
Experimental Determination of Equilibrium Solubility
The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[4][11] This technique involves agitating an excess of the solid compound in a chosen solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated supernatant is then determined using a suitable analytical technique.
Experimental Workflow: A Visual Guide
Caption: Workflow for determining the equilibrium solubility of this compound.
Detailed Experimental Protocol: Shake-Flask Method
Materials:
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or other suitable sealed containers
-
Thermostatic shaker or water bath
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, solvent-compatible)
-
HPLC system with UV detector
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid should be clearly visible to ensure saturation.
-
Accurately add a known volume of the selected organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate. The presence of undissolved solid should be confirmed at the end of the equilibration period.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Filter the supernatant through a 0.45 µm syringe filter into a clean vial to remove any remaining solid particles.
-
Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.
-
Quantitative Analysis: HPLC-UV Method
High-Performance Liquid Chromatography with UV detection is a robust and widely used technique for the quantification of aromatic compounds.
Instrumentation and Conditions (A starting point for method development):
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-10 min: 30-70% B10-15 min: 70-90% B15-17 min: 90% B17-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Determined from the UV-Vis spectrum of this compound in the mobile phase (typically in the range of 230-280 nm for anilines) |
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of known concentration in the mobile phase.
-
Perform serial dilutions to prepare a series of at least five standard solutions of decreasing concentrations.
-
-
Calibration Curve:
-
Inject the standard solutions into the HPLC system.
-
Plot the peak area of this compound as a function of its concentration.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²), which should be ≥ 0.995.
-
-
Sample Analysis:
-
Inject the diluted sample solutions.
-
Determine the peak area for this compound in each sample.
-
Use the equation from the calibration curve to calculate the concentration of the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear and concise table for easy comparison.
Table 1: Illustrative Solubility of this compound in Common Organic Solvents at 25 °C
| Solvent Class | Solvent | IUPAC Name | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |
| Polar Protic | Methanol | Methanol | High | [Insert experimental data] |
| Ethanol | Ethanol | High | [Insert experimental data] | |
| Polar Aprotic | Acetone | Propan-2-one | Moderate to High | [Insert experimental data] |
| Dichloromethane | Dichloromethane | Moderate to High | [Insert experimental data] | |
| Ethyl Acetate | Ethyl ethanoate | Moderate to High | [Insert experimental data] | |
| Non-Polar | Hexane | Hexane | Low | [Insert experimental data] |
| Toluene | Toluene | Low | [Insert experimental data] |
The experimentally determined solubility data should be interpreted in the context of the theoretical principles outlined in Section 2. The trends observed should align with the predictions based on intermolecular forces. Any significant deviations from the expected behavior may warrant further investigation into specific solute-solvent interactions.
Safety Considerations
As a prudent laboratory practice, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all solvents used. Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
While specific quantitative solubility data for this compound is not widely published, this technical guide provides a comprehensive framework for its determination and interpretation. By understanding the fundamental principles of solubility and adhering to the detailed experimental protocols provided, researchers can generate high-quality, reliable data. This information is invaluable for the efficient and effective use of this compound in synthetic chemistry and drug development, ultimately contributing to the advancement of new therapeutic agents.
References
- 1. 2.6 Intermolecular Force and Physical Properties of Organic Compounds | Organic Chemistry I | Manifold @CUNY [cuny.manifoldapp.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 3.1 Intermolecular Forces – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 4. Video: Solubility - Concept [jove.com]
- 5. Solubility - Wikipedia [en.wikipedia.org]
- 6. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 10. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 11. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
Spectroscopic Elucidation of 3-Fluoro-4-phenylaniline: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive, in-depth analysis of the expected spectroscopic signature of 3-Fluoro-4-phenylaniline (also known as 3-fluoro-4-biphenylamine). As a crucial building block in medicinal chemistry and materials science, unambiguous structural confirmation is paramount. This document, designed for researchers, scientists, and drug development professionals, synthesizes predictive data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) based on established spectroscopic principles and data from closely related structural analogs. We detail not only the expected spectral data but also the underlying causality for peak assignments and provide robust, field-proven experimental protocols to enable replication and validation.
Introduction and Molecular Architecture
This compound is a substituted biphenyl compound featuring an aniline moiety on one ring and fluorine substitution on the same ring. This unique arrangement of an electron-donating group (NH₂) and an electron-withdrawing group (F) on one phenyl ring, which is further coupled to a second phenyl ring, results in a distinct and predictable spectroscopic profile. Understanding this profile is essential for reaction monitoring, quality control, and structural verification in synthetic applications.
The logical first step in any spectroscopic analysis is the visualization of the molecular structure and the numbering of its unique atomic positions, which provides the framework for subsequent spectral assignments.
Caption: Molecular structure of this compound with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information, with the fluorine atom serving as a key diagnostic probe through its characteristic couplings.
Experimental Protocol: NMR Spectroscopy
A self-validating protocol ensures reproducibility and accuracy. The following procedure is standard for acquiring high-quality NMR data for aniline derivatives[1][2].
-
Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is typically suitable, but for observing NH₂ protons without exchange, deuterated dimethyl sulfoxide (DMSO-d₆) can be used. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths will provide better signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a standard pulse program.
-
Typical parameters: 32 scans, relaxation delay of 2 seconds, acquisition time of 4 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Typical parameters: 1024 scans, relaxation delay of 2 seconds.
-
-
Data Processing: Process the raw data (FID) with an appropriate software package. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The ¹H NMR spectrum is defined by the electronic environment of the protons. The electron-donating NH₂ group will shield ortho and para protons, while the electronegative fluorine and the anisotropic effect of Ring B will cause deshielding and complex splitting.
| Position | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration | Assignment Rationale |
| H-2 | 6.95 - 7.05 | dd | ³JHH ≈ 8.5, ⁴JHF ≈ 2.0 | 1H | Ortho to NH₂ (shielded), coupled to H-6 and F. |
| H-5 | 6.80 - 6.90 | dd | ³JHF ≈ 11.0, ⁴JHH ≈ 2.5 | 1H | Ortho to F (deshielded), shows large coupling to F and small coupling to H-6. |
| H-6 | 6.70 - 6.80 | ddd | ³JHH ≈ 8.5, ⁴JHH ≈ 2.5, ⁵JHF ≈ 1.5 | 1H | Meta to both F and NH₂, coupled to H-2, H-5, and weakly to F. |
| NH₂ | ~3.8 | br s | - | 2H | Broad signal due to quadrupole relaxation and potential exchange. Position is solvent/concentration dependent[1]. |
| H-2', H-6' | 7.50 - 7.60 | m | - | 2H | Ortho protons on Ring B, deshielded by proximity to Ring A. |
| H-3', H-5' | 7.40 - 7.50 | m | - | 2H | Meta protons on Ring B. |
| H-4' | 7.30 - 7.40 | m | - | 1H | Para proton on Ring B. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The ¹³C NMR spectrum is highly diagnostic due to the large and predictable C-F coupling constants. The carbon directly attached to fluorine will appear as a high-field doublet with a large one-bond coupling constant (¹JCF)[3].
| Position | Predicted δ (ppm) | Multiplicity (from C-F coupling) | Coupling Constant (JCF, Hz) | Assignment Rationale |
| C-1 | 142.5 | d | ³JCF ≈ 3 | Carbon attached to NH₂. |
| C-2 | 116.0 | d | ²JCF ≈ 22 | Ortho to NH₂, ortho to C-Ph. |
| C-3 | 158.0 | d | ¹JCF ≈ 245 | Carbon directly attached to F; large coupling constant is characteristic[1]. |
| C-4 | 125.0 | d | ²JCF ≈ 18 | Carbon attached to Ring B, deshielded. |
| C-5 | 114.0 | d | ²JCF ≈ 21 | Ortho to F, shielded. |
| C-6 | 119.0 | d | ⁴JCF ≈ 2 | Meta to F. |
| C-1' | 139.0 | s | - | Ipso-carbon of Ring B. |
| C-2', C-6' | 129.5 | s | - | Ortho carbons of Ring B. |
| C-3', C-5' | 128.8 | s | - | Meta carbons of Ring B. |
| C-4' | 127.5 | s | - | Para carbon of Ring B. |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of functional groups, providing a rapid and reliable fingerprint of the molecule.
Experimental Protocol: FT-IR Spectroscopy
This protocol for solid-state analysis is standard in the field and ensures high-quality, reproducible spectra[4].
-
Sample Preparation (KBr Pellet):
-
Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven at 110°C for several hours to remove moisture.
-
In an agate mortar, grind 1-2 mg of the sample with ~150 mg of the dried KBr until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die and press under high pressure (~8-10 tons) in a hydraulic press to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Obtain a background spectrum of the empty sample compartment to correct for atmospheric CO₂ and H₂O.
-
Place the KBr pellet in the spectrometer's sample holder.
-
Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹, by co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
Predicted IR Absorption Bands
The IR spectrum of this compound will be dominated by vibrations from the amine, the aromatic rings, and the C-F bond.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3480 - 3450 | Medium | N-H asymmetric stretching (primary amine)[4] |
| 3390 - 3360 | Medium | N-H symmetric stretching (primary amine)[4] |
| 3080 - 3030 | Medium-Weak | Aromatic C-H stretching |
| 1630 - 1610 | Strong | N-H scissoring (bending) |
| 1580, 1510, 1480 | Strong-Medium | Aromatic C=C ring stretching |
| 1290 - 1270 | Strong | Aromatic C-N stretching |
| 1250 - 1210 | Very Strong | C-F stretching (Highly characteristic)[4] |
| 880 - 800 | Strong | C-H out-of-plane bending (indicative of substitution pattern) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, which is crucial for confirming the molecular formula and connectivity.
Experimental Protocol: Electron Ionization (EI) MS
EI-MS is a classic technique for analyzing volatile, thermally stable small molecules and provides rich fragmentation data for structural elucidation[5].
-
Sample Introduction: Introduce a small amount of the sample dissolved in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC) inlet or a direct insertion probe.
-
Ionization: Use a standard electron ionization energy of 70 eV. This high energy ensures fragmentation and produces a reproducible spectrum.
-
Instrumentation:
-
Ion Source Temperature: ~230 °C.
-
Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: Scan from m/z 40 to 300 to ensure capture of all relevant fragments.
-
Predicted Mass Spectrum and Fragmentation
The nominal molecular weight of C₁₂H₁₀FN is 187.14 g/mol . The EI mass spectrum is expected to show a strong molecular ion peak. The fragmentation pathway will be governed by the stability of the resulting ions and neutral losses. The biphenyl linkage and the aniline moiety are key fragmentation points.
| m/z | Predicted Ion | Rationale for Formation |
| 187 | [C₁₂H₁₀FN]⁺˙ | Molecular Ion (M⁺˙) , expected to be abundant[6]. |
| 186 | [M-H]⁺ | Loss of a hydrogen radical. |
| 160 | [M-HCN]⁺˙ | Characteristic loss of hydrogen cyanide from the aniline ring. |
| 110 | [C₆H₅F]⁺˙ | Fragment from cleavage of the biphenyl C-C bond. |
| 93.5 | [C₁₂H₁₀FN]²⁺ | Doubly charged molecular ion (if observed). |
| 77 | [C₆H₅]⁺ | Phenyl cation from cleavage of the biphenyl bond. |
The proposed fragmentation workflow is initiated by the ionization of the molecule, followed by cleavage at its weakest points to generate stable cationic fragments.
Caption: Proposed key fragmentation pathways for this compound under EI-MS conditions.
Conclusion
The structural elucidation of this compound is reliably achieved through a synergistic application of NMR, IR, and MS techniques. The ¹H and ¹³C NMR spectra provide definitive connectivity through chemical shifts and characteristic H-F and C-F coupling patterns. IR spectroscopy offers a rapid fingerprint, with strong, characteristic bands for the N-H and C-F stretches confirming the presence of key functional groups. Finally, mass spectrometry validates the molecular weight and provides fragmentation data consistent with the proposed structure. This guide provides the predictive data and robust protocols necessary for researchers to confidently identify and characterize this important chemical entity.
References
An In-Depth Technical Guide to the Synthesis and Characterization of 3-Fluoro-4-phenylaniline
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 3-Fluoro-4-phenylaniline (also known as 3-fluoro-[1,1'-biphenyl]-4-amine). This fluorinated biarylamine scaffold is of significant interest to researchers in drug development and materials science due to the unique physicochemical properties imparted by the fluorine substituent, which can enhance metabolic stability, binding affinity, and lipophilicity. We present a robust and efficient two-step synthetic pathway commencing with a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by a straightforward reduction. This guide elucidates the causality behind the chosen synthetic strategy and experimental parameters. Furthermore, it establishes a self-validating system of characterization, detailing the expected outcomes from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) to ensure the unequivocal identification and purity assessment of the target compound.
Introduction: The Strategic Importance of Fluorinated Biarylamines
The incorporation of fluorine into organic molecules is a cornerstone strategy in modern medicinal chemistry.[1] The C-F bond is highly polarized and strong, and fluorine's small size and high electronegativity can profoundly influence a molecule's conformational preferences, pKa, and metabolic pathways without significantly increasing its steric bulk.[1] The biarylamine motif, on the other hand, is a privileged structure found in numerous biologically active compounds. The combination of these two features in this compound creates a versatile building block for the synthesis of novel pharmaceuticals and advanced materials.
This guide moves beyond a simple recitation of steps to provide the strategic rationale essential for successful synthesis and validation. The chosen synthetic pathway is predicated on reliability, scalability, and the commercial availability of starting materials.
A Validated Synthetic Strategy: The Suzuki-Miyaura Pathway
To construct the core C-C bond of the biphenyl system, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as the method of choice for its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of its boronic acid reagents.[2][3]
The proposed synthesis begins with 1-bromo-2-fluoro-4-nitrobenzene. The strategic placement of the nitro group serves two purposes: it is a powerful electron-withdrawing group that activates the aryl bromide towards oxidative addition in the Suzuki catalytic cycle, and it serves as a convenient precursor to the target amine functionality.
Causality of the Synthetic Route
-
Step 1: Suzuki-Miyaura Coupling. This reaction will couple 1-bromo-2-fluoro-4-nitrobenzene with phenylboronic acid. The use of a palladium catalyst, specifically Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is a well-established and reliable choice for this transformation.[2] A base is required to activate the boronic acid for transmetalation.[4] We have selected potassium carbonate for its efficacy and ease of handling.
-
Step 2: Nitro Group Reduction. The resulting 3-fluoro-4-phenyl-1-nitrobenzene is then reduced to the target aniline. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean, efficient, and high-yielding method for this transformation, producing only water as a byproduct.[5]
This two-step sequence is logical and efficient, leading to the desired product with high purity after appropriate workup and purification.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 3-Fluoro-4-phenyl-1-nitrobenzene via Suzuki-Miyaura Coupling
Materials:
-
1-bromo-2-fluoro-4-nitrobenzene (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Deionized Water
Protocol:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-2-fluoro-4-nitrobenzene (1.0 eq) and phenylboronic acid (1.2 eq).
-
Add Pd(PPh₃)₄ (0.03 eq) and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and deionized water in a 4:1 ratio (v/v) to achieve a substrate concentration of approximately 0.2 M.
-
Heat the reaction mixture to 105 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-fluoro-4-phenyl-1-nitrobenzene as a solid.
Step 2: Synthesis of this compound via Nitro Group Reduction
Materials:
-
3-fluoro-4-phenyl-1-nitrobenzene (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5 mol %)
-
Ethanol
-
Hydrogen (H₂) gas balloon or Parr hydrogenator
Protocol:
-
Dissolve 3-fluoro-4-phenyl-1-nitrobenzene (1.0 eq) in ethanol in a suitable flask.
-
Carefully add 10% Pd/C (5 mol %) to the solution under an inert atmosphere.
-
Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.
-
Stir the reaction mixture vigorously under a positive pressure of H₂ (balloon) at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Once complete, carefully purge the flask with nitrogen to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization if necessary.
Characterization and Data Validation
Unequivocal characterization is critical to validate the synthesis. The following data provides a baseline for confirming the identity and purity of this compound.
Spectroscopic Data Summary
The expected data is compiled based on known spectral data of analogous compounds.[6][7]
| Technique | Parameter | Expected Value / Observation |
| ¹H NMR | Chemical Shift (δ) | ~7.5-7.3 ppm (m, Phenyl-H), ~7.2-6.8 ppm (m, Fluoroaniline-H), ~3.8 ppm (br s, -NH₂) |
| ¹³C NMR | Chemical Shift (δ) | ~155 ppm (d, J≈240 Hz, C-F), ~140-115 ppm (Aromatic carbons), ~113 ppm (d, J≈20 Hz, C-NH₂) |
| ¹⁹F NMR | Chemical Shift (δ) | ~ -120 to -130 ppm (relative to CFCl₃) |
| FT-IR | Wavenumber (cm⁻¹) | ~3450-3300 (N-H stretch), ~3100-3000 (Aromatic C-H stretch), ~1620 (N-H bend), ~1250 (C-F stretch) |
| Mass Spec. | m/z (EI) | M⁺ at ~187.08 |
Interpretation of Characterization Data
-
¹H NMR: The spectrum should show distinct regions for the five protons of the phenyl group and the three protons on the fluorinated aniline ring. The broad singlet for the amine protons is characteristic.
-
¹³C NMR: The most diagnostic signal is the carbon attached to the fluorine, which will appear as a doublet with a large coupling constant (¹JCF ≈ 240 Hz). Other carbons near the fluorine will also show smaller C-F couplings.
-
¹⁹F NMR: This is a crucial technique for any fluorinated compound, providing a clean spectrum with a single resonance for the fluorine atom, confirming its presence and electronic environment.[8][9]
-
FT-IR: Key vibrational bands will confirm the presence of the amine (N-H stretches and bend) and the C-F bond.
-
Mass Spectrometry: The molecular ion peak will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Integrated Workflow for Synthesis and Characterization
The entire process from starting materials to a fully characterized final product can be visualized as a cohesive workflow.
Caption: Overall experimental workflow for the project.
Conclusion
This guide has detailed a reliable and well-rationalized pathway for the synthesis of this compound. By employing a Suzuki-Miyaura coupling followed by nitro group reduction, researchers can access this valuable building block in good yield. The comprehensive characterization protocol provides a robust framework for validating the structure and purity of the final product, ensuring its suitability for downstream applications in drug discovery and materials science. Adherence to these detailed experimental and analytical procedures will enable researchers to confidently synthesize and verify this important chemical entity.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101624348A - Preparation method of para-fluoroaniline - Google Patents [patents.google.com]
- 6. Page loading... [wap.guidechem.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Foreword: The Strategic Value of the 3-Fluoro-4-phenylaniline Scaffold
An In-Depth Technical Guide to the Biological Activity of 3-Fluoro-4-phenylaniline Derivatives
In the landscape of modern medicinal chemistry, the this compound core represents a privileged scaffold. Its utility stems not from inherent biological activity, but from its role as a versatile building block for creating potent and selective therapeutic agents. The strategic placement of a fluorine atom at the 3-position is a key design element. Fluorine, being the most electronegative element, imparts unique properties: it can modulate the pKa of the adjacent aniline nitrogen, alter metabolic stability by blocking potential sites of oxidation, and form crucial hydrogen bonds or electrostatic interactions with target proteins, thereby enhancing binding affinity and selectivity.[1][2]
This guide synthesizes current research on the diverse biological activities of derivatives built upon this core structure. We will delve into their anticancer and antimicrobial properties, explore the nuanced structure-activity relationships (SAR) that govern their efficacy, and provide detailed, field-proven protocols for their evaluation. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this chemical class, fostering the rational design of next-generation therapeutics.
Part 1: Anticancer Activity - Targeting Cellular Proliferation
Derivatives of this compound have emerged as a promising class of anticancer agents, demonstrating efficacy through various mechanisms, most notably the inhibition of key protein kinases that regulate cell cycle progression and signal transduction.
Inhibition of Aurora Kinases
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are critical for mitotic progression.[3] Their overexpression is a common feature in many human cancers, making them attractive targets for therapeutic intervention.[4]
-
Mechanism of Action: this compound derivatives have been integrated into quinazoline-based scaffolds to create potent and selective Aurora kinase inhibitors.[3][4] These molecules typically act as ATP-competitive inhibitors, binding to the kinase's active site and preventing the phosphorylation of downstream substrates. This disruption of kinase activity leads to mitotic arrest, polyploidy, and ultimately, apoptosis (programmed cell death) in cancer cells. For instance, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide was identified as a selective Aurora Kinase B (AURKB) inhibitor that demonstrated efficacy in human cancer cell lines and was orally active in a mouse xenograft model.[4] Similarly, a 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid derivative showed potent inhibitory activity against Aurora A kinase.[3]
The following diagram illustrates the central role of Aurora kinases in the cell cycle and the point of intervention for these inhibitors.
Caption: Role of Aurora Kinases in Mitosis and Inhibition by Derivatives.
Broad-Spectrum Cytotoxicity
Beyond specific kinase targets, various derivatives exhibit broad cytotoxic effects against a range of cancer cell lines.
-
Morpholine Derivatives: Novel 3-fluoro-4-morpholinoaniline derivatives have demonstrated significant growth-inhibitory effects against breast cancer cell lines, including MDA-MB-231 and MCF-7.[5] The morpholine moiety is a common feature in many bioactive compounds, often improving pharmacokinetic properties.
-
Quinone Conjugates: Hybrid molecules synthesized by combining fluoroaniline moieties with naturally occurring quinones (embelin and plumbagin) have shown potent activity against melanoma (A375) cell lines.[6][7] These compounds are thought to target the B-raf protein, a key component of the MAPK/ERK signaling pathway often mutated in melanoma.[6]
-
Akt Pathway Sensitization: Some derivatives, such as N′-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, have been shown to markedly sensitize cancer cells to the killing effects of Akt inhibitors, demonstrating a synergistic therapeutic strategy.[8]
Summary of Anticancer Activity Data
The following table summarizes the reported in vitro anticancer activities of representative this compound derivatives.
| Derivative Class | Target / Cell Line | Activity Metric | Potency | Reference |
| Quinazoline Derivative | Aurora Kinase B | Enzymatic Assay | Sub-nanomolar | [4] |
| Morpholine Derivative | MDA-MB-231 (Breast) | GI₅₀ | 2.0 x 10⁻⁵ M | [5] |
| Morpholine Derivative | MCF-7 (Breast) | GI₅₀ | 8.0 x 10⁻⁵ M | [5] |
| Hydroxybenzoquinone | A375 (Melanoma) | LC₅₀ | 12.25 µg/mL | [6][7] |
| Fluoroquinazoline | Aurora Kinase A | IC₅₀ | 168.78 µM | [3] |
Part 2: Antimicrobial Activity - Combating Pathogenic Microbes
The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents with unique mechanisms of action. Derivatives of this compound have shown considerable promise in this area, particularly as inhibitors of essential bacterial enzymes.
Inhibition of Bacterial DNA Gyrase and DHFR
DNA gyrase and dihydrofolate reductase (DHFR) are validated and essential targets in antibacterial drug discovery.
-
Mechanism of Action: DNA gyrase, a type II topoisomerase, is crucial for controlling DNA topology during replication.[9] Its inhibition leads to the cessation of DNA synthesis and bacterial cell death. DHFR is a key enzyme in the folic acid synthesis pathway, which is essential for producing nucleotides. Sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline have been shown to be moderate to potent inhibitors of both DNA gyrase and DHFR.[9] For example, certain derivatives exhibited IC₅₀ values against DNA gyrase in the range of 18.17–23.87 µM and against DHFR in the range of 4.33–5.54 µM, demonstrating their potential as dual-target antimicrobial agents.[9]
Activity Spectrum
These derivatives have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as some fungal pathogens.[9] Thiazolidin-4-one sulfonyl derivatives, for instance, showed prominent inhibitory activity against various bacterial and fungal strains.[10] The incorporation of electron-withdrawing groups on the phenyl ring was found to enhance antimicrobial potency.[10][11]
Summary of Antimicrobial Activity Data
| Derivative Class | Target Enzyme | Pathogen | Potency (IC₅₀ / MIC) | Reference |
| Sulfonamide/Carbamate | DNA Gyrase | Various Bacteria | 18.17–23.87 µM | [9] |
| Sulfonamide/Carbamate | DHFR | Various Bacteria | 4.33–5.54 µM | [9] |
| Biphenyl Triol | MRSA | MRSA | 3.13 µg/mL (MIC) | [11] |
| Thiazolidinone Sulfonyl | S. aureus DNA Gyrase | S. aureus | Potent Inhibition | [10] |
Part 3: Structure-Activity Relationship (SAR) Insights
The biological activity of these derivatives is highly dependent on the nature and position of substituents on the core scaffold. Understanding these relationships is paramount for rational drug design.
-
Role of Fluorine: The position of the fluorine atom is critical. Studies on related phenylalanine analogs show that halogen substitution at the meta-position (position 3) often increases affinity for biological targets compared to ortho or para substitutions.[12] The high electronegativity of fluorine can alter the electronic distribution of the entire molecule, influencing how it interacts with receptor pockets.[13]
-
Aniline Substituents: Derivatization of the aniline nitrogen into sulfonamides, carbamates, or amides is a common and effective strategy. These groups can act as hydrogen bond donors and acceptors, forming key interactions with amino acid residues in the target's active site.[9]
-
Phenyl Ring Substituents: Adding electron-withdrawing groups (e.g., -CF₃, -Cl, -F) to the 4-phenyl ring tends to increase cytotoxic and antimicrobial activity.[6][10][11] This is likely due to enhanced binding affinity or altered electronic properties that favor interaction with the target.
-
Molecular Scaffolding: The choice of the heterocyclic system fused or linked to the core aniline is crucial. Quinazolines have proven effective for kinase inhibition,[3][4] while incorporating moieties like morpholine can improve potency and pharmacokinetic profiles in anticancer agents.[5]
Part 4: Experimental Protocols & Methodologies
The trustworthiness of biological data hinges on robust and reproducible experimental design. Here, we provide step-by-step protocols for two key assays used to evaluate the derivatives discussed.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
-
Principle: This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Workflow Diagram:
Caption: Standard workflow for an MTT-based cytotoxicity assay.
-
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A375) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48 to 72 hours. The duration is critical as it must be long enough for the compound to exert its effect but short enough to prevent control cells from becoming over-confluent.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well. Incubate for an additional 2-4 hours. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI₅₀ or IC₅₀ value.
-
Protocol: Bacterial DNA Gyrase Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase. The enzyme converts relaxed circular plasmid DNA into its supercoiled form in an ATP-dependent reaction. The different topological forms of DNA (relaxed vs. supercoiled) can be separated and visualized by agarose gel electrophoresis.
-
Step-by-Step Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing DNA gyrase assay buffer, ATP, relaxed plasmid DNA (e.g., pBR322) as the substrate, and purified DNA gyrase enzyme (E. coli or S. aureus).
-
Inhibitor Addition: Add the test derivative at various concentrations to the reaction tubes. Include a positive control (a known gyrase inhibitor like ciprofloxacin) and a negative control (vehicle, e.g., DMSO).
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour to allow the supercoiling reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing a protein denaturant (like SDS) and a DNA intercalating agent (like ethidium bromide or SYBR Safe).
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the electrophoresis until the relaxed and supercoiled forms of the plasmid are well separated. Supercoiled DNA migrates faster through the gel than relaxed DNA.
-
Visualization & Analysis: Visualize the DNA bands under UV light. In the absence of an inhibitor, most of the DNA will be in the faster-migrating supercoiled form. In the presence of an effective inhibitor, the DNA will remain in the slower-migrating relaxed form. The concentration of the derivative that inhibits 50% of the supercoiling activity is determined as the IC₅₀.
-
Conclusion and Future Perspectives
The this compound scaffold is a validated and highly adaptable platform for the development of novel therapeutic agents. Derivatives have demonstrated significant potential in oncology and infectious diseases, primarily through the targeted inhibition of essential enzymes like protein kinases and DNA gyrase. The strategic incorporation of fluorine is key to their success, enhancing binding interactions and metabolic stability.
Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects and improve their therapeutic index. The exploration of novel heterocyclic scaffolds and further derivatization, guided by computational modeling and SAR analysis, will undoubtedly lead to the discovery of more potent and drug-like candidates. Combination therapies, such as pairing these derivatives with other targeted agents, also represent a promising avenue for overcoming drug resistance and improving clinical outcomes.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 3. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation [mdpi.com]
- 4. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Foreword: The Strategic Imperative of Fluorine in Modern Drug Discovery
An In-depth Technical Guide to 3-Fluoro-4-phenylaniline as a Building Block in Medicinal Chemistry
The deliberate incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry. This small yet powerful halogen can profoundly influence a compound's physicochemical and pharmacological properties. Its high electronegativity, ability to form strong carbon-fluorine bonds, and capacity to modulate pKa and lipophilicity can lead to enhanced metabolic stability, improved binding affinity, and better membrane permeability.[1][2][3] This guide focuses on a particularly valuable fluorinated building block: this compound. We will explore its synthesis, properties, and, most critically, its application in the design of targeted therapeutics, with a special emphasis on kinase inhibitors.
Physicochemical and Spectroscopic Profile of this compound
A thorough understanding of a building block's fundamental properties is paramount for its effective use in synthesis and drug design. The table below summarizes the key physicochemical data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₀FN | |
| Molecular Weight | 187.22 g/mol | |
| Appearance | Off-white to light brown crystalline solid | [1][4] |
| Melting Point | 78-82 °C | [4] |
| Boiling Point | ~310 °C (Predicted) | |
| pKa (Predicted) | 4.1 (amine) | |
| LogP (Predicted) | 2.8 | |
| Solubility | Soluble in methanol, ethanol, DMSO, and other common organic solvents. | [4] |
Note: Some values are predicted and should be confirmed by experimental data where critical.
Synthesis of this compound: A Practical Approach
The synthesis of this compound can be efficiently achieved through a multi-step process. A common and reliable strategy involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.[5][6][7][8]
Synthetic Scheme
Caption: Synthetic route to this compound.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the N-arylation of 4-bromo-2-fluoroaniline with aniline.
Materials and Reagents:
| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Role |
| 4-Bromo-2-fluoroaniline | 367-24-8 | C₆H₅BrFN | 190.01 | Aryl halide |
| Aniline | 62-53-3 | C₆H₇N | 93.13 | Amine |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | C₅₁H₄₂O₃Pd₂ | 915.72 | Palladium(0) source |
| Xantphos | 161265-03-8 | C₃₉H₃₂OP₂ | 578.62 | Ligand |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | C₄H₉NaO | 96.10 | Base |
| Toluene (anhydrous) | 108-88-3 | C₇H₈ | 92.14 | Solvent |
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-bromo-2-fluoroaniline (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Addition of Reagents: Add anhydrous toluene (5 mL), aniline (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford this compound.
Application in Medicinal Chemistry: A Key Building Block for FLT3 Inhibitors
This compound is a critical structural motif in a number of potent and selective kinase inhibitors. A prime example is its incorporation into quizartinib, a second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor used in the treatment of acute myeloid leukemia (AML).[9][10][11][12]
The FLT3 Signaling Pathway and Its Role in AML
FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem cells.[13] Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are found in approximately 30% of AML patients and lead to constitutive activation of the kinase, driving uncontrolled cell growth and survival through downstream signaling pathways like PI3K/AKT, RAS/MAPK, and STAT5.[14][15][16][17]
Caption: Simplified FLT3 signaling pathway and the point of intervention by quizartinib.
Structural Insights: The Role of this compound in Quizartinib's Binding to FLT3
The X-ray crystal structure of quizartinib in complex with the FLT3 kinase domain (PDB ID: 4XUF) provides invaluable insights into the role of the this compound moiety.[14][15][16][17][18]
-
Hydrophobic Interactions: The phenyl ring of the this compound core occupies a hydrophobic pocket within the ATP-binding site of the FLT3 kinase.
-
Fluorine's Contribution: The fluorine atom at the 3-position is not just a passive substituent. It can engage in favorable orthogonal multipolar interactions with the protein backbone, enhancing binding affinity. Furthermore, the electron-withdrawing nature of fluorine can modulate the electronics of the aromatic ring, potentially influencing its interaction with surrounding residues.
-
Directionality and Conformation: The aniline nitrogen serves as a key attachment point for the rest of the inhibitor scaffold, and its basicity, fine-tuned by the adjacent fluorine, is critical for maintaining the optimal geometry for binding.
Structure-Activity Relationship (SAR) Considerations
The this compound scaffold offers several avenues for SAR exploration:
-
Position of Fluorine: Shifting the fluorine to the 2-position or introducing additional fluorine atoms would likely alter the binding mode and selectivity profile of the inhibitor.
-
Aniline Substitutions: The aniline nitrogen provides a handle for further chemical modification, allowing for the introduction of various side chains to probe for additional interactions within the kinase active site.
-
Phenyl Ring Modifications: Substitution on the appended phenyl ring can be used to modulate solubility, metabolic stability, and to explore further interactions with the protein.
Conclusion: A Versatile and High-Impact Building Block
This compound has established itself as a valuable building block in medicinal chemistry, particularly in the development of targeted cancer therapies. Its unique combination of a fluorinated aromatic core and a reactive aniline handle provides a versatile platform for the synthesis of complex and highly potent molecules. The successful application of this moiety in the FLT3 inhibitor quizartinib underscores its potential. As our understanding of kinase biology and structure-based drug design continues to evolve, we can anticipate that this compound will remain a key component in the medicinal chemist's toolbox for crafting the next generation of precision medicines.
References
- 1. fishersci.com [fishersci.com]
- 2. 3,4-Difluoro-L-phenylalanine | C9H9F2NO2 | CID 716295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synquestlabs.com [synquestlabs.com]
- 4. downloads.ossila.com [downloads.ossila.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. research.rug.nl [research.rug.nl]
- 9. 2-Bromo-4-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 10. The evolving role of FLT3 inhibitors in acute myeloid leukemia: quizartinib and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances and Challenges in Quizartinib‐Based FLT3 Inhibition for Acute Myeloid Leukemia: Mechanisms of Resistance and Prospective Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Crystal Structure of the FLT3 Kinase Domain Bound to the Inhibitor Quizartinib (AC220) | PLOS One [journals.plos.org]
- 15. Crystal Structure of the FLT3 Kinase Domain Bound to the Inhibitor Quizartinib (AC220) | PLOS One [journals.plos.org]
- 16. rcsb.org [rcsb.org]
- 17. rcsb.org [rcsb.org]
- 18. researchgate.net [researchgate.net]
Methodological & Application
synthesis of linezolid intermediate 3-fluoro-4-morpholinoaniline
An Application Note for the Synthesis of Linezolid Intermediate: 3-Fluoro-4-morpholinoaniline
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed, two-part protocol for the synthesis of 3-fluoro-4-morpholinoaniline, a critical precursor for the oxazolidinone antibiotic, Linezolid.[1][2] The synthesis is approached as a robust two-step process, commencing with the nucleophilic aromatic substitution (SNAr) of 3,4-difluoronitrobenzene with morpholine, followed by the catalytic reduction of the resulting nitro-intermediate. This guide is designed for researchers and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles and practical insights to ensure a successful and reproducible synthesis.
Introduction: The Strategic Importance of 3-Fluoro-4-morpholinoaniline
The rise of multidrug-resistant Gram-positive bacteria necessitates the development of novel antibiotics. Linezolid, the first clinically approved oxazolidinone, represents a vital class of synthetic antibacterial agents that inhibit bacterial protein synthesis at an early stage.[2] The synthesis of Linezolid and its analogues heavily relies on the availability of high-purity key intermediates. 3-Fluoro-4-morpholinoaniline is arguably one of the most important of these building blocks, providing the core aniline structure required for the subsequent formation of the oxazolidinone ring.[2][3]
The synthetic route detailed herein is a widely adopted and efficient method, valued for its high yields and amenability to scaling.[4] It strategically builds the target molecule in a logical sequence, as illustrated below.
Figure 1: High-level overview of the two-step synthesis of 3-fluoro-4-morpholinoaniline.
Part I: Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine via SNAr
Principle and Mechanistic Insight
The first step is a classic Nucleophilic Aromatic Substitution (SNAr) reaction. For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of a strong electron-withdrawing group (EWG), and there must be a good leaving group.[5]
In our case:
-
Activation: The nitro group (-NO₂) at the para position strongly withdraws electron density from the benzene ring, making the ring electrophilic and susceptible to nucleophilic attack.
-
Leaving Group: Fluorine is an effective leaving group in SNAr reactions.
-
Regioselectivity: The substitution occurs selectively at the C4 position (para to the nitro group) rather than the C3 position (meta to the nitro group). This is because the negative charge in the intermediate Meisenheimer complex can be delocalized onto the oxygen atoms of the nitro group when the attack occurs at the para position, providing significant resonance stabilization.
The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a stabilized anionic intermediate known as a Meisenheimer complex.[6]
Experimental Protocol
This protocol details the reaction of 3,4-difluoronitrobenzene with morpholine to yield the nitro-intermediate.[1][7]
Table 1: Reagents and Materials for Step 1
| Reagent/Material | Formula | Mol. Wt. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 3,4-Difluoronitrobenzene | C₆H₃F₂NO₂ | 159.09 | 10.0 g | 62.86 | Starting material |
| Morpholine | C₄H₉NO | 87.12 | 7.74 g (7.7 mL) | 88.85 | 1.4 equivalents, acts as nucleophile |
| Acetonitrile (CH₃CN) | CH₃CN | 41.05 | 100 mL | - | Reaction solvent |
| Round-bottom flask (250 mL) | - | - | 1 | - | |
| Reflux condenser | - | - | 1 | - | |
| Magnetic stirrer & stir bar | - | - | 1 | - | |
| Heating mantle | - | - | 1 | - |
Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging Reagents: To the flask, add 3,4-difluoronitrobenzene (10.0 g, 62.86 mmol) and acetonitrile (100 mL).
-
Addition of Nucleophile: While stirring at room temperature, add morpholine (7.74 g, 88.85 mmol) to the solution. A slight exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approx. 78-82°C) and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product, 4-(2-fluoro-4-nitrophenyl)morpholine, often precipitates from the solution upon cooling.
-
Isolation: Filter the precipitated solid using a Buchner funnel. Wash the solid with a small amount of cold acetonitrile or water to remove any residual morpholine and salts.
-
Drying: Dry the yellow crystalline product under vacuum at 50-60°C.
Part II: Reduction of 4-(2-Fluoro-4-nitrophenyl)morpholine
Principle and Rationale
The second step involves the reduction of the aromatic nitro group to a primary amine. This is a fundamental transformation in organic synthesis. Several methods are effective, including:
-
Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel with hydrogen gas.[9] This method is very clean as the only byproduct is water.
-
Transfer Hydrogenation: Using a hydrogen donor like ammonium formate with a catalyst (e.g., Pd/C).[9] This avoids the need for a pressurized hydrogen gas setup.
-
Metal-Acid Reduction: Using metals like Iron (Fe) in the presence of an acid or a salt like ammonium chloride (NH₄Cl).[1][10]
For this protocol, we will detail the catalytic hydrogenation using Palladium on Carbon (Pd/C) and hydrogen gas, a highly efficient and common laboratory method.
Experimental Protocol
This protocol describes the reduction of the intermediate to the final product, 3-fluoro-4-morpholinoaniline.[9]
Table 2: Reagents and Materials for Step 2
| Reagent/Material | Formula | Mol. Wt. ( g/mol ) | Quantity | Notes |
| 4-(2-Fluoro-4-nitrophenyl)morpholine | C₁₀H₁₁FN₂O₃ | 226.21 | 10.0 g | Starting material from Step 1 |
| Palladium on Carbon (10 wt. %) | Pd/C | - | 1.0 g | Catalyst |
| Ethyl Acetate (EtOAc) or Methanol (MeOH) | C₄H₈O₂ or CH₃OH | - | 150 mL | Reaction solvent |
| Hydrogen Gas (H₂) | H₂ | 2.02 | 4-5 bar | Reducing agent |
| Hydrogenation Apparatus (e.g., Parr) | - | - | 1 | For reactions under pressure |
| Celite® | - | - | ~5 g | Filtration aid |
Procedure:
-
Setup: To a suitable hydrogenation vessel, add 4-(2-fluoro-4-nitrophenyl)morpholine (10.0 g) and the solvent (150 mL Ethyl Acetate or Methanol).
-
Catalyst Addition: Carefully add 10% Pd/C (1.0 g) to the vessel under an inert atmosphere (e.g., nitrogen or argon) to prevent the dry catalyst from becoming pyrophoric.
-
Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the system with nitrogen, then with hydrogen gas. Pressurize the vessel to 4-5 bar with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature for 5-18 hours. Reaction completion is indicated by the cessation of hydrogen uptake and can be confirmed by TLC.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst on the Celite pad can be pyrophoric upon exposure to air while wet with solvent; do not allow it to dry. Quench the filter cake carefully with water.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting solid is the desired product.
-
Purification (Optional): If necessary, the product can be recrystallized from a suitable solvent system like ethyl acetate/n-hexane to achieve higher purity.[9]
-
Expected Yield: 88-95%.[9]
-
Product Properties: A brown or off-white solid with a melting point of 121-123 °C.[11]
Figure 2: Detailed chemical workflow for the synthesis.
Safety and Handling
Personnel performing this synthesis must be trained in handling hazardous chemicals and should consult the full Safety Data Sheet (SDS) for each substance.
-
3-Fluoro-4-morpholinoaniline: Harmful if swallowed, in contact with skin, or if inhaled.[11][12] Always handle in a well-ventilated area or fume hood.
-
3,4-Difluoronitrobenzene: A toxic and corrosive substance. Avoid contact with skin, eyes, and inhalation.
-
Morpholine: A flammable and corrosive liquid.
-
Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry or after use. Handle with care under an inert atmosphere and never allow the used filter cake to dry in the air.
-
Hydrogen Gas: Highly flammable and explosive. Use only in a properly rated and maintained hydrogenation apparatus.
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]
- 3. US9376407B2 - Process for preparation of Linezolid and its novel intermediates - Google Patents [patents.google.com]
- 4. CN103724295A - Method for preparing linezolid intermediate - Google Patents [patents.google.com]
- 5. vapourtec.com [vapourtec.com]
- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chembk.com [chembk.com]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
- 11. downloads.ossila.com [downloads.ossila.com]
- 12. 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of 3-Fluoro-4-phenylaniline Derivatives in Solid-Phase Peptide Synthesis
Abstract
The strategic incorporation of unnatural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, enabling the fine-tuning of pharmacological properties such as metabolic stability, receptor affinity, and bioavailability.[1][2][3] This guide provides a comprehensive technical overview and detailed protocols for the integration of peptide building blocks derived from 3-fluoro-4-phenylaniline into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). The unique combination of a fluorine atom and a biaryl system introduces significant steric and electronic complexity.[4][5] This document outlines rational strategies, optimized protocols, and troubleshooting advice to navigate the challenges associated with handling this class of sterically hindered and electronically modified amino acids, ensuring successful synthesis of novel peptide-based therapeutics and research tools.
Introduction: The Strategic Value of Fluorinated Biaryl Amino Acids
The introduction of fluorine into amino acids can profoundly alter the physicochemical properties of a peptide, including its lipophilicity, metabolic stability, and conformational preferences.[3][4][6] The strong electron-withdrawing nature of fluorine can influence pKa values of nearby functional groups and modulate hydrogen bonding capabilities.[5] Concurrently, biaryl motifs, such as the phenyl-aniline core, introduce conformational constraints that can lock a peptide into a bioactive conformation, enhancing its binding affinity to biological targets.[7][8]
The combination of these features in a this compound-derived amino acid, such as Fmoc-L-3-fluoro-4-phenyl-phenylalanine, presents a powerful tool for medicinal chemists. However, the successful incorporation of such a bulky and electronically distinct building block via SPPS is non-trivial and requires careful optimization of coupling and cleavage conditions.[1][2]
Physicochemical Properties and Synthetic Considerations
The key challenge in utilizing a this compound-derived amino acid in SPPS stems from its structure. For this guide, we will consider the representative building block Fmoc-L-(3'-fluoro-[1,1'-biphenyl]-4-yl)alanine .
| Property | Implication for SPPS |
| High Molecular Weight | Requires accurate weighing and molar calculations for coupling reactions. |
| Steric Hindrance | The bulky biaryl side chain significantly slows down coupling kinetics, necessitating the use of potent coupling reagents and potentially longer reaction times or double coupling cycles.[1][9] |
| Electronic Effects | The electron-withdrawing fluorine atom can slightly alter the reactivity of the aromatic system, though its impact on the alpha-amino group's nucleophilicity during coupling is generally minimal compared to the steric effects. |
| Increased Lipophilicity | The resulting peptide will be more hydrophobic, which can affect solubility during purification and potentially lead to aggregation during synthesis. |
Below is the chemical structure of the proposed Fmoc-protected building block.
Caption: Structure of Fmoc-L-(3'-fluoro-[1,1'-biphenyl]-4-yl)alanine.
Experimental Protocols
This section provides a detailed protocol for the manual solid-phase synthesis of a peptide incorporating the this compound-derived amino acid using the Fmoc/tBu strategy.
Materials and Reagents
-
Resin: Rink Amide resin for C-terminal amides or 2-Chlorotrityl chloride (2-CTC) resin for C-terminal acids.[2]
-
Fmoc-Protected Amino Acids: Standard proteinogenic amino acids and Fmoc-L-(3'-fluoro-[1,1'-biphenyl]-4-yl)alanine.
-
Solvents: Peptide synthesis grade N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Deprotection Reagent: 20% Piperidine in DMF (v/v).
-
Coupling Reagents:
-
Washing Solvents: DMF, DCM, Methanol.
-
Cleavage Cocktail: Reagent K (TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5 v/v) or a modified version depending on the peptide sequence.[11]
-
Precipitation Solvent: Cold diethyl ether.
Synthesis Workflow
The overall workflow follows the standard iterative process of Fmoc SPPS.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.[12]
Detailed Step-by-Step Protocol
This protocol assumes a 0.1 mmol synthesis scale.
1. Resin Preparation and Swelling: a. Place the appropriate resin (e.g., 100 mg of Rink Amide resin, loading ~1.0 mmol/g) in a fritted reaction vessel. b. Add DMF (2-3 mL) and allow the resin to swell for at least 30 minutes with gentle agitation.[1] c. Drain the DMF.
2. Nα-Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF (2 mL) to the resin.[1] b. Agitate for 5 minutes, then drain. c. Add a fresh aliquot of 20% piperidine in DMF (2 mL) and agitate for an additional 15 minutes. d. Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL), DCM (3 x 2 mL), and finally DMF (3 x 2 mL).
3. Coupling Protocol for Fmoc-L-(3'-fluoro-[1,1'-biphenyl]-4-yl)alanine:
Due to significant steric hindrance, a potent coupling reagent and extended reaction time are crucial for achieving high coupling efficiency.
a. In a separate vial, dissolve Fmoc-L-(3'-fluoro-[1,1'-biphenyl]-4-yl)alanine (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF (1.5 mL). b. Add DIEA (8 equivalents, 0.8 mmol) to the activation mixture and vortex briefly. The solution should turn yellow. c. Immediately add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the reaction mixture for a minimum of 4 hours at room temperature. For particularly difficult couplings, this time can be extended up to 12 hours, or a second coupling (double coupling) can be performed.[2] e. To monitor the reaction, a small sample of resin beads can be taken for a Kaiser test (note: this test is for primary amines and will not work after proline or other secondary amines). A negative test (yellow beads) indicates complete coupling.[9] f. Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).
4. Standard Amino Acid Coupling: a. For standard proteinogenic amino acids, follow the same procedure as in step 3, but reduce the equivalents to 3 for the Fmoc-amino acid and HATU, and 6 for DIEA. A coupling time of 1-2 hours is typically sufficient.[12]
5. Peptide Chain Elongation: a. Repeat steps 2 through 4 for each amino acid in the desired sequence.
6. Final Cleavage and Deprotection: a. After the final amino acid has been coupled and deprotected, wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and methanol (3x), then dry under vacuum for at least 1 hour.[2] b. Prepare the cleavage cocktail. For a peptide containing sensitive residues like Cys, Met, or Trp, Reagent K (TFA:Phenol:H₂O:Thioanisole:EDT, 82.5:5:5:5:2.5) is recommended.[11] The scavengers are critical to prevent side reactions from protecting groups.[13][14] c. Add the cleavage cocktail to the dried resin (approx. 2 mL for 100 mg resin). d. Agitate the mixture at room temperature for 2-4 hours. e. Filter the resin and collect the TFA solution containing the cleaved peptide into a centrifuge tube. f. Precipitate the peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether. g. Centrifuge the mixture to pellet the crude peptide, decant the ether, and wash the pellet 2-3 times with cold ether. h. Dry the crude peptide pellet under vacuum.
7. Purification: a. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling of the Unnatural Amino Acid (Deletion Sequence) | 1. Insufficient coupling time due to steric hindrance.2. Inadequate activation reagent.3. Poor resin swelling. | 1. Increase coupling time to 6-12 hours.2. Perform a double coupling.3. Ensure the use of a high-potency activator like HATU or COMU.[10]4. Confirm adequate resin swelling before the first deprotection. |
| Peptide Aggregation during Synthesis | The growing peptide chain, especially with hydrophobic residues like the biaryl amino acid, can aggregate on the resin, blocking reactive sites. | 1. Use a lower-loading resin.2. Incorporate pseudoprolines or Dmb-protected amino acids if the sequence allows.3. Perform couplings at a slightly elevated temperature (e.g., 35-40°C). |
| Side Product Formation during Cleavage | Reactive cationic species generated during TFA cleavage can modify sensitive amino acids (e.g., Trp, Met). | 1. Ensure the correct cleavage cocktail with appropriate scavengers is used.[14]2. For peptides with methionine, consider a specialized cocktail like Reagent H to prevent oxidation.[15][16]3. Minimize cleavage time to what is necessary for complete deprotection. |
| Low Yield of Crude Peptide | 1. Incomplete cleavage from the resin.2. Loss of peptide during precipitation/washing steps. | 1. Extend cleavage time if necessary.2. Ensure the ether used for precipitation is sufficiently cold (-20°C) to maximize peptide precipitation.3. Be gentle during washing steps to avoid aspirating the peptide pellet. |
Conclusion
The successful incorporation of structurally complex building blocks such as this compound derivatives into peptides is an achievable goal that opens new avenues for peptide design. The primary challenges of steric hindrance and potential hydrophobicity-induced aggregation can be effectively managed through the rational selection of potent coupling reagents, optimization of reaction times, and adherence to rigorous SPPS protocols. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to harness the unique properties of fluorinated biaryl amino acids, paving the way for the next generation of sophisticated peptide therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Fluorinated Protein and Peptide Materials for Biomedical Applications [mdpi.com]
- 6. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Biaryl-bridged macrocyclic peptides: conformational constraint via carbogenic fusion of natural amino acid side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. biotage.com [biotage.com]
- 14. benchchem.com [benchchem.com]
- 15. lifetein.com [lifetein.com]
- 16. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Utility of 3-Fluoro-4-phenylaniline in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Convergence of Fluorine Chemistry and Kinase Inhibition
Protein kinases remain one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy, but challenges related to potency, selectivity, and acquired resistance necessitate continuous innovation in medicinal chemistry. A key strategy in this endeavor is the use of "privileged scaffolds"—molecular frameworks that are pre-validated to interact with specific biological targets. 3-Fluoro-4-phenylaniline has emerged as a valuable building block, combining the unique benefits of organofluorine chemistry with a versatile scaffold amenable to extensive synthetic elaboration.
The strategic incorporation of fluorine into drug candidates can profoundly enhance a range of pharmacokinetic and physicochemical properties.[1] The carbon-fluorine bond is exceptionally strong and resistant to metabolic attack, often improving a compound's metabolic stability and bioavailability.[1][2] Furthermore, fluorine's high electronegativity can modulate the acidity (pKa) of adjacent functional groups and create favorable non-covalent interactions within a protein's binding pocket, thereby enhancing binding affinity and selectivity.[2][3][4]
This technical guide provides an in-depth exploration of this compound as a starting material for kinase inhibitor synthesis. We will dissect the rationale behind its use, present detailed, field-proven synthetic protocols for its incorporation into complex molecules, and provide the necessary data and visual aids to empower researchers in their drug discovery efforts.
The Rationale: Why this compound is a Privileged Scaffold
The utility of this compound is not coincidental; it is a result of the synergistic effects of its constituent parts, which address multiple challenges in kinase inhibitor design.
-
The Fluorine Advantage : The fluorine atom at the 3-position is crucial. Its strong electron-withdrawing nature lowers the pKa of the aniline nitrogen. This modulation of basicity is critical for optimizing interactions with the hinge region of the kinase ATP-binding site and can fine-tune cell permeability and oral absorption profiles.[2] It also serves as a metabolic blocker, preventing oxidative metabolism at that position, a common liability for aromatic rings.[2][4]
-
The Phenyl Group as a Synthetic Handle : The phenyl group at the 4-position provides a robust and versatile anchor point for synthetic diversification. It allows chemists to employ a wide array of powerful and reliable palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. This enables the systematic exploration of the solvent-exposed region of the kinase active site, a key strategy for achieving both potency and selectivity.
-
Conformational Rigidity : The biaryl structure imparts a degree of conformational rigidity, which can pre-organize the molecule into a bioactive conformation for optimal binding to the target kinase, reducing the entropic penalty upon binding.[3]
Synthetic Pathways and Experimental Protocols
The synthesis of kinase inhibitors using this compound typically follows a convergent strategy where the aniline is first coupled to a core heterocyclic scaffold, followed by diversification via the pendant phenyl ring. The following protocols are representative of common and effective synthetic transformations.
Figure 1: General synthetic workflow for kinase inhibitors.
Protocol 1: Core Assembly via Nucleophilic Aromatic Substitution (SNAr)
This initial step is critical for constructing the hinge-binding motif of the inhibitor. The aniline nitrogen of this compound displaces a leaving group (typically a halogen) on an activated heterocyclic ring, such as a quinazoline or pyrimidine.
Reaction Scheme:
Figure 2: SNAr coupling of the aniline to a quinazoline core.
Materials:
-
This compound (1.0 eq)
-
4-Chloro-6-iodoquinazoline (1.05 eq)[5]
-
Isopropanol (IPA), anhydrous (approx. 10 mL per mmol of aniline)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-6-iodoquinazoline and isopropanol.
-
Stir the resulting slurry at room temperature under a nitrogen atmosphere.
-
Add this compound to the mixture in one portion.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting materials is observed.
-
Upon completion, cool the mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by vacuum filtration, wash the filter cake with cold isopropanol, and then with diethyl ether.
-
Dry the solid under high vacuum to afford the desired product.
Causality and Self-Validation:
-
Why Isopropanol? IPA is an excellent solvent for this reaction as it provides good solubility for the starting materials at elevated temperatures but allows the less polar product to precipitate upon cooling, simplifying purification.[5]
-
Expected Outcome: The product is typically an off-white to pale yellow solid. Yields for this reaction are generally high (>80%). Purity can be checked by ¹H NMR and LC-MS.
-
Troubleshooting: If the reaction stalls, a mild non-nucleophilic base (e.g., diisopropylethylamine, 1.1 eq) can be added to scavenge the HCl generated in situ, although it is often not necessary.
Protocol 2: Side Chain Elaboration via Suzuki-Miyaura Coupling
With the core assembled, the iodo- group on the quinazoline ring serves as a handle for C-C bond formation. This protocol details the coupling with a boronic acid to introduce a functionalizable side chain, a method used in the synthesis of inhibitors like Lapatinib.[6]
Reaction Scheme:
Figure 3: Suzuki coupling to install a furan side chain.
Materials:
-
N-(6-iodoquinazolin-4-yl)-3-fluoro-4-phenylaniline (from Protocol 1, 1.0 eq)
-
5-Formylfuran-2-boronic acid (1.5 eq)[6]
-
Palladium(0) catalyst (e.g., Pd₂(dba)₃, 0.05 eq)
-
Ligand (e.g., XantPhos, 0.10 eq)[7]
-
Base (e.g., Cesium Carbonate, Cs₂CO₃, 3.0 eq)
-
Solvent: Anhydrous Toluene and Water (e.g., 4:1 ratio)
Procedure:
-
In a Schlenk flask, combine the iodo-intermediate, boronic acid, catalyst, ligand, and base.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the mixture to 90-100°C and stir vigorously for 6-12 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).
Causality and Self-Validation:
-
Catalyst/Ligand System: The Pd₂(dba)₃/XantPhos system is robust and efficient for coupling aryl iodides.[7] XantPhos is a bulky, electron-rich ligand that promotes the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base and Solvent: Cs₂CO₃ is a strong base necessary to form the active boronate species. The two-phase toluene/water system is effective for this transformation.
-
Expected Outcome: Yields can vary (40-70%) depending on the purity of the starting material and reaction scale. The product is typically a yellow or orange solid.
-
Troubleshooting: Low yields can result from catalyst decomposition or impure boronic acid. Ensure all reagents are high quality and solvents are properly degassed to remove oxygen, which can deactivate the catalyst.
Protocol 3: Final Functionalization via Reductive Amination
The aldehyde installed in the previous step is a versatile functional group. Reductive amination is a reliable method to introduce a flexible, amine-containing side chain, which can form key interactions in the solvent-exposed region of the kinase.[6][8]
Reaction Scheme:
Figure 4: Reductive amination to complete the synthesis.
Materials:
-
Aldehyde intermediate (from Protocol 2, 1.0 eq)
-
2-(Methylsulfonyl)ethylamine (1.2 eq)
-
Reducing agent (e.g., Sodium borohydride, NaBH₄, 2.0 eq)
-
Solvent: Tetrahydrofuran (THF) and Methanol (MeOH) (e.g., 4:1 ratio)
Procedure:
-
Dissolve the aldehyde intermediate in the THF/MeOH solvent system in a round-bottom flask at room temperature.
-
Add 2-(methylsulfonyl)ethylamine and stir the mixture for 1 hour to allow for imine formation.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add sodium borohydride portion-wise over 15 minutes, controlling any effervescence.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor for the disappearance of the imine intermediate by LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Remove the organic solvents under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the final compound by column chromatography or recrystallization.
Causality and Self-Validation:
-
Reducing Agent: Sodium borohydride is a cost-effective and efficient reducing agent for this transformation.[9] For more sensitive substrates, sodium triacetoxyborohydride (STAB) can be used in a one-pot procedure in a non-protic solvent like dichloroethane.
-
Two-Step Process: The initial stirring period allows for the formation of the imine, which is then irreversibly reduced by the hydride reagent.
-
Expected Outcome: The final product's purity should be assessed by HPLC, ¹H NMR, and high-resolution mass spectrometry. Yields are typically in the 60-85% range.
Data Summary
The strategic use of fluorinated anilines demonstrably impacts the biological activity of the resulting inhibitors.
Table 1: Comparison of Fluorinated vs. Non-Fluorinated Kinase Inhibitors
| Kinase Target | Non-Fluorinated Analogue IC₅₀ (nM) | Fluorinated Analogue IC₅₀ (nM) | Fold Improvement | Rationale for Improvement |
| JAK | 50 | 25 | 2x | Fluorination at a benzylic site blocked oxidative metabolism, increasing plasma half-life.[2] |
| BTK | 15 | 3 | 5x | 4-Fluorophenoxy group enhanced binding and improved pharmacokinetic profile.[2] |
| DNA Gyrase | >100 | 7 | >14x | Fluorine at C-6 position improved gyrase-complex binding by 2-17 fold.[1] |
Note: Data is representative and compiled from various studies to illustrate the impact of fluorination.
Conclusion
This compound is a powerful and versatile building block for the synthesis of advanced kinase inhibitors. Its structure provides a unique combination of metabolic stability, modulated electronics, and synthetic flexibility. The fluorine substituent enhances crucial drug-like properties, while the phenyl group acts as a key point for diversification through robust and well-established cross-coupling chemistries. The protocols outlined in this guide provide a reliable framework for researchers to leverage this scaffold, enabling the efficient construction of novel and potent kinase inhibitors for the advancement of targeted therapies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. benchchem.com [benchchem.com]
- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. CN103159747A - Synthetic method of lapatinib - Google Patents [patents.google.com]
- 9. WO2014170910A1 - Process for the preparation of lapatinib - Google Patents [patents.google.com]
Application Note & Protocol: Synthesis and Characterization of Novel Schiff Bases from 3-Fluoro-4-phenylaniline and Aldehydes
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of novel Schiff bases via the condensation reaction of 3-fluoro-4-phenylaniline with various aldehydes. Schiff bases, characterized by the azomethine (-C=N-) functional group, are a cornerstone in medicinal chemistry and materials science due to their vast biological activities and coordination capabilities.[1][2] The strategic use of this compound as the amine precursor is deliberate; the incorporation of a fluorine atom can significantly enhance pharmacokinetic properties such as metabolic stability and membrane permeability, while improving binding affinity to biological targets.[3][4] This document offers an in-depth exploration of the reaction mechanism, step-by-step protocols for both conventional and microwave-assisted synthesis, and detailed procedures for the characterization of the resulting imines. It is intended as an essential resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.
Scientific Principles and Mechanistic Insights
The formation of a Schiff base is a reversible, acid-catalyzed condensation reaction between a primary amine and a carbonyl compound.[5][6] The reaction proceeds through a two-step mechanism: nucleophilic addition followed by dehydration.
Mechanism Breakdown:
-
Acid Catalysis & Nucleophilic Attack: The reaction is typically initiated by the addition of a catalytic amount of acid (e.g., glacial acetic acid). The acid protonates the carbonyl oxygen of the aldehyde, rendering the carbonyl carbon significantly more electrophilic. The primary amine (this compound), acting as a nucleophile, then attacks the activated carbonyl carbon.[6][7]
-
Formation of a Hemiaminal Intermediate: This attack results in the formation of a tetrahedral intermediate known as a hemiaminal (or carbinolamine). This intermediate contains both an alcohol and an amine group attached to the same carbon.
-
Dehydration: The hydroxyl group of the hemiaminal is subsequently protonated by the acid catalyst, converting it into a good leaving group (H₂O). The lone pair of electrons on the nitrogen atom then forms a double bond with the carbon, expelling a water molecule.
-
Final Product: Deprotonation of the nitrogen atom yields the final, stable imine or Schiff base product.
The specific structure of this compound introduces important electronic considerations. Fluorine is the most electronegative element, and its presence on the aromatic ring exerts a strong electron-withdrawing inductive effect.[8] This can slightly decrease the nucleophilicity of the amine's lone pair, potentially slowing the initial attack. However, this effect is often offset by the benefits fluorine imparts to the final molecule, such as increased metabolic stability and altered physicochemical properties, which are highly desirable in drug design.[9][10]
Caption: Figure 1: Acid-Catalyzed Schiff Base Formation Mechanism.
Experimental Protocols
This section provides detailed methodologies for the synthesis and purification of Schiff bases from this compound.
Materials and Reagents
-
This compound (≥98% purity)
-
Selected aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde, ≥98% purity)
-
Ethanol (Absolute, ACS grade)
-
Glacial Acetic Acid (ACS grade)
-
Methanol (ACS grade, for recrystallization)
-
Round-bottom flask (50 or 100 mL)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Microwave synthesis reactor (for Protocol 2.4)
General Synthesis Protocol (Conventional Reflux)
This protocol describes a standard method for synthesizing a Schiff base using conventional heating.[2][11]
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol, 1.89 g) in 30 mL of absolute ethanol. Stir until fully dissolved.
-
Aldehyde Addition: To this solution, add an equimolar amount of the selected aldehyde (10 mmol). For example, add benzaldehyde (1.06 g, 1.02 mL).
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture. This serves to catalyze the condensation reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80 °C) using a heating mantle. Maintain the reflux with continuous stirring for 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Product Isolation: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. As the solution cools, the Schiff base product will typically precipitate out of the solution as a solid.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.
Protocol Variation (Microwave-Assisted Synthesis)
Microwave-assisted synthesis offers a significant reduction in reaction time and often leads to higher yields and cleaner products.[12]
-
Reactant Preparation: In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine this compound (1 mmol, 0.189 g) and the selected aldehyde (1 mmol).
-
Solvent/Catalyst: Add 2-3 mL of ethanol and one drop of glacial acetic acid. For a solvent-free approach, the reactants can be mixed neat with a solid acid catalyst like K-10 montmorillonite clay.[13]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 90-100 °C) for 5-15 minutes.[14]
-
Work-up: After irradiation, cool the vial to room temperature. The product can be isolated by filtration as described in Protocol 2.2, or the solvent can be removed under reduced pressure.
Purification by Recrystallization
Recrystallization is the most common method for purifying the crude Schiff base product.[15][16]
-
Solvent Selection: Choose a suitable solvent or solvent system. Ethanol or methanol are often effective. The ideal solvent is one in which the Schiff base is sparingly soluble at room temperature but highly soluble when heated.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of hot solvent required for complete dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure crystalline product by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry to a constant weight.
Caption: Figure 2: General Experimental Workflow for Schiff Base Synthesis.
Characterization of Schiff Base Products
Proper characterization is essential to confirm the successful synthesis and purity of the target Schiff base. The disappearance of reactant signals (amine N-H, aldehyde C=O) and the appearance of product signals (imine C=N) are key indicators.
| Technique | Key Signal / Observation | Expected Value / Range | Interpretation |
| FT-IR | Appearance of C=N stretch | 1600 - 1650 cm⁻¹ | Confirms formation of the azomethine (imine) bond.[17][18][19] |
| Disappearance of N-H stretches | ~3300 - 3450 cm⁻¹ | Confirms consumption of the primary amine.[19] | |
| Disappearance of C=O stretch | ~1690 - 1715 cm⁻¹ | Confirms consumption of the aldehyde. | |
| ¹H NMR | Appearance of azomethine proton | δ 8.0 - 9.5 ppm (singlet) | A highly deshielded singlet characteristic of the -CH=N- proton.[20][21][22] |
| Disappearance of amine protons | Varies (e.g., δ 3.5-5.0 ppm) | Confirms reaction of the -NH₂ group.[23] | |
| Disappearance of aldehyde proton | δ 9.5 - 10.5 ppm | Confirms reaction of the -CHO group. | |
| ¹³C NMR | Appearance of azomethine carbon | δ 155 - 165 ppm | Confirms the presence of the imine carbon.[22][24] |
| Disappearance of aldehyde C=O | δ 190 - 200 ppm | Confirms consumption of the aldehyde.[25] |
Table 1: Summary of expected spectroscopic data for the characterization of Schiff bases.
Applications in Drug Development
Schiff bases are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide array of pharmacological activities.[26][27][28] The novel Schiff bases synthesized from this compound are particularly promising candidates for drug discovery programs.
-
Antimicrobial and Antifungal Activity: The azomethine group is a critical pharmacophore for antimicrobial activity, and fluorinated compounds often exhibit enhanced potency.[29][30] These new molecules should be screened against a panel of pathogenic bacteria and fungi.
-
Anticancer Potential: Numerous Schiff base derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, acting through mechanisms like cell cycle arrest and DNA damage.[1][29]
-
Anti-inflammatory and Antioxidant Properties: Schiff bases are frequently evaluated for their potential to mitigate inflammation and oxidative stress, which are underlying factors in many chronic diseases.[31][32]
-
Coordination Chemistry: The imine nitrogen provides an excellent coordination site for metal ions. The synthesis of metal complexes (e.g., with Cu(II), Co(II), Zn(II)) from these Schiff bases can lead to compounds with dramatically enhanced biological activity compared to the free ligand.[27][28]
The strategic inclusion of the fluoro-phenyl moiety makes these compounds highly attractive for further investigation and development into next-generation therapeutic agents.
References
- 1. Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works [scirp.org]
- 2. jetir.org [jetir.org]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. researchgate.net [researchgate.net]
- 13. SYNTHESIS OF TRIFLUOROMETHYL-IMINES BY SOLID ACID/SUPERACID CATALYZED MICROWAVE ASSISTED APPROACH - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. jetir.org [jetir.org]
- 18. journals-sathyabama.com [journals-sathyabama.com]
- 19. ijsrp.org [ijsrp.org]
- 20. derpharmachemica.com [derpharmachemica.com]
- 21. researchgate.net [researchgate.net]
- 22. rsc.org [rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. compoundchem.com [compoundchem.com]
- 25. bhu.ac.in [bhu.ac.in]
- 26. Schiff Base: An Overview of its Medicinal Chemistry Potential for New Drug Molecules | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 27. researchgate.net [researchgate.net]
- 28. hilarispublisher.com [hilarispublisher.com]
- 29. mdpi.com [mdpi.com]
- 30. mdpi.com [mdpi.com]
- 31. Review on drug synthesis based on schiff base [wisdomlib.org]
- 32. Biological applications of Schiff bases: An overview | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
Application and Protocol Guide for the Synthesis and Evaluation of 3-Fluoro-4-phenylaniline Sulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details the synthetic preparation, characterization, and preliminary biological evaluation of novel 3-fluoro-4-phenylaniline sulfonamide derivatives. The strategic incorporation of a fluorine atom and a phenyl group into the aniline scaffold, followed by conversion to a diverse library of sulfonamides, presents a promising avenue for the discovery of new therapeutic agents.[1][2] This document provides a robust framework for researchers in medicinal chemistry and drug development, offering detailed protocols, mechanistic insights, and a basis for structure-activity relationship (SAR) studies. We will explore efficient synthetic routes, including modern cross-coupling reactions for the aniline precursor and established methods for sulfonamide formation, alongside protocols for in vitro biological screening.
Introduction: The Significance of Fluorinated Sulfonamides in Medicinal Chemistry
The sulfonamide functional group is a cornerstone pharmacophore in drug discovery, present in a wide array of therapeutic agents with antibacterial, antiviral, anticancer, and anti-inflammatory properties.[3][4][5][6] Their mechanism of action often involves the competitive inhibition of key enzymes.[3][7] The introduction of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity, thereby improving their overall pharmacokinetic and pharmacodynamic profiles.[1][2] The this compound scaffold combines the beneficial properties of fluorine with the structural diversity afforded by the phenyl group, making its sulfonamide derivatives attractive targets for novel drug development programs.[8][9]
Synthetic Strategy Overview
The preparation of this compound sulfonamide derivatives is a multi-step process that begins with the synthesis of the key intermediate, this compound. This is followed by the reaction of the aniline with a variety of sulfonyl chlorides to generate the target sulfonamide library.
Caption: Overall synthetic workflow for this compound sulfonamide derivatives.
Synthesis of the Key Intermediate: this compound
The synthesis of this compound can be efficiently achieved through a two-step process involving a palladium-catalyzed cross-coupling reaction to form the C-N bond, followed by the reduction of a nitro group. The Buchwald-Hartwig amination and Ullmann condensation are two powerful methods for the formation of the crucial C-N bond.[10][11][12][13][14][15][16][17]
Method 1: Buchwald-Hartwig Amination Approach
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10][12][13][15] This method generally offers high yields and functional group tolerance under relatively mild conditions.
Protocol: Synthesis of 4-bromo-2-fluoroaniline
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-bromo-1-fluoro-2-nitrobenzene (1.0 equiv), iron powder (3.0 equiv), and ethanol/water (4:1, v/v).
-
Reaction Execution: Add ammonium chloride (0.5 equiv) and heat the mixture to reflux for 4 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethanol. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-bromo-2-fluoroaniline.
Protocol: Buchwald-Hartwig Coupling to form this compound
-
Reaction Setup: In a glovebox, combine 4-bromo-2-fluoroaniline (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(OAc)2 (0.02 equiv), a suitable phosphine ligand (e.g., SPhos, 0.04 equiv), and K3PO4 (2.0 equiv) in a dry Schlenk flask.
-
Reaction Execution: Add anhydrous toluene and degas the mixture. Heat the reaction at 100 °C for 12-18 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield this compound.
Method 2: Ullmann Condensation Approach
The Ullmann condensation is a copper-catalyzed reaction that can also be employed for C-N bond formation, though it often requires higher temperatures than the Buchwald-Hartwig reaction.[11][16][17][18]
Protocol: Ullmann Condensation
-
Reaction Setup: Combine 1-bromo-3-fluoro-4-nitrobenzene (1.0 equiv), aniline (1.5 equiv), CuI (0.1 equiv), a ligand (e.g., L-proline, 0.2 equiv), and K2CO3 (2.0 equiv) in a sealed tube.
-
Reaction Execution: Add anhydrous DMSO and heat the mixture to 120-140 °C for 24 hours.
-
Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.
-
Purification and Reduction: Purify the resulting nitro compound by column chromatography. The purified 3-fluoro-4-phenylnitrobenzene is then reduced to this compound using standard conditions (e.g., SnCl2·2H2O in ethanol or catalytic hydrogenation).[19]
General Protocol for the Synthesis of this compound Sulfonamide Derivatives
The final step in the synthesis is the coupling of this compound with a diverse range of commercially available or synthesized sulfonyl chlorides.[20][21][22][23][24]
Caption: Key components for the formation of sulfonamides from anilines.
Detailed Protocol:
-
Reaction Setup: Dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere. Add pyridine or triethylamine (1.5 equiv) and cool the solution to 0 °C.
-
Addition of Sulfonyl Chloride: Slowly add a solution of the desired sulfonyl chloride (1.1 equiv) in anhydrous DCM or THF to the cooled aniline solution.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water and extract the product with DCM or ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or flash column chromatography to obtain the final sulfonamide derivative.
Characterization of Synthesized Compounds
The identity and purity of the synthesized this compound and its sulfonamide derivatives should be confirmed using a suite of analytical techniques.
| Analytical Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of proton and carbon environments. | Characteristic shifts for aromatic protons and carbons, fluorine-coupled signals, and signals corresponding to the sulfonamide moiety. |
| ¹⁹F NMR | Confirmation of the presence and environment of the fluorine atom. | A singlet or multiplet in the expected chemical shift range for an aryl fluoride. |
| Mass Spectrometry (MS) | Determination of the molecular weight and confirmation of the molecular formula. | A molecular ion peak (M+H)⁺ corresponding to the calculated mass of the compound. |
| FT-IR Spectroscopy | Identification of key functional groups. | Characteristic absorption bands for N-H stretching (aniline and sulfonamide), S=O stretching (sulfonamide), and C-F stretching.[25] |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | A single major peak indicating a high degree of purity. |
| Melting Point | Determination of purity and physical properties. | A sharp melting point range for crystalline solids. |
In Vitro Biological Evaluation
The synthesized sulfonamide derivatives can be screened for a variety of biological activities, depending on the therapeutic target of interest.[3][5][6][8][9][26][27] Below is a hypothetical example of screening for anticancer activity.
Potential Signaling Pathway Modulation
Many sulfonamide derivatives have been shown to inhibit key signaling pathways implicated in cancer progression, such as the Janus kinase/signal transducer and activator of the transcription (JAK/STAT) pathway.[6]
Caption: Hypothetical inhibition of the JAK/STAT signaling pathway by a sulfonamide derivative.
In Vitro Assay Protocols
Cell Viability Assay (MTT Assay) [26]
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized sulfonamide derivatives (e.g., 0.1 to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.
Enzyme Inhibition Assay (e.g., Carbonic Anhydrase) [4][5]
For sulfonamides designed as enzyme inhibitors, specific enzymatic assays should be employed. For instance, to evaluate inhibition of carbonic anhydrase (CA), an esterase activity assay can be used.
-
Reaction Mixture: Prepare a reaction mixture containing buffer, the CA isoenzyme, and varying concentrations of the sulfonamide inhibitor.
-
Substrate Addition: Initiate the reaction by adding a suitable substrate (e.g., 4-nitrophenyl acetate).
-
Kinetic Measurement: Monitor the rate of product formation (4-nitrophenol) spectrophotometrically at 400 nm.
-
Data Analysis: Determine the IC50 values by plotting the percentage of enzyme inhibition against the inhibitor concentration.
Hypothetical Screening Data
| Compound ID | R-Group on Sulfonamide | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | CA-IX IC₅₀ (µM) |
| S-1 | 4-Methylphenyl | 15.2 | 23.5 | 5.8 |
| S-2 | 4-Chlorophenyl | 8.7 | 12.1 | 2.1 |
| S-3 | 4-Methoxyphenyl | 25.6 | 38.9 | 10.4 |
| S-4 | Naphthalen-2-yl | 5.4 | 9.8 | 1.5 |
| S-5 | Thiophen-2-yl | 11.3 | 18.2 | 3.7 |
| Doxorubicin | (Positive Control) | 0.8 | 1.2 | N/A |
| Acetazolamide | (Positive Control) | N/A | N/A | 0.05 |
Structure-Activity Relationship (SAR) Insights
The data generated from the in vitro assays can provide valuable insights into the structure-activity relationships of the synthesized sulfonamides.[28][29][30] For example, based on the hypothetical data above, electron-withdrawing groups (e.g., -Cl) and extended aromatic systems (e.g., naphthalene) on the sulfonamide moiety appear to enhance anticancer activity. This information can guide the design and synthesis of the next generation of more potent and selective inhibitors.
Conclusion
This application note provides a comprehensive guide for the synthesis and preliminary biological evaluation of novel this compound sulfonamide derivatives. The detailed protocols for the synthesis of the key aniline intermediate via modern cross-coupling reactions and its subsequent conversion to a diverse library of sulfonamides offer a robust platform for medicinal chemists. The outlined in vitro assays and the framework for SAR analysis will aid researchers in the identification and optimization of lead compounds for various therapeutic targets.
References
- 1. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. ajchem-b.com [ajchem-b.com]
- 4. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 5. researchgate.net [researchgate.net]
- 6. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. openaccesspub.org [openaccesspub.org]
- 8. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. jk-sci.com [jk-sci.com]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Ullmann Reaction [organic-chemistry.org]
- 17. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst | MDPI [mdpi.com]
- 19. prepchem.com [prepchem.com]
- 20. benchchem.com [benchchem.com]
- 21. thieme-connect.com [thieme-connect.com]
- 22. books.rsc.org [books.rsc.org]
- 23. US20030236437A1 - Process to prepare sulfonamides - Google Patents [patents.google.com]
- 24. MXPA02011764A - Process to prepare sulfonamides. - Google Patents [patents.google.com]
- 25. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. sciforum.net [sciforum.net]
- 27. Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01060D [pubs.rsc.org]
- 28. researchgate.net [researchgate.net]
- 29. youtube.com [youtube.com]
- 30. researchgate.net [researchgate.net]
Topic: A Robust HPLC-UV Method for In-Process Monitoring of 3-Fluoro-4-phenylaniline Synthesis
An Application Note from the Senior Scientist's Desk
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the in-process monitoring of reactions synthesizing 3-Fluoro-4-phenylaniline. As a critical intermediate in the development of various pharmaceutical compounds, ensuring the purity, yield, and reaction completion of this compound is paramount. This guide provides a comprehensive protocol using Reversed-Phase HPLC (RP-HPLC) with UV detection, a technique widely accessible in research and quality control laboratories. We delve into the causality behind methodological choices, from column and mobile phase selection to sample preparation, and provide a framework for method validation and troubleshooting, empowering researchers to optimize their synthetic processes with confidence.
Introduction and Scientific Rationale
This compound is a substituted aromatic amine that serves as a key building block in medicinal chemistry and materials science. The efficiency of its synthesis directly impacts the quality and cost-effectiveness of the final product. In-process reaction monitoring via HPLC is essential for tracking the consumption of starting materials and the formation of the desired product and any potential impurities in near real-time. This allows for precise determination of reaction endpoints, optimization of reaction conditions (temperature, catalyst loading, etc.), and the prevention of side-reaction proliferation, ultimately leading to higher yields and purer products.
The method described herein is founded on the principles of reversed-phase chromatography, which is the most common and effective technique for this class of compounds.[1] The separation is based on the differential partitioning of the analyte and related substances between a non-polar stationary phase (typically C18) and a polar mobile phase. The choices outlined in this protocol are designed to provide excellent resolution, sharp peak shapes, and a rapid analysis time suitable for monitoring dynamic reaction environments.
Chromatographic Method and Parameters
A successful HPLC analysis hinges on the careful selection of chromatographic conditions. The parameters below have been optimized for the separation of the relatively non-polar this compound from common precursors and potential by-products.
Causality of Parameter Selection
-
Stationary Phase (Column): A C18 column is selected for its hydrophobic nature, which provides strong retention for the aromatic rings of the analyte and related compounds, enabling effective separation.[1][2] The 4.6 mm internal diameter and 5 µm particle size offer a good balance between resolution and back-pressure.
-
Mobile Phase: A gradient elution using acetonitrile and water is employed. Acetonitrile is a common organic modifier that provides good elution strength for aromatic amines. The addition of 0.1% formic acid to the mobile phase is critical; it serves to protonate the basic aniline functional group, ensuring it exists in a single ionic form.[3] This minimizes peak tailing caused by secondary interactions with residual silanol groups on the silica-based stationary phase, resulting in sharper, more symmetrical peaks.
-
Detector: A UV detector set to 254 nm is used, as this wavelength typically provides strong absorbance for aromatic compounds. For method development, a Photodiode Array (PDA) detector is highly recommended to assess peak purity and confirm the optimal detection wavelength.
Optimized Chromatographic Conditions
| Parameter | Specification |
| Instrument | Standard HPLC or UPLC System with UV/PDA Detector |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 15 minutes |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 |
Experimental Protocol: From Reaction to Result
This section provides a step-by-step workflow for sample preparation and analysis. Adherence to this protocol is crucial for obtaining reproducible and accurate results.
Required Materials and Reagents
-
This compound reference standard
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid (≥98% purity)
-
Volumetric flasks and pipettes
-
0.22 µm or 0.45 µm Syringe Filters (PTFE or Nylon)
-
HPLC vials with septa
Preparation of Solutions
-
Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B (Organic): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.
-
Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B. This is used for dissolving standards and diluting reaction samples.
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the Diluent.
-
Working Standard Solution (e.g., 100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the Diluent.
Reaction Sample Preparation
The goal is to obtain a final concentration within the linear range of the method (e.g., ~100 µg/mL).
-
Aliquot Collection: Carefully withdraw a small, representative aliquot (e.g., 50 µL) from the reaction mixture at a specific time point.
-
Quenching & Dilution: Immediately transfer the aliquot into a pre-weighed vial containing a known volume of Diluent (e.g., 950 µL). This halts the reaction and provides the initial dilution. The dilution factor must be precisely recorded.
-
Further Dilution: Perform a second dilution as needed to bring the expected analyte concentration into the working range. For example, take 100 µL of the quenched solution and dilute it into 900 µL of Diluent.
-
Filtration: Filter the final diluted sample through a 0.45 µm syringe filter directly into an HPLC vial to remove any particulate matter that could damage the HPLC system.[4]
HPLC Analysis Workflow
The following diagram outlines the complete process from sampling to final data analysis.
Caption: Workflow for HPLC monitoring of a chemical reaction.
Data Interpretation and Method Validation
Quantifying Reaction Progress
By integrating the peak areas of the starting material(s) and the this compound product, the reaction progress can be monitored. A simple area percent calculation provides a good estimate of the conversion over time.
% Conversion ≈ [ (Area of Product) / (Area of Product + Area of Starting Material) ] x 100
This calculation assumes similar response factors for the reactant and product. For more precise quantification, a calibration curve should be generated using the reference standard to determine the exact concentration.
Framework for Method Trustworthiness: Validation
To ensure this analytical method is reliable and fit for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[5][6] A self-validating protocol instills confidence in the generated data. Key validation parameters include:
| Validation Parameter | Purpose & Brief Methodology |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and starting materials. This is often evaluated through forced degradation studies (e.g., exposure to acid, base, oxidation) to ensure separation from potential degradants.[2][5] |
| Linearity | To verify that the detector response is directly proportional to the analyte concentration over a specific range. Analyze a series of at least five standards of different concentrations and evaluate the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.999.[7] |
| Accuracy | To determine the closeness of the measured value to the true value. This is assessed by spiking a placebo (reaction matrix without analyte) with known amounts of the analyte at different levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.[8] |
| Precision | To measure the degree of scatter between a series of measurements. Assessed at two levels: Repeatability (multiple injections of the same sample) and Intermediate Precision (analysis on different days or by different analysts). Results are expressed as Relative Standard Deviation (%RSD), which should typically be <2%. |
| Robustness | To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.1 mL/min flow rate, ±2°C column temperature). This ensures reliability during routine use.[8] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing / Asymmetry | 1. Secondary interactions with active silanol sites. 2. Column contamination or degradation. | 1. Ensure mobile phase is properly acidified (0.1% formic acid). 2. Flush the column with a strong solvent or replace if performance does not improve. |
| High System Backpressure | 1. Blockage in the system (e.g., guard column, tubing). 2. Particulate matter from unfiltered samples. | 1. Systematically disconnect components to isolate the blockage. 2. Always filter samples before injection. |
| Poor Resolution | 1. Inappropriate mobile phase composition. 2. Column is losing efficiency. | 1. Adjust the gradient slope (make it shallower) to increase separation time. 2. Replace the column with a new one of the same type. |
Conclusion
The RP-HPLC method detailed in this application note provides a reliable, robust, and efficient tool for monitoring the synthesis of this compound. By understanding the scientific principles behind the chosen parameters and adhering to the step-by-step protocols for sample preparation and analysis, researchers and drug development professionals can gain valuable real-time insights into their chemical reactions. Implementing a proper validation strategy further ensures the integrity and trustworthiness of the analytical data, facilitating process optimization and ensuring the quality of this vital pharmaceutical intermediate.
References
Topic: Development of Novel Antimicrobial Agents from a 3-Fluoro-4-phenylaniline Scaffold
An Application Note and Protocol Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the development of novel antimicrobial agents utilizing 3-fluoro-4-phenylaniline as a versatile starting scaffold. The strategic incorporation of a fluorine atom can enhance the pharmacological profile of derivative compounds, potentially improving metabolic stability and binding affinity.[1] This guide details synthetic strategies for molecular diversification, including the formation of Schiff bases and heterocyclic structures. It further provides robust, step-by-step protocols for the preliminary and quantitative screening of antimicrobial efficacy through established methods such as the disk diffusion assay and broth microdilution for Minimum Inhibitory Concentration (MIC) determination. The causality behind experimental choices, necessary quality control measures, and potential mechanisms of action are discussed to provide a holistic framework for a research program in this area.
Rationale and Foundational Concepts
The aniline moiety is a privileged scaffold in medicinal chemistry, serving as a foundational building block for a multitude of therapeutic agents.[2][3] Specifically, fluorinated anilines are of high interest due to the unique properties imparted by the fluorine atom, such as increased lipophilicity and altered electronic properties, which can lead to enhanced biological activity and improved pharmacokinetic profiles.[1][4] this compound presents an attractive starting point for a drug discovery campaign for several reasons:
-
Chemical Tractability: The primary amine group is a reactive handle, readily participating in a wide range of chemical transformations, allowing for the creation of diverse compound libraries.[5]
-
Fluorine Substitution: The meta-fluoro substituent can influence the pKa of the aniline nitrogen and create favorable interactions with biological targets, while also potentially blocking sites of metabolism.
-
Structural Precedent: Related structures, such as 3-fluoro-4-morpholinoaniline, are key intermediates in the synthesis of approved antibiotics like Linezolid, demonstrating the utility of this core structure in achieving antimicrobial effects.[6][7]
The overall workflow for developing antimicrobial agents from this scaffold follows a logical progression from synthesis to biological evaluation.
Caption: High-level workflow for antimicrobial agent development.
Synthetic Strategies and Protocols
The primary amine of this compound is the key site for chemical modification. Below are protocols for two common and effective strategies for generating derivatives with potential antimicrobial activity.
Strategy A: Synthesis of Schiff Base Derivatives
Rationale: Schiff bases (or imines) are formed by the condensation of a primary amine with an aldehyde or ketone.[8] The resulting C=N linkage is a known pharmacophore in many biologically active compounds, including antimicrobials.[9][10] This one-step reaction is highly efficient for rapidly generating a diverse library of compounds by varying the aldehyde reactant.
Protocol 2.1: General Procedure for Schiff Base Synthesis
-
Reagent Preparation:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in 15 mL of absolute ethanol.
-
In a separate beaker, dissolve the desired substituted aldehyde (1.0 mmol) in 10 mL of absolute ethanol.
-
-
Reaction Setup:
-
Add the aldehyde solution dropwise to the stirred aniline solution at room temperature.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Causality: The acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the aniline nitrogen.
-
-
Reaction Execution:
-
Fit the flask with a condenser and reflux the mixture for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Isolation and Purification:
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the purified Schiff base.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry. The formation of the imine bond can be confirmed by the disappearance of the N-H stretches from the aniline and the appearance of a C=N stretch in the IR spectrum (typically ~1600-1650 cm⁻¹).
-
Caption: General reaction scheme for Schiff base synthesis.
Strategy B: Synthesis of Benzimidazole Derivatives
Rationale: Benzimidazoles are a class of heterocyclic compounds known to exhibit a wide range of biological activities, including antimicrobial effects.[11] Synthesizing 2-anilinobenzimidazoles introduces a rigid, planar system that can effectively interact with biological targets. This typically involves the condensation of the aniline with a 2-chlorobenzimidazole derivative.
Protocol 2.2: Synthesis of 2-(3-fluoro-4-phenylamino)-1H-benzimidazole
-
Reagent Preparation:
-
In a sealed tube or microwave reaction vial, combine 2-chloro-1H-benzimidazole (1.0 mmol), this compound (1.1 mmol), and a catalytic amount of copper(I) iodide (CuI, ~10 mol%).
-
Add 5 mL of a suitable high-boiling solvent such as N,N-Dimethylformamide (DMF).
-
Add a base, such as potassium carbonate (K₂CO₃, 2.0 mmol).
-
Causality: This is a variation of the Ullmann condensation. The copper catalyst facilitates the coupling between the aniline nitrogen and the carbon of the C-Cl bond. The base is required to neutralize the HCl formed during the reaction.
-
-
Reaction Execution:
-
Seal the vessel and heat the mixture at 120-150 °C for 12-24 hours. Alternatively, use microwave irradiation (e.g., 150 °C for 30-60 minutes) to accelerate the reaction. Monitor progress by TLC.
-
-
Work-up and Purification:
-
After cooling, pour the reaction mixture into ice-water (50 mL), which should cause the product to precipitate.
-
Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with water and then a small amount of a non-polar solvent like hexane to remove residual starting materials.
-
Purify the crude product using column chromatography on silica gel, typically with an ethyl acetate/hexane gradient.
-
-
Characterization:
-
Confirm the structure and purity of the final product using FT-IR, ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Antimicrobial Activity Screening Protocols
Once a library of derivatives is synthesized and characterized, their biological activity must be assessed. Standardized protocols are crucial for obtaining reliable and reproducible results.[12][13]
Protocol: Kirby-Bauer Disk Diffusion Assay (Qualitative Screening)
Principle: This method provides a qualitative assessment of antimicrobial activity. A paper disk impregnated with the test compound is placed on an agar plate uniformly inoculated with a test microorganism. The compound diffuses into the agar, and if it is effective, it inhibits microbial growth, resulting in a clear "zone of inhibition" around the disk.[12]
Methodology:
-
Inoculum Preparation:
-
From a pure culture, select 4-5 colonies of the test bacterium and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL.[12]
-
-
Plate Inoculation:
-
Within 15 minutes of adjusting the turbidity, dip a sterile cotton swab into the inoculum. Press the swab against the inside of the tube to remove excess liquid.
-
Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60° after each application to ensure uniform coverage.[14]
-
-
Disk Application:
-
Allow the plate to dry for 3-5 minutes.
-
Prepare sterile blank paper disks by impregnating them with a known concentration of the test compound (e.g., 10 µ g/disk ). The solvent used to dissolve the compound should be tested as a negative control.
-
Using sterile forceps, place the impregnated disks, along with a positive control (e.g., ciprofloxacin disk) and a negative control (solvent-only disk), onto the agar surface.
-
-
Incubation:
-
Invert the plates and incubate at 35-37 °C for 18-24 hours.
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition (including the disk) in millimeters (mm). A larger zone diameter generally indicates greater antimicrobial activity.
-
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[14] This is a quantitative method and is considered the gold standard for susceptibility testing.[15]
Caption: Workflow for the Broth Microdilution MIC Assay.
Methodology:
-
Plate Preparation:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in Mueller-Hinton Broth (MHB). Typical concentration ranges might be from 128 µg/mL down to 0.25 µg/mL.
-
Designate wells for a positive control (broth + inoculum, no compound) and a negative/sterility control (broth only).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 3.1.
-
Dilute this suspension in MHB to achieve a final target concentration of approximately 5 × 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation:
-
Add the diluted bacterial inoculum to each well (except the sterility control). The final volume in each well should be uniform (e.g., 100 µL).
-
-
Incubation:
-
Cover the plate and incubate at 35-37 °C for 18-24 hours.
-
-
Result Interpretation:
-
Read the plate visually. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). The growth control well should be turbid, and the sterility control well should be clear.
-
Data Presentation and Interpretation
Quantitative data from antimicrobial screening should be presented clearly to allow for direct comparison and structure-activity relationship (SAR) analysis.
Table 1: Hypothetical Antimicrobial Activity Data for this compound Derivatives
| Compound ID | R-Group (from R-CHO) | Zone of Inhibition (mm) vs. S. aureus | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Parent | This compound | 0 | >128 | >128 |
| DF-01 | 4-Nitro-phenyl | 18 | 16 | 32 |
| DF-02 | 4-Hydroxy-phenyl | 12 | 64 | >128 |
| DF-03 | 2,4-Dichloro-phenyl | 22 | 8 | 16 |
| Cipro | (Positive Control) | 25 | 1 | 0.5 |
Interpretation: From this hypothetical data, one could infer that the addition of electron-withdrawing groups (like nitro and chloro) to the aldehyde ring (compounds DF-01 and DF-03) enhances antimicrobial activity compared to an electron-donating group (hydroxy, DF-02). This initial SAR provides a rational basis for designing the next generation of compounds.
Postulated Mechanisms of Action
While the precise mechanism of novel compounds requires extensive investigation, aniline derivatives, particularly fluorinated ones, often share mechanisms with established drug classes.[2] The fluoroquinolone antibiotics, for example, act by inhibiting bacterial DNA synthesis.[16]
Potential Mechanism: Inhibition of DNA Gyrase and Topoisomerase IV
Fluoroquinolone antibiotics inhibit DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria), which are essential enzymes for DNA replication, repair, and recombination.[4][17] They stabilize the complex between the enzyme and cleaved DNA, leading to double-strand breaks and cell death.[16][18] It is plausible that novel agents derived from a fluorinated aniline scaffold could function similarly.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aniline derivatives as antimicrobial agent | Filo [askfilo.com]
- 3. Design, Synthesis and Antimicrobial Properties of New Tetracyclic Quinobenzothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. innospk.com [innospk.com]
- 8. jetir.org [jetir.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antimicrobial activity of some new anilino benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdb.apec.org [pdb.apec.org]
- 13. woah.org [woah.org]
- 14. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
- 16. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Fluoro-4-phenylaniline
Welcome to the technical support center for the synthesis of 3-Fluoro-4-phenylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize the yield and purity of your synthesis. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.
Introduction to the Synthesis of this compound
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis is most commonly achieved via a palladium-catalyzed cross-coupling reaction, with the Suzuki-Miyaura coupling being a prevalent and versatile method.[1][2] This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an organoboron compound.[1] Achieving high yield and purity, however, can be challenging and is dependent on a careful selection of reagents and reaction conditions.[3] This guide will focus on the Suzuki-Miyaura approach and address common issues encountered during its execution.
Recommended Synthetic Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent purity.
Reaction Scheme:
(Image of the Suzuki-Miyaura reaction for this compound)
Materials:
-
4-Bromo-2-fluoroaniline (or 1-bromo-3-fluoro-4-aminobenzene)
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))[4]
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)[4]
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)[4]
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Experimental Workflow Diagram:
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-fluoroaniline (1.0 equiv.), phenylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.
-
Add an anhydrous and degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.
-
Under a positive pressure of inert gas, add the palladium catalyst (1-5 mol%).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Q1: My reaction shows low or no conversion of the starting materials. What could be the problem?
A1: Failure to achieve conversion in a Suzuki-Miyaura coupling can stem from several factors, primarily related to the catalyst activity and reaction environment.
-
Cause 1: Inactive Catalyst. The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be reduced in situ.[1] This reduction can sometimes be inefficient. Furthermore, the palladium catalyst can be "poisoned" by impurities.
-
Solution:
-
Ensure all reagents and solvents are of high purity and anhydrous. Use freshly distilled and degassed solvents.[5]
-
Consider using a Pd(0) source directly, such as Pd(PPh₃)₄.[4]
-
If using a Pd(II) precatalyst, ensure your reaction conditions (choice of base and solvent) are conducive to its reduction.
-
-
-
Cause 2: Oxygen Contamination. The presence of oxygen can lead to the oxidation of the Pd(0) catalyst to inactive Pd(II) species and can also promote the homocoupling of the boronic acid.[1]
-
Solution:
-
Thoroughly degas your solvent(s) before use by sparging with an inert gas or by the freeze-pump-thaw method.
-
Ensure your reaction vessel is properly purged with an inert gas (argon or nitrogen) before adding the catalyst.[6] Maintain a positive pressure of inert gas throughout the reaction.
-
-
-
Cause 3: Suboptimal Base. The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step.[7] An inappropriate or poor-quality base can hinder the reaction.
-
Solution:
-
Ensure the base is finely powdered and dry.
-
Experiment with different bases. While carbonates like K₂CO₃ are common, stronger bases like K₃PO₄ or Cs₂CO₃ may be more effective for less reactive substrates.[4]
-
-
Q2: My reaction is producing significant amounts of side products, leading to a low yield of the desired this compound. What are these side products and how can I minimize them?
A2: The formation of byproducts is a common issue in Suzuki-Miyaura couplings. Identifying the major side products can help in diagnosing and solving the problem.[8]
-
Side Product 1: Homocoupling of Phenylboronic Acid (Biphenyl). This occurs when two molecules of the boronic acid couple with each other.[1] This is often promoted by the presence of oxygen or Pd(II) species.[1]
-
Minimization Strategy:
-
As mentioned above, meticulous exclusion of oxygen is critical.
-
Use the appropriate stoichiometry of the boronic acid (typically 1.2-1.5 equivalents). An excessive amount can favor homocoupling.
-
Ensure efficient reduction of the Pd(II) precatalyst to Pd(0).
-
-
-
Side Product 2: Dehalogenation of 4-Bromo-2-fluoroaniline. This results in the formation of 2-fluoroaniline. This can occur if a hydride source is present in the reaction mixture.[1]
-
Minimization Strategy:
-
Ensure the solvent is not a source of hydrides (e.g., certain alcohols under basic conditions).
-
The choice of ligand can influence the rate of reductive elimination versus side reactions. Experimenting with different phosphine ligands may be beneficial.
-
-
-
Side Product 3: Protodeboronation of Phenylboronic Acid. This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of benzene.[8]
-
Minimization Strategy:
-
While some water is often beneficial in Suzuki couplings, excessive water can lead to protodeboronation. Ensure your solvent system is optimized.
-
The stability of boronic acids can be an issue. Use high-quality, fresh boronic acid.
-
-
Q3: I have obtained the product, but it is difficult to purify. What are the likely impurities and what purification strategies can I employ?
A3: Purification challenges often arise from the presence of structurally similar byproducts or residual catalyst.
-
Likely Impurities:
-
Homocoupled biphenyl: This is a non-polar impurity and can often be separated by column chromatography.
-
Unreacted 4-bromo-2-fluoroaniline: This starting material is more polar than the product.
-
Palladium residues: These can often be removed by filtration through a pad of Celite or by treatment with a scavenger resin.
-
-
Purification Strategies:
-
Silica Gel Column Chromatography: This is the most common method for purifying products from Suzuki-Miyaura reactions. A gradient elution with a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.[9] Experiment with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.
-
Acid-Base Extraction: Since the product is an aniline, it can be protonated with a dilute acid (e.g., 1M HCl) and extracted into the aqueous phase, leaving non-basic impurities in the organic layer. Subsequent basification of the aqueous layer and re-extraction with an organic solvent can isolate the purified product.
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand should I choose for the synthesis of this compound?
A1: The choice of catalyst and ligand is crucial for a successful Suzuki-Miyaura coupling.[10]
-
For initial screening, Pd(PPh₃)₄ is a versatile and commonly used catalyst.[4]
-
For less reactive aryl chlorides (if you were to use 4-chloro-2-fluoroaniline), more electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition step.[11] Ligands such as XPhos, SPhos, or RuPhos, often used with a palladium source like Pd₂(dba)₃, are excellent choices for challenging couplings.[5][12]
-
Catalyst screening kits are commercially available and can be a cost-effective way to identify the optimal catalyst-ligand combination for your specific substrate.[10]
Q2: What is the optimal solvent for this reaction?
A2: A variety of solvents can be used for Suzuki-Miyaura couplings, and the optimal choice can depend on the specific substrates and base.[3]
-
Commonly used solvents include 1,4-dioxane, toluene, and dimethylformamide (DMF).[4]
-
A mixture of an organic solvent and water (e.g., dioxane/water) is often beneficial as water can help to dissolve the inorganic base and facilitate the reaction.
-
It is important to use anhydrous and degassed solvents to prevent catalyst deactivation and side reactions.[5]
Q3: How do I choose the right base for my reaction?
A3: The base is essential for the transmetalation step of the catalytic cycle.[7]
-
Inorganic bases are most commonly used.[4]
-
Potassium carbonate (K₂CO₃) is a good starting point for many Suzuki couplings.
-
Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are stronger bases and can be more effective for less reactive coupling partners.[4]
-
The base should be finely powdered to maximize its surface area and reactivity.
Q4: Can I use a different coupling partner instead of phenylboronic acid?
A4: Yes, the Suzuki-Miyaura reaction is highly versatile and compatible with a wide range of organoboron reagents.[13] You can use various substituted arylboronic acids, heteroarylboronic acids, and even vinyl- or alkylboronic acids to synthesize a diverse library of 3-fluoro-4-substituted anilines. The optimal reaction conditions may need to be re-evaluated for different coupling partners.
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Phenylboronic Acid (equiv.) | 1.2 - 1.5 | An excess is used to drive the reaction to completion, but a large excess can lead to homocoupling.[4] |
| Palladium Catalyst (mol%) | 1 - 5 | Higher catalyst loading may be needed for less reactive substrates.[4] |
| Base (equiv.) | 2.0 - 3.0 | A sufficient amount of base is required to facilitate the transmetalation step.[4] |
| Reaction Temperature (°C) | 80 - 100 | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate without significant decomposition. |
| Reaction Time (h) | 2 - 24 | Should be monitored by TLC or LC-MS to determine completion. |
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. mt.com [mt.com]
- 8. m.youtube.com [m.youtube.com]
- 9. CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine - Google Patents [patents.google.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalytic Hydrogenation of 3-Chloro-4-fluoronitrobenzene
Welcome to the technical support center for the catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into overcoming the common challenges associated with this critical transformation. The synthesis of 3-chloro-4-fluoroaniline is a pivotal step in the manufacturing of numerous active pharmaceutical ingredients (APIs), particularly fluoroquinolone antibiotics.[1][2] Achieving high yield and selectivity, however, is frequently complicated by a key side reaction: hydrodechlorination.
This document provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of this reaction, optimize your experimental conditions, and ensure reproducible, high-purity results.
Core Principles: The Chemoselectivity Challenge
The primary goal in the hydrogenation of 3-chloro-4-fluoronitrobenzene is the selective reduction of the nitro group to an amine while leaving the carbon-chlorine and carbon-fluorine bonds intact. The main challenge is suppressing the hydrogenolysis (cleavage) of the carbon-halogen bonds, a side reaction known as hydrodehalogenation.[3] The C-Cl bond is significantly more susceptible to this cleavage than the more stable C-F bond. Therefore, the formation of 4-fluoroaniline is the most common and problematic impurity.
Achieving high chemoselectivity depends on a delicate balance of several factors: catalyst choice, solvent, temperature, and hydrogen pressure.[4] This guide will dissect each of these variables to provide a clear path to success.
Reaction Pathway Overview
The desired reaction and the primary side reaction are illustrated below. Understanding this pathway is the first step in diagnosing and solving experimental issues.
Caption: Desired reaction pathway versus the hydrodechlorination side reaction.
Troubleshooting Guide (Q&A Format)
This section addresses the most common problems encountered during the hydrogenation of 3-chloro-4-fluoronitrobenzene.
Q1: My reaction shows high conversion, but the yield of 3-chloro-4-fluoroaniline is low, and I'm seeing a significant amount of 4-fluoroaniline. What's causing this?
A1: This is the classic hydrodechlorination problem, where the catalyst is actively reducing the nitro group but is also cleaving the C-Cl bond. This indicates a lack of selectivity.
Root Causes & Solutions:
-
Inappropriate Catalyst Choice: Palladium-based catalysts (e.g., Pd/C) are highly active but often exhibit lower selectivity for this transformation, leading to increased dehalogenation.[3] Platinum-based catalysts (e.g., Pt/C) are generally the preferred choice as they tend to be more selective in suppressing the hydrogenolysis of the C-Cl bond.[2][3]
-
Actionable Insight: Switch from a Pd/C catalyst to a 1-5% Pt/C catalyst. For particularly stubborn selectivity issues, consider an iron-promoted platinum catalyst (e.g., Pt-Fe/AC), which has been shown to suppress dehalogenation by creating electron-deficient platinum sites.[5]
-
-
Harsh Reaction Conditions: High hydrogen pressure and elevated temperatures accelerate all reaction rates, including the undesired dehalogenation.[3][6]
-
Actionable Insight: Reduce the reaction parameters. Start with a lower hydrogen pressure (e.g., 0.1-1 MPa or ~15-150 psi) and a moderate temperature (e.g., 50-80°C).[2][7] Monitor the reaction progress; often, milder conditions provide a much cleaner product profile, even if the reaction takes longer.
-
-
Solvent Effects: The solvent can influence catalyst activity and selectivity. While polar protic solvents like methanol and ethanol are common, their properties can affect the reaction outcome.
-
Actionable Insight: Ensure you are using a high-purity, degassed solvent. If dehalogenation persists, consider a solvent-free (neat) reaction, which has been shown to achieve high selectivity with certain catalyst systems like Pt/Fe₃O₄.[8]
-
Q2: My reaction is very slow or has stalled completely before the starting material is consumed. What should I check?
A2: A stalled or sluggish reaction typically points to catalyst deactivation or insufficient mass transfer.
Root Causes & Solutions:
-
Catalyst Poisoning: This is the most frequent cause of catalyst deactivation. Trace impurities in the starting material, solvent, or hydrogen gas can irreversibly bind to the catalyst's active sites.[9][10]
-
Common Poisons: Sulfur compounds (thiols, thiophenes), nitrogen compounds (some amines, nitriles), and carbon monoxide are potent poisons for platinum and palladium catalysts.[9][10][11] The amine product itself can also inhibit the reaction by competing for active sites, a phenomenon known as product inhibition.[9][12]
-
Actionable Insight:
-
Purity Check: Ensure the purity of your 3-chloro-4-fluoronitrobenzene starting material. Recrystallization or distillation may be necessary.
-
Solvent & Gas Quality: Use high-purity, degassed solvents and high-grade hydrogen gas (99.999%).
-
Troubleshooting Test: If poisoning is suspected, filter the reaction mixture through celite (caution: the catalyst is pyrophoric and must be kept wet) and add a fresh batch of catalyst to the filtrate.[3][13] If the reaction restarts, poisoning of the original catalyst is confirmed.
-
-
-
Poor Mass Transfer: The reaction is a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Inefficient mixing prevents hydrogen from reaching the catalyst surface, effectively starving the reaction.[9]
-
Actionable Insight: Increase the stirring rate significantly. Ensure the reactor setup allows for a large headspace and vigorous agitation to create a vortex that draws hydrogen into the liquid phase. For lab-scale reactions, a Parr shaker provides excellent agitation.[14]
-
-
Inactive Catalyst: The catalyst may be old, have been stored improperly, or may have been passivated by exposure to air.[14]
-
Actionable Insight: Use a fresh bottle of catalyst. Always handle the catalyst under an inert atmosphere (e.g., in a glovebox or under a stream of argon/nitrogen) to prevent oxidation.[3]
-
Q3: I'm observing the formation of intermediates like nitroso or hydroxylamine species. Why is the reduction incomplete?
A3: The appearance of these intermediates indicates that the hydrogenation is not proceeding to completion. This can be a result of catalyst deactivation partway through the reaction or insufficient hydrogen availability.[4][15]
Root Causes & Solutions:
-
Progressive Catalyst Poisoning: As the reaction proceeds and the concentration of the amine product increases, product inhibition can become more pronounced, slowing the reaction and allowing intermediates to accumulate.[9][12]
-
Actionable Insight: Increase the catalyst loading (e.g., from 5 wt% to 10 wt%) to provide more active sites.[14] Also, ensure reaction conditions (temperature, pressure) are maintained throughout the experiment.
-
-
Insufficient Hydrogen: If the hydrogen supply is depleted or the pressure is not maintained, the reaction will stop prematurely.
-
Actionable Insight: Ensure your hydrogen source is adequate for the full reaction and that the reactor is properly sealed with no leaks. A leak test with nitrogen should always be performed before introducing hydrogen.[16]
-
Frequently Asked Questions (FAQs)
FAQ 1: What is the best catalyst for this reaction?
While "best" is condition-dependent, Platinum on carbon (Pt/C) is the most widely recommended catalyst for achieving high selectivity in the hydrogenation of halogenated nitroaromatics.[2][3] It provides a good balance of high activity for nitro group reduction and lower activity for C-Cl bond hydrogenolysis compared to palladium. Modified catalysts, such as sulfided platinum or platinum-iron composites, can offer even greater selectivity by tuning the electronic properties of the metal surface.[5][17][18]
FAQ 2: How critical are temperature and pressure?
Temperature and pressure are critical variables for controlling selectivity.
-
Pressure: Higher hydrogen pressure generally increases the reaction rate but can disproportionately accelerate dehalogenation. It is crucial to operate at the lowest pressure that still affords a reasonable reaction time. A range of 0.1-1.0 MPa (1-10 atm) is a good starting point.[2]
-
Temperature: Like pressure, higher temperatures increase rates but can decrease selectivity. A moderate temperature range of 50-100°C is typically effective.[2][7]
FAQ 3: How can I effectively monitor the reaction?
Monitoring is key to stopping the reaction at the optimal point to maximize yield and minimize byproduct formation.
-
Hydrogen Uptake: In a well-sealed pressure reactor, the reaction progress can be monitored by the drop in hydrogen pressure. The reaction is complete when hydrogen consumption ceases.
-
Chromatographic Methods: Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are excellent for monitoring the disappearance of the starting material and the appearance of the product and byproducts. Regular sampling (if the reactor setup allows) provides a clear picture of the reaction profile.
Data Summary & Catalyst Comparison
The following table summarizes typical conditions and outcomes for different catalytic systems to guide your experimental design.
| Catalyst System | Typical Pressure (MPa) | Typical Temp. (°C) | Selectivity for 3-chloro-4-fluoroaniline | Key Insights & Reference |
| 5% Pd/C | 0.5 - 2.0 | 70 - 100 | Moderate to Low | High activity but often leads to significant hydrodechlorination.[3] |
| 1-5% Pt/C | 0.1 - 1.0 | 50 - 80 | High | The industry standard for high selectivity. Milder conditions are key.[2][7] |
| Pt-Fe/AC | 1.0 | 80 | Very High (>99%) | Fe promoter creates electron-deficient Pt sites, fully suppressing dehalogenation.[5] |
| Raney Nickel | 3.5 | 80 | Moderate | Cost-effective but can be less selective and is highly pyrophoric.[3] |
Experimental Protocols
Protocol 1: General Procedure for Selective Hydrogenation using Pt/C
Safety Note: Catalytic hydrogenation involves flammable hydrogen gas under pressure. The catalyst is pyrophoric upon drying. All operations must be conducted in a well-ventilated fume hood behind a safety shield.[16]
-
Reactor Setup: To a high-pressure autoclave reactor, add 3-chloro-4-fluoronitrobenzene (1.0 eq) and a suitable solvent like methanol or ethanol (approx. 10-15 volumes).
-
Inerting: Seal the reactor. Purge the system by pressurizing with nitrogen (to ~0.5 MPa) and venting three times to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of nitrogen, carefully add 5% Pt/C (1-3% w/w relative to the substrate).[3] The catalyst should be handled as a slurry or wetted with solvent to minimize the risk of fire.
-
Hydrogenation: Purge the reactor with hydrogen gas three times. Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.8 MPa) and begin vigorous stirring.[7] Heat the reaction to the target temperature (e.g., 80°C).[7]
-
Monitoring: Monitor the reaction by observing the pressure drop from hydrogen consumption. The reaction is complete when the pressure stabilizes. Confirm completion with GC or TLC analysis if possible.
-
Work-up: Cool the reactor to room temperature. Carefully vent the excess hydrogen. Purge the reactor with nitrogen three times.
-
Catalyst Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst. Crucial: Do not allow the filter cake containing the catalyst to dry. Keep it wet with solvent at all times and quench it carefully with water before disposal.[3]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 3-chloro-4-fluoroaniline, which can be purified further by distillation or recrystallization.
Troubleshooting Workflow
If you encounter issues, follow this logical decision tree to diagnose the problem.
Caption: A decision tree for troubleshooting common hydrogenation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Preparation method of 3-chloro-4-fluoroaniline - Eureka | Patsnap [eureka.patsnap.com]
- 8. Solvent-free selective hydrogenation of chloronitrobenzene to chloroaniline over a robust Pt/Fe3O4 catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. journal.uctm.edu [journal.uctm.edu]
- 13. reddit.com [reddit.com]
- 14. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. njhjchem.com [njhjchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Selective catalytic hydrogenation of nitro groups in the presence of activated heteroaryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 3-Fluoro-4-phenylaniline by Recrystallization
Welcome to the Technical Support Center for the purification of 3-Fluoro-4-phenylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this important chemical intermediate. Our goal is to equip you with the knowledge to overcome common challenges and achieve high-purity crystalline products.
I. Foundational Principles of Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds. The underlying principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the crude product, including impurities, at an elevated temperature and allow the desired compound to crystallize in a pure form upon cooling, while the impurities remain dissolved in the mother liquor.
II. Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound in a practical question-and-answer format.
Q1: My compound "oiled out" instead of forming crystals upon cooling. What went wrong and how can I fix it?
A1: "Oiling out" is a common problem where the compound separates from the solution as a liquid phase instead of forming solid crystals. This typically occurs when the solution is supersaturated to a degree that the solute's melting point is lower than the temperature of the solution. For this compound, this can be particularly prevalent if the concentration of the solute is too high or if the cooling is too rapid.
-
Causality: The high concentration of the solute can cause it to precipitate out of the solution at a temperature above its melting point, leading to the formation of an oil. Rapid cooling can also shock the system, favoring the formation of an amorphous oil over an ordered crystal lattice.
-
Solutions:
-
Reheat and Dilute: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to decrease the saturation of the solution. This will lower the temperature at which crystallization begins.
-
Slow Cooling: Allow the flask to cool slowly to room temperature. Insulating the flask with a cloth or placing it in a warm water bath that is allowed to cool to ambient temperature can promote slow crystal growth.
-
Solvent System Modification: If using a mixed solvent system (e.g., ethanol/water), add more of the solvent in which the compound is more soluble (the "good" solvent) to the hot solution before cooling.
-
Q2: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. What are the next steps?
A2: The absence of crystal formation indicates that the solution is not sufficiently supersaturated, or that the nucleation process has not been initiated.
-
Causality: This issue often arises from using an excessive amount of solvent, which keeps the compound fully dissolved even at low temperatures. Alternatively, a very clean solution may lack nucleation sites for crystal growth to begin.
-
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution.[1] The microscopic scratches on the glass can provide nucleation sites for crystal formation.
-
Seeding: If you have a small crystal of pure this compound, add it to the cooled solution.[2] This "seed" crystal will act as a template for further crystal growth.
-
-
Reduce Solvent Volume: If induction techniques fail, it is likely that too much solvent was used. Gently heat the solution to its boiling point and evaporate a portion of the solvent. Allow the solution to cool again and observe for crystal formation.
-
Introduce an Anti-Solvent: If you are using a single solvent system, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the cooled solution until it becomes slightly turbid. Then, add a few drops of the original solvent to redissolve the precipitate and allow the solution to cool slowly.
-
Q3: The recrystallized product has a low yield. How can I improve the recovery?
A3: Low yield is a frequent concern in recrystallization and can be attributed to several factors.
-
Causality:
-
Excessive Solvent: Using too much solvent will result in a significant portion of the product remaining dissolved in the mother liquor even after cooling.
-
Premature Crystallization: If the compound crystallizes during the hot filtration step to remove insoluble impurities, it will be lost.
-
Incomplete Crystallization: Not allowing sufficient time or cooling to a low enough temperature can leave a substantial amount of the product in solution.
-
Washing with Room Temperature Solvent: Washing the collected crystals with a solvent that is not ice-cold can redissolve some of the product.
-
-
Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Preheat Filtration Apparatus: To prevent premature crystallization during hot filtration, preheat the funnel and receiving flask with hot solvent.
-
Maximize Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Use Ice-Cold Washing Solvent: Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor without significant product loss.
-
Second Crop of Crystals: It may be possible to recover more product by evaporating some of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Q4: The crystals are very fine needles or powder. How can I obtain larger, more well-defined crystals?
A4: The size and quality of crystals are influenced by the rate of cooling.[3][4][5]
-
Causality: Rapid cooling leads to the formation of many small nuclei simultaneously, resulting in a large number of small crystals.[4] Slow cooling allows for the formation of fewer nuclei that have more time to grow into larger, more ordered crystals.[3][5]
-
Solutions:
-
Slow Down the Cooling Process: After dissolving the crude product in the hot solvent, allow the flask to cool to room temperature undisturbed on a benchtop, insulated with a towel. Avoid placing the flask directly into an ice bath from a high temperature.
-
Reduce the Degree of Supersaturation: Using slightly more than the minimum amount of hot solvent can slow down the rate of crystallization and promote the growth of larger crystals.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A good starting point for solvent screening is a mixed solvent system of ethanol and water . This compound, being a substituted aniline, is likely to have good solubility in hot ethanol and low solubility in water. Other potential solvents to screen include isopropanol, toluene, and ethyl acetate. Hexane can be considered as an anti-solvent.
Q2: How do I perform a solvent screening to find the best recrystallization solvent?
A2: A systematic approach to solvent screening is crucial for a successful recrystallization.
Experimental Protocol: Solvent Screening for Recrystallization of this compound
-
Preparation: Place a small amount (e.g., 50 mg) of crude this compound into several test tubes.
-
Room Temperature Solubility: To each test tube, add a small volume (e.g., 0.5 mL) of a different solvent (e.g., water, ethanol, isopropanol, toluene, ethyl acetate, hexane) at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.
-
Hot Solubility: Gently heat the test tubes that showed poor solubility at room temperature in a water bath. Add the solvent dropwise until the solid just dissolves. An ideal solvent will dissolve the compound completely at its boiling point.
-
Cooling and Crystallization: Allow the test tubes with dissolved solid to cool slowly to room temperature, and then place them in an ice bath. Observe the formation of crystals. The best solvent will yield a good quantity of well-formed crystals.
Q3: What are the expected impurities in crude this compound?
A3: The impurities will depend on the synthetic route used to prepare the compound. Common synthetic pathways involve the reduction of a nitro group or other functional group transformations.[8] Potential impurities could include:
-
Starting materials: Unreacted precursors from the synthesis.
-
By-products: Compounds formed from side reactions during the synthesis.
-
Color impurities: Often high molecular weight, colored by-products.
Q4: How can I remove colored impurities during recrystallization?
A4: If your hot solution of this compound is colored, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal, as it can also adsorb some of your desired product. After adding the charcoal, heat the solution briefly and then perform a hot filtration to remove the charcoal and any other insoluble impurities.
Q5: What are the key safety precautions when working with this compound?
A5: this compound and related fluoroanilines are hazardous chemicals and should be handled with appropriate safety measures.[9][10][11][12][13]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.
-
Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
IV. Data Summary and Visualization
Qualitative Solubility of this compound (Predicted)
The following table provides a predicted qualitative solubility guide for this compound in common organic solvents, based on the behavior of similar compounds.[6] Experimental verification is highly recommended.
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility at Room Temp. | Expected Solubility at Boiling Point |
| Water | High | 100 | Insoluble | Very Low |
| Ethanol | High | 78 | Sparingly Soluble | Soluble |
| Isopropanol | Medium | 82 | Sparingly Soluble | Soluble |
| Toluene | Low | 111 | Soluble | Very Soluble |
| Hexane | Low | 69 | Insoluble | Sparingly Soluble |
| Ethyl Acetate | Medium | 77 | Soluble | Very Soluble |
Recrystallization Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
V. References
-
Cooling Rate and Crystal Size. Seth Stein - Northwestern University. --INVALID-LINK--
-
How Does the Rate of Cooling Influence Crystal Size?: Science Explained. ReelMind. --INVALID-LINK--
-
A Comprehensive Technical Guide to the Solubility of 3-Chloro-4-fluoroaniline in Organic Solvents. Benchchem. --INVALID-LINK--
-
Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review. Atlantis Press. --INVALID-LINK--
-
[FREE] Describe two techniques that can be used to induce crystallization. 1. Seeding. Brainly. --INVALID-LINK--
-
Guide for crystallization. --INVALID-LINK--
-
3.5E: Initiating Crystallization. Chemistry LibreTexts. --INVALID-LINK--
-
Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry : University of Rochester. --INVALID-LINK--
-
3.5: Inducing Recrystallization. Chemistry LibreTexts. --INVALID-LINK--
-
Finding the best solvent for recrystallisation student sheet. --INVALID-LINK--
-
3-Fluoro-4-(4-morpholino)aniline. --INVALID-LINK--
-
Experiment 9 — Recrystallization. --INVALID-LINK--
-
Solvent selection for recrystallization: An undergraduate organic experiment. --INVALID-LINK--
-
Recrystallization1. --INVALID-LINK--
-
Technical Support Center: Purification of 3-Chloro-4-fluoroaniline by Recrystallization. Benchchem. --INVALID-LINK--
-
4 - SAFETY DATA SHEET. --INVALID-LINK--
-
3-Fluoro-4-morpholinoaniline - SAFETY DATA SHEET. --INVALID-LINK--
-
3-FLUORO ANILINE CAS No 372-19-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. --INVALID-LINK--
-
3-Fluoro-D-phenylalanine. Synquest Labs. --INVALID-LINK--
-
4 - SAFETY DATA SHEET. --INVALID-LINK--
-
How to recrystallization amine compound and it is not soluble in common organic solvents. --INVALID-LINK--
-
3-Fluoro-4-isopropoxyaniline. Benchchem. --INVALID-LINK--
-
Chemical Properties of p-Fluoroaniline (CAS 371-40-4). Cheméo. --INVALID-LINK--
-
4-Fluoroaniline. PubChem. --INVALID-LINK--
-
Recrystallization: Figure 1. Structure of Aniline. Scribd. --INVALID-LINK--
-
3-Fluoro-4-morpholinoaniline. TCI Chemicals. --INVALID-LINK--
-
3-Fluoro-4-methylaniline. PubChem. --INVALID-LINK--
-
3-Fluoro-4-morpholinoaniline. PubChem. --INVALID-LINK--
-
3-FLUORO-4-MORPHOLIN-4-YL-PHENYLAMINE. ChemicalBook. --INVALID-LINK--
-
Experiment 2 RECRYSTALLIZATION: PURIFICATION OF SOLIDS. CHEMISTRY. --INVALID-LINK--
-
Recrystallization Of Acetanilide From Aniline. Cram. --INVALID-LINK--
-
Synthesis of 4-Fluoro-3-phenylaniline. PrepChem.com. --INVALID-LINK--
-
3,4-Difluoro-L-phenylalanine. PubChem. --INVALID-LINK--
-
(PDF) Biotransformation of fluorobiphenyl by Cunninghamella elegans. ResearchGate. --INVALID-LINK--
-
Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations. American Chemical Society. --INVALID-LINK--
-
3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. PMC. --INVALID-LINK--
-
Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations. Journal of the American Chemical Society. --INVALID-LINK--
-
WO 01/96367 A1. --INVALID-LINK--
-
L-4-Fluorophenylalanine. ChemicalBook. --INVALID-LINK--
-
CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine. Google Patents. --INVALID-LINK--
-
3-Fluoro-4-nitroaniline synthesis. ChemicalBook. --INVALID-LINK--
-
Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. --INVALID-LINK--
-
4-Fluoro-3-methylaniline. LookChem. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine - Google Patents [patents.google.com]
- 3. scribd.com [scribd.com]
- 4. prepchem.com [prepchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Recrystallization Of Acetanilide From Aniline - 1285 Words | Cram [cram.com]
- 8. L-4-Fluorophenylalanine | 1132-68-9 [chemicalbook.com]
- 9. 3-Fluoro-4-methylaniline | C7H8FN | CID 9957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3-Fluoro-4-morpholinoaniline | 93246-53-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. 3-FLUORO-4-MORPHOLIN-4-YL-PHENYLAMINE | 93246-53-8 [chemicalbook.com]
- 13. p-Fluoroaniline (CAS 371-40-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 3-Fluoro-4-phenylaniline
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis. This guide is specifically tailored to address the common and often frustrating issue of peak tailing when analyzing 3-Fluoro-4-phenylaniline. As a halogenated aromatic amine, this compound presents unique challenges that require a systematic and scientifically grounded troubleshooting approach. This document will provide you with both quick-reference FAQs and in-depth, step-by-step protocols to diagnose and resolve peak asymmetry, ensuring the integrity and accuracy of your chromatographic results.
Frequently Asked Questions (FAQs)
Q1: What is the most likely cause of peak tailing for this compound?
A1: The most common cause of peak tailing for basic compounds like this compound is secondary interaction with acidic silanol groups on the surface of silica-based reversed-phase columns.[1][2][3] The primary amine group in your analyte can interact with ionized silanols, leading to a secondary retention mechanism that causes the peak to tail.[2][3]
Q2: How does mobile phase pH affect the peak shape of my analyte?
A2: Mobile phase pH is a critical factor.[4][5] For a basic compound like this compound, a low pH (typically ≤ 3) is often recommended to suppress the ionization of silanol groups on the stationary phase, thereby minimizing the secondary interactions that cause tailing.[1][2] However, operating too close to the analyte's pKa can lead to a mix of ionized and unionized forms, also causing peak distortion.[5][6]
Q3: Can my sample solvent cause peak tailing?
A3: Yes, the composition of your sample solvent (diluent) can significantly impact peak shape.[7][8] If the sample solvent is much stronger (i.e., has a higher elution strength) than your mobile phase, it can cause band broadening and peak distortion, including tailing.[7][9] It is always best to dissolve your sample in the mobile phase or a solvent with a weaker elution strength.[7]
Q4: I've tried adjusting the pH, but the tailing persists. What should I try next?
A4: If pH adjustment isn't sufficient, consider adding a competitive base, such as triethylamine (TEA), to your mobile phase at a low concentration (e.g., 0.1%).[10] TEA will preferentially interact with the active silanol sites, masking them from your analyte.[11] Alternatively, switching to a modern, high-purity "Type B" silica column or a column with an embedded polar group, which are designed to have minimal silanol activity, can provide excellent peak shape for basic compounds.[1][3][12]
Q5: Could the issue be with my HPLC system and not my method?
A5: Absolutely. Extracolumn dead volume, from excessively long or wide-bore tubing, loose fittings, or a large detector flow cell, can cause peak broadening and tailing, especially for early eluting peaks.[6][10] Additionally, a void at the column inlet or a partially blocked frit can distort the sample band and lead to poor peak shape.[2][3]
In-Depth Troubleshooting Guide
Peak tailing for this compound is a multifaceted problem that can originate from chemical interactions, method parameters, or hardware issues. The following guide provides a logical, step-by-step approach to identifying and rectifying the root cause.
Section 1: Chemical and Method-Related Causes
The interaction between the analyte and the stationary phase is the most frequent source of peak tailing for aromatic amines.
The "Why": Standard silica-based C18 columns have residual, unreacted silanol groups (Si-OH) on their surface. At mid-range pH values (typically > 3), these silanols can become deprotonated and negatively charged (SiO-).[2][6] The basic amine group of this compound can become protonated and positively charged. This leads to a strong, secondary ionic interaction that can delay the elution of a portion of the analyte molecules, resulting in a tailing peak.[3][13]
Diagnostic Workflow:
Caption: Troubleshooting workflow for mobile phase optimization.
Experimental Protocols:
-
Protocol for Mobile Phase pH Adjustment:
-
Determine the approximate pKa of this compound (as an aniline derivative, it will be weakly basic).
-
Prepare your mobile phase aqueous component. Before adding the organic modifier, adjust the pH using an acid like formic acid or phosphoric acid to a target of pH 2.7.[14]
-
Ensure your buffer system (e.g., phosphate) is effective at this target pH. A good rule of thumb is to choose a buffer with a pKa within +/- 1 unit of your target pH.[5]
-
Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting your sample.
-
-
Protocol for Using Mobile Phase Additives (Competitive Amines):
-
If pH adjustment is insufficient, add a competitive amine like triethylamine (TEA) to the mobile phase.[10]
-
Start with a low concentration, for instance, 0.1% (v/v) TEA, in the final mobile phase mixture.
-
Be aware that additives like TEA can shorten column lifetime and may need to be thoroughly flushed from the system after use.[11]
-
The "Why": Not all C18 columns are created equal. Older, "Type A" silica columns have higher metal content and more acidic silanols, making them more prone to causing peak tailing with basic compounds.[1][11] Modern, high-purity "Type B" silica columns are extensively end-capped to minimize residual silanols.[3] Furthermore, column degradation over time can expose new active sites, or a void can form at the head of the column, leading to a deterioration in peak shape.[2][15]
Recommended Column Chemistries for Aromatic Amines:
| Column Type | Mechanism for Improved Peak Shape | Suitability for this compound |
| High-Purity, End-capped C18/C8 | Minimizes available silanol groups through high-purity silica and exhaustive end-capping. | Excellent: A modern, well-end-capped column is often sufficient. |
| Embedded Polar Group (EPG) | A polar group (e.g., carbamate) is embedded in the alkyl chain, shielding the residual silanols.[12][16] | Excellent: Offers superior peak shape for basic compounds, even at moderate pH. |
| Hybrid Silica (e.g., BEH, CS) | Organo-silica hybrid particles offer better pH stability and reduced silanol activity.[1] | Very Good: A robust choice, especially if the method requires a wider pH range. |
Experimental Protocol for Diagnosing a "Bad" Column:
-
Benchmark with a Standard: Inject a well-behaved, neutral compound (e.g., toluene or naphthalene) under your method conditions. If this peak is also broad or tailing, it points towards a physical problem with the column (like a void) or a system issue.
-
Column Regeneration/Cleaning: If you suspect contamination, follow the manufacturer's guidelines for column flushing. A typical sequence for reversed-phase columns is flushing with progressively less polar solvents (e.g., water, methanol, acetonitrile, isopropanol) and then back to your mobile phase.[17]
-
Substitute with a New Column: The most definitive test is to replace the suspect column with a new one of the same chemistry. If the peak shape improves dramatically, the old column has likely reached the end of its life.[2]
Section 2: Physical and Instrumental Causes
If chemical solutions do not resolve the tailing, the problem may lie within your HPLC system's hardware or the physical properties of your sample injection.
The "Why": Injecting too much analyte mass (mass overload) can saturate the stationary phase, leading to a distorted peak shape.[2][10] Separately, if your sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile for a mobile phase with 50% acetonitrile), the sample band will spread out on the column, causing broadening and potential tailing.[7][9][18]
Experimental Protocols:
-
Protocol for Diagnosing Column Overload:
-
Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, and 1:10) in the mobile phase.
-
Inject the same volume of each dilution.
-
If the peak shape (asymmetry factor) improves significantly with dilution, you are likely overloading the column. The remedy is to inject a smaller mass of the sample, either by diluting it or reducing the injection volume.[19]
-
-
Protocol for Mitigating Sample Solvent Effects:
-
Ideally, always dissolve your sample in the initial mobile phase composition.
-
If solubility is an issue, use the minimum amount of a stronger solvent to dissolve the sample, then dilute it with the mobile phase or water.
-
The goal is for the final injection solvent to be as close to the mobile phase strength as possible, or weaker.[7]
-
The "Why": The volume of the HPLC system outside of the column (tubing, injector, detector cell) contributes to band broadening.[10] While this affects all peaks, it is most pronounced for early-eluting peaks. A void at the column inlet or a partially blocked frit can also disrupt the flow path, causing peak distortion.[2][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for system and hardware issues.
Experimental Protocol for Checking and Minimizing Extracolumn Dead Volume:
-
Inspect Connections: Check all fittings between the injector, column, and detector. Ensure they are properly seated and not leaking. Use pre-cut tubing or ensure your cuts are clean and square.
-
Minimize Tubing: Use the shortest possible length of narrow internal diameter (ID) tubing (e.g., 0.125 mm or 0.005") to connect the components.[6]
-
Check the Guard Column: If you are using a guard column, replace it. A contaminated guard column is a common source of peak shape problems.[19]
-
Inspect the Column Frit: If you suspect a blocked frit at the column inlet, you can try back-flushing the column (disconnect it from the detector and flush to waste), but only if the manufacturer's instructions permit this.[10] Persistent blockage may require column replacement.
By systematically working through these diagnostic steps and protocols, you can effectively identify the source of peak tailing for this compound and implement the appropriate corrective actions to achieve symmetric, reproducible peaks for your analysis.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. chromtech.com [chromtech.com]
- 7. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. benchchem.com [benchchem.com]
- 11. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 12. Which column for basic analytes - Chromatography Forum [chromforum.org]
- 13. it.restek.com [it.restek.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. labcompare.com [labcompare.com]
- 16. welch-us.com [welch-us.com]
- 17. HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography [labx.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Blogs | Restek [discover.restek.com]
Technical Support Center: Improving the Solubility of 3-Fluoro-4-phenylaniline for Reaction Setup
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 3-Fluoro-4-phenylaniline. This document is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this key synthetic intermediate. Our goal is to provide not just solutions, but a foundational understanding of the physicochemical principles governing its solubility, enabling you to troubleshoot effectively and optimize your reaction setups.
Part 1: Understanding the Molecule: The "Why" Behind Solubility Challenges
This compound is a substituted aromatic amine. Its solubility is a complex interplay of its structural features: the polar amino (-NH₂) group, the non-polar biphenyl core, and the electronegative fluorine atom. Understanding these components is the first step in troubleshooting.
-
Amino Group (-NH₂): This group is polar and can act as a hydrogen bond donor and acceptor. This promotes solubility in polar protic solvents (like alcohols) and allows for pH modulation in aqueous systems.[1][2]
-
Biphenyl Core: The two connected phenyl rings create a large, non-polar, and rigid backbone. This structure contributes to strong crystal lattice energy (requiring more energy to dissolve) and favors solubility in non-polar or moderately polar aprotic solvents that can engage in π-π stacking.
-
Fluorine Substituent: The C-F bond is highly polar. However, the fluorine atom is a weak hydrogen bond acceptor and its presence can subtly alter the electronic properties and crystal packing of the molecule, influencing its interaction with solvents.[3]
The core challenge arises from this dual nature: a polar, reactive site attached to a large, non-polar framework. The "like dissolves like" principle dictates that the ideal solvent must effectively solvate both parts of the molecule.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common solubility issues in a practical, question-and-answer format.
Q1: My this compound won't dissolve. Where do I start?
When facing initial solubility issues, a systematic approach is crucial. The first step is not to randomly try different solvents, but to diagnose the potential mismatch between your solute and your current solvent system.
Below is a logical workflow to guide your initial troubleshooting efforts.
Q2: What are the best starting solvents for this compound?
Based on its structure, solvents with moderate to high polarity are the best starting points. Non-polar solvents are generally poor choices.
Data Presentation: Predicted Solubility of this compound
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Aprotic | DMF, DMSO, THF, Acetone | High | These solvents effectively solvate the aromatic rings and can accept hydrogen bonds from the -NH₂ group. |
| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the amino group, but may be less effective at solvating the large non-polar core compared to aprotic solvents.[3] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Offer good dipole-dipole interactions but lack strong hydrogen bonding capabilities. |
| Aromatic | Toluene, Xylene | Low to Moderate | Can engage in π-π stacking with the biphenyl system but are poor solvents for the polar amino group. |
| Non-Polar | Hexane, Heptane | Very Low | Lack the necessary polarity to overcome the compound's crystal lattice energy and solvate the polar -NH₂ group. |
| Aqueous | Water | Insoluble | The large hydrophobic biphenyl core dominates, making it poorly soluble in water at neutral pH.[4][5] |
Q3: Can I use heat to improve solubility, and what are the risks?
Yes, for most organic solids, solubility increases with temperature.[6][7] The dissolution process for solids is typically endothermic, meaning it absorbs heat. According to Le Chatelier's principle, adding heat to the system will shift the equilibrium towards more dissolution to counteract the change.[8]
Causality & Risks: Heating increases the kinetic energy of the solvent molecules, allowing them to more effectively break down the solute's crystal lattice.[7] However, anilines, especially in solution, are susceptible to atmospheric oxidation , which can be accelerated by heat.[9] This often results in the formation of colored impurities, turning the solution from colorless or pale yellow to brown or dark red.
Best Practice:
-
Heat the mixture gently (e.g., to 40-60 °C) under an inert atmosphere (Nitrogen or Argon).
-
Do not heat for prolonged periods. Aim to dissolve the solid and then allow it to cool to the desired reaction temperature.
-
Always perform a small-scale test to check for color change or degradation before heating the entire batch.
Q4: How does pH affect the solubility of this compound?
The basicity of the amino group is the most powerful tool for enhancing solubility in aqueous or polar protic solvents like ethanol. Aromatic amines are weak bases.[10] By lowering the pH, the amino group is protonated to form an anilinium salt . This salt is ionic and, therefore, significantly more soluble in polar solvents than the neutral free base.
The equilibrium is as follows:
C₆H₅-C₆H₄(F)-NH₂ (Insoluble Free Base) + H⁺ ⇌ C₆H₅-C₆H₄(F)-NH₃⁺ (Soluble Anilinium Salt)
To achieve this, the pH of the solution must be lowered below the pKa of the compound's conjugate acid. For aniline, the pKa of the anilinium ion is approximately 4.6.[10] Therefore, adjusting the pH to below 4 with a non-interfering acid (e.g., HCl) will ensure complete protonation and maximize solubility.
Q5: My reaction requires a non-polar solvent where the compound is insoluble. What should I do?
This is a common scenario. The solution is often to use a co-solvent system . A co-solvent is a mixture of two or more miscible solvents designed to achieve a polarity that is intermediate to that of the individual components.[11][12]
Mechanism of Action: You can use a small amount of a powerful, polar aprotic "solubilizing solvent" (like DMF or THF) to dissolve the this compound first, creating a concentrated stock solution. This stock solution can then be added to the larger volume of the non-polar "reaction solvent" (like toluene or hexane). The key is that once the solute molecules are individually solvated, they may remain dispersed in the bulk solvent, preventing them from crashing out.
Common Co-Solvent Pairs for Bridging Polarity:
-
Toluene / THF
-
Hexane / Dichloromethane (DCM)
-
Toluene / DMF (use DMF sparingly)
Part 3: Standard Operating Protocols
Protocol 1: Screening for an Optimal Co-Solvent System
-
Objective: To find a solvent mixture that dissolves the starting material while being compatible with the reaction conditions.
-
Procedure:
-
Weigh 10 mg of this compound into several small vials.
-
To Vial 1, add 1 mL of your primary (e.g., non-polar) reaction solvent. Observe for insolubility.
-
To the other vials, add 1 mL of the primary solvent.
-
Add a potential co-solvent (e.g., THF) dropwise (e.g., 50 µL at a time) to each vial, agitating after each addition.
-
Record the approximate ratio of primary solvent to co-solvent required to achieve full dissolution (e.g., 10:1 Toluene:THF).
-
Select the system that uses the least amount of co-solvent.
-
-
Validation: Ensure the chosen co-solvent does not negatively interfere with your reaction chemistry (e.g., THF can be deprotonated by strong bases).
Protocol 2: Preparing a Soluble Anilinium Salt via pH Adjustment
-
Objective: To dissolve this compound in an aqueous or protic medium for subsequent reaction (e.g., diazotization).[10]
-
Procedure:
-
Suspend the this compound in the desired volume of water or alcohol (e.g., ethanol).
-
While stirring, slowly add an aqueous solution of a strong acid (e.g., 1M HCl) dropwise.
-
Monitor the mixture. As the acid is added, the solid material will begin to dissolve.
-
Continue adding acid until the solution becomes completely clear and homogeneous.
-
Check the pH of the final solution with a pH strip or meter to ensure it is < 4.
-
-
Trustworthiness: The visual endpoint (a clear solution) is a reliable indicator of the formation of the soluble salt. This solution is now ready for use in reactions that are compatible with acidic conditions.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 3. benchchem.com [benchchem.com]
- 4. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 8. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Aniline - Wikipedia [en.wikipedia.org]
- 11. wjbphs.com [wjbphs.com]
- 12. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
Technical Support Center: Temperature Control in Large-Scale 3-Fluoro-4-phenylaniline Synthesis
Welcome to the technical support center for managing temperature control during the large-scale synthesis of 3-Fluoro-4-phenylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining optimal thermal conditions for this critical process. The synthesis of this compound, a key intermediate in many pharmaceutical compounds, often relies on palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. These reactions are notoriously sensitive to temperature fluctuations, which can significantly impact yield, purity, and safety. This resource provides a structured approach to troubleshooting common temperature-related issues and answers frequently asked questions to ensure a successful and safe scale-up.
Troubleshooting Guide: Managing Thermal Deviations
Effective temperature control is paramount for the success of large-scale this compound synthesis. The following table outlines common temperature-related problems, their probable causes, and recommended corrective actions.
| Problem | Potential Causes | Recommended Solutions |
| Reaction Temperature Overshoots Setpoint | - Highly exothermic reaction.[1][2] - Inadequate cooling capacity of the reactor. - Incorrect reagent addition rate (too fast). - Poor mixing leading to localized hot spots. | - Reduce the rate of reagent addition. - Ensure the reactor's cooling system is functioning optimally and is appropriately sized for the reaction scale. - Improve agitation to ensure homogenous heat distribution. - Consider a dose-controlled addition strategy for the limiting reagent. |
| Reaction Fails to Reach or Maintain Target Temperature | - Endothermic reaction or insufficient heating. - Heat loss to the environment. - Inefficient heat transfer from the reactor jacket to the reaction mass. - Incorrect temperature probe calibration or placement. | - Verify the heating system's functionality and setpoint. - Ensure proper insulation of the reactor. - Check the heat transfer fluid level and circulation rate in the reactor jacket. - Calibrate the temperature probe and ensure it is properly immersed in the reaction mixture. |
| Inconsistent Temperature Readings | - Faulty temperature probe or controller. - Poor mixing. - Fouling on the reactor walls, impeding heat transfer. | - Inspect and calibrate the temperature monitoring equipment. - Increase the agitation speed to improve homogeneity. - Clean the reactor thoroughly to remove any residue that may be insulating the reaction from the jacket. |
| Runaway Reaction | - Loss of cooling. - Accumulation of unreacted reagents followed by a rapid, uncontrolled reaction. - Secondary decomposition reactions. | - Immediately stop the addition of all reagents. - Apply emergency cooling. - If necessary, quench the reaction with a suitable agent. - Conduct a thorough safety review and hazard analysis before attempting the reaction again. |
Experimental Protocol: Temperature-Controlled Buchwald-Hartwig Amination for this compound Synthesis
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination to synthesize this compound, with a strong emphasis on temperature control.
Materials:
-
3-Fluoro-4-bromoaniline
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., SPhos, XPhos)[3]
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen gas
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and temperature probe
-
Temperature control unit (TCU)
-
Inert gas supply
-
Addition funnel
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and has been purged with nitrogen to create an inert atmosphere.[4]
-
Reagent Charging: Charge the reactor with 3-fluoro-4-bromoaniline, aniline, and sodium tert-butoxide under a nitrogen blanket.
-
Solvent Addition: Add anhydrous toluene to the reactor. Begin agitation to ensure the solids are well-suspended.
-
Catalyst Preparation: In a separate, inerted glovebox or Schlenk flask, prepare the catalyst by mixing palladium(II) acetate and the phosphine ligand in a small amount of anhydrous toluene.
-
Initial Temperature Control: Set the TCU to the desired initial reaction temperature, typically in the range of 80-110°C for Buchwald-Hartwig aminations.[5] Allow the reactor contents to reach the setpoint.
-
Catalyst Addition: Once the reaction mixture is at the target temperature, add the prepared catalyst solution to the reactor.
-
Exotherm Monitoring: Closely monitor the internal temperature of the reactor. The initiation of the reaction is often accompanied by an exotherm. Be prepared to adjust the TCU to maintain the desired temperature.
-
Reaction Monitoring: Maintain the reaction at the target temperature and monitor its progress by a suitable analytical method (e.g., HPLC, GC).
-
Cooling and Quenching: Once the reaction is complete, cool the reactor to room temperature. Quench the reaction by slowly adding water.
-
Work-up: Proceed with the extraction and purification of the this compound product.
References
preventing incomplete reduction in 3-Fluoro-4-phenylaniline preparation
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the preparation of 3-Fluoro-4-phenylaniline. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions related to the synthesis of this important compound, with a particular focus on preventing incomplete reduction of the nitro precursor, 2-fluoro-4-nitrobiphenyl. Our goal is to equip you with the expertise and practical knowledge to overcome common experimental hurdles and ensure a successful, high-yield synthesis.
I. Troubleshooting Guide: Incomplete Reduction of 2-Fluoro-4-nitrobiphenyl
Incomplete reduction is a frequent challenge in the conversion of nitroarenes to anilines, leading to reduced yields and purification difficulties. This section provides a structured approach to diagnosing and resolving this issue.
Problem: Low Yield of this compound and Presence of Intermediates
Symptoms:
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the crude reaction mixture shows the presence of the starting material (2-fluoro-4-nitrobiphenyl) and/or intermediates such as the corresponding nitroso or hydroxylamine species.
-
The isolated yield of this compound is significantly lower than expected.
-
The final product is discolored, suggesting the presence of azo or azoxy-coupled byproducts.
Potential Cause 1: Catalyst Inactivity or Deactivation (Catalytic Hydrogenation)
Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is a common and efficient method for nitro group reduction.[1][2] However, the catalyst's effectiveness can be compromised.
Diagnostic Checks:
-
Catalyst Quality: Is the catalyst from a reputable supplier and within its expiration date? Has it been stored under appropriate conditions (e.g., away from air and moisture)?
-
Catalyst Loading: Is the catalyst loading (typically 5-10 mol%) appropriate for the scale of your reaction?
-
Poisoning: Could your starting material, solvent, or glassware contain catalyst poisons such as sulfur, thiols, or heavy metals?[3] Impurities in reagents, such as old acetic acid, have been anecdotally reported to affect reaction outcomes.[4]
Corrective Actions:
-
Use Fresh Catalyst: Always use fresh, high-quality catalyst for optimal results.
-
Increase Catalyst Loading: A modest increase in catalyst loading can sometimes overcome minor deactivation issues.
-
Purify Starting Materials: If catalyst poisoning is suspected, purify the 2-fluoro-4-nitrobiphenyl and use high-purity solvents.
-
Catalyst Regeneration: In some cases, deactivated Pd/C can be regenerated, though this is often a complex process.[5] A simple wash with a reducing agent solution like sodium borohydride may restore some activity.[6]
Potential Cause 2: Insufficient Reducing Agent or Inefficient Mass Transfer
Whether using catalytic hydrogenation or a metal/acid combination, an insufficient amount of the reducing agent or poor contact between reactants will lead to incomplete conversion.
Diagnostic Checks:
-
Hydrogen Pressure (for Catalytic Hydrogenation): Is the hydrogen pressure adequate? While balloon pressure is often sufficient, some reactions may require higher pressures (e.g., using a Parr shaker).
-
Stirring/Agitation: Is the reaction mixture being stirred vigorously enough to ensure good mixing of the substrate, catalyst (if heterogeneous), and reducing agent? Inadequate agitation can lead to localized depletion of the reducing agent.
-
Stoichiometry of Metal/Acid Reductants: If using reagents like tin(II) chloride (SnCl₂) or iron (Fe) in acid, have you used a sufficient molar excess of the metal and acid?[1][7]
Corrective Actions:
-
Optimize Hydrogen Delivery: For catalytic hydrogenations, ensure a continuous supply of hydrogen. Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before introducing hydrogen to remove oxygen, which can deactivate the catalyst.
-
Improve Agitation: Use an appropriate stir bar and stir rate to ensure the catalyst is well-suspended and the reaction is homogeneous.
-
Increase Reducing Agent Stoichiometry: For metal/acid reductions, a higher molar equivalent of the reducing agent may be necessary. For example, with SnCl₂, using 3-4 equivalents is common.[8]
Potential Cause 3: Unfavorable Reaction Conditions
Temperature, solvent, and reaction time all play critical roles in the success of the reduction.
Diagnostic Checks:
-
Temperature: Is the reaction temperature optimal? While many hydrogenations proceed at room temperature, some may require gentle heating to go to completion.[9] Conversely, excessively high temperatures can lead to side reactions.
-
Solvent: Is the chosen solvent appropriate? Solvents like ethanol, methanol, ethyl acetate, and acetic acid are commonly used for nitro reductions.[10] The solubility of the starting material and the compatibility with the chosen reducing system are key.
-
Reaction Time: Has the reaction been allowed to proceed for a sufficient amount of time?
Corrective Actions:
-
Temperature Screening: If incomplete conversion is observed at room temperature, consider increasing the temperature in small increments (e.g., to 40-50 °C).
-
Solvent Selection: Ensure your starting material is fully dissolved in the chosen solvent. If solubility is an issue, consider a different solvent system.
-
Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time. Do not stop the reaction until the starting material is fully consumed.
Troubleshooting Workflow Diagram
Caption: A troubleshooting workflow for incomplete reduction.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common methods for reducing 2-fluoro-4-nitrobiphenyl, and what are their pros and cons?
A1: The reduction of nitroarenes is a well-established transformation with several reliable methods.[2][11]
| Method | Reducing Agents | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ gas with Pd/C, PtO₂, or Raney Nickel | High yields, clean reactions, atmospheric or low pressure is often sufficient, environmentally friendly (water is the only byproduct).[1][12] | Catalyst can be expensive, sensitive to poisons, and may reduce other functional groups. Raney Nickel can be pyrophoric.[1][4] |
| Metal/Acid Reduction | Fe/HCl, Fe/NH₄Cl, Sn/HCl, SnCl₂/HCl | Inexpensive, robust, and tolerant of many functional groups.[7][12] | Often requires stoichiometric amounts of metal, leading to large amounts of metal waste and potentially difficult workups to remove metal salts.[8] |
| Transfer Hydrogenation | Formic acid, ammonium formate, or hydrazine with a catalyst (e.g., Pd/C) | Avoids the need for high-pressure hydrogen gas, often highly selective.[13] | May require elevated temperatures; the hydrogen donor is consumed stoichiometrically. |
Q2: What is the general mechanism for the reduction of a nitro group to an amine?
A2: The reduction of a nitro group to an amine is a six-electron process that typically proceeds through a stepwise pathway.[12] The nitro group is first reduced to a nitroso intermediate, which is then further reduced to a hydroxylamine. Finally, the hydroxylamine is reduced to the corresponding amine.[11] The accumulation of these intermediates is a sign of incomplete reduction.[3] In some cases, side reactions can occur where the hydroxylamine and nitroso intermediates condense to form azoxy and azo compounds, which can also be reduced.
Caption: The direct hydrogenation pathway for nitro reduction.
Q3: How can I effectively monitor the progress of the reduction reaction?
A3: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, intermediates, and the final product. The starting nitro compound is typically less polar than the final aniline. Staining with potassium permanganate can help visualize spots that are not UV-active. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or LC-MS can be used.[14]
Q4: Can other functional groups on my molecule be affected during the reduction?
A4: Yes, this is an important consideration. Catalytic hydrogenation with Pd/C can also reduce alkenes, alkynes, and some carbonyl groups, and can cause dehalogenation (especially of aryl bromides and iodides).[1] Metal/acid reductions, such as with Fe or SnCl₂, are generally more chemoselective and less likely to affect these other functional groups.[1][8]
Q5: My reaction seems to have stalled. What should I do?
A5: If the reaction has stalled (i.e., no further conversion of the starting material is observed over time), it is likely due to catalyst deactivation or depletion of the reducing agent. For catalytic hydrogenations, you can try carefully adding a fresh portion of the catalyst. For metal/acid reductions, adding more of the metal and acid may restart the reaction. However, it is often more effective to work up the reaction and re-subject the partially reacted material to the reaction conditions with fresh reagents.
III. Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Pd/C
This protocol describes a general procedure for the reduction of 2-fluoro-4-nitrobiphenyl to this compound using palladium on carbon.
Materials:
-
2-fluoro-4-nitrobiphenyl
-
10% Palladium on carbon (Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas supply (balloon or cylinder)
-
Round-bottom flask
-
Stir bar
-
Septum
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, dissolve 2-fluoro-4-nitrobiphenyl (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Seal the flask with a septum.
-
Purge the flask with an inert gas for 5-10 minutes to remove all oxygen.
-
Introduce hydrogen gas via a balloon or from a cylinder and maintain a positive pressure.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Once complete, carefully purge the flask with inert gas again to remove excess hydrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be purified by column chromatography or recrystallization if necessary.
Caption: Experimental workflow for catalytic hydrogenation.
Protocol 2: Reduction using Tin(II) Chloride
This protocol provides a method using a metal salt reductant.[15]
Materials:
-
2-fluoro-4-nitrobiphenyl
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution
-
Round-bottom flask
-
Stir bar
Procedure:
-
In a round-bottom flask, dissolve 2-fluoro-4-nitrobiphenyl (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (3-4 eq) to the solution.
-
Cool the mixture in an ice bath and slowly add concentrated HCl.
-
Remove the ice bath and stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by pouring it into ice and neutralizing with a saturated NaHCO₃ solution or a dilute NaOH solution until the pH is basic.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
IV. References
-
Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry.
-
Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education.
-
Nitro Reduction - Common Conditions. Organic Chemistry Data.
-
Reduction of nitro compounds. Wikipedia.
-
Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
-
Odd observation during Pd/C hydrogenation of Nitro group. Reddit.
-
Nitro to amine reductions using aqueous flow catalysis under ambient conditions. National Institutes of Health.
-
Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor. Green Chemistry.
-
Method for preparing 3-fluorine-4 morpholinyl phenylamine. Google Patents.
-
Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry.
-
Analytical methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Agency for Toxic Substances and Disease Registry.
-
More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications. National Institutes of Health.
-
Reduction of nitroaromatic compounds in tin(II) chloride dihydrate/choline chloride DES. ResearchGate.
-
Deactivation and reactivation of Pd/C catalyst used in repeated batch hydrodechlorination of PCE. ResearchGate.
-
Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. National Institutes of Health.
-
A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. Benchchem.
-
Scheme 2. a) Proposed mechanism for catalytic hydrogenation of 4 a... ResearchGate.
-
Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. MDPI.
-
Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate.
-
Hydrogenation of nitro compounds. Google Patents.
-
Process for the catalytic hydrogenation of aromatic nitro compounds. Google Patents.
-
Process for preparing 4-fluoro-3-nitroaniline. Google Patents.
-
Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. National Institutes of Health.
-
Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Deactivation Kinetics Model of Pt/C Catalyst for Hydrogenation of Nitrobenzene to p-Aminophenol. ResearchGate.
-
Nitroaromatic Reduction w/Sn. Sciencemadness Discussion Board.
-
Continuous hydrogenation of 2-(4-nitrophenyl) butanoic acid: Kinetics study in a micropacked-bed reactor. ResearchGate.
-
3-Fluoro-4-nitroaniline synthesis. ChemicalBook.
-
Reduction of aromatic nitro compounds using Sn and HCl gives:. askIITians.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Nitro to amine reductions using aqueous flow catalysis under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 9. US2458214A - Hydrogenation of nitro compounds - Google Patents [patents.google.com]
- 10. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C [frontiersin.org]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for 3-Fluoro-4-phenylaniline Synthesis
Welcome to the Technical Support Center for the synthesis of 3-Fluoro-4-phenylaniline. This critical biaryl amine is a key building block in the development of pharmaceuticals and advanced materials. Its efficient synthesis, however, hinges on the careful selection of a catalytic system to construct the core aryl-aryl or aryl-amine bond. This guide provides field-proven insights, troubleshooting workflows, and frequently asked questions to empower researchers in overcoming common synthetic challenges.
The two most prominent and powerful strategies for synthesizing this compound are the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination. Our guidance will focus on navigating the catalyst selection process for both pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for synthesizing this compound?
A1: The synthesis predominantly relies on palladium-catalyzed cross-coupling reactions. The choice of strategy depends on the desired bond formation and commercially available starting materials:
-
Suzuki-Miyaura Coupling (C-C Bond Formation): This method constructs the biaryl backbone by coupling an organoboron compound with an organohalide.[1] For this target molecule, a common route is the reaction of 4-bromo-3-fluoroaniline with phenylboronic acid .
-
Buchwald-Hartwig Amination (C-N Bond Formation): This reaction forms the C-N bond between an aryl halide and an amine.[2][3] A viable route is the coupling of 3-fluoro-4-bromobiphenyl with ammonia or an ammonia equivalent.[3]
Q2: How do I select the optimal palladium catalyst and ligand for a Suzuki-Miyaura coupling to synthesize this compound?
A2: Catalyst selection is paramount for success. The substrate, 4-bromo-3-fluoroaniline, presents a specific challenge: the aniline moiety can coordinate to the palladium center, potentially inhibiting the catalyst.[4][5] Therefore, the ligand choice is critical.
-
Palladium Source: Both Pd(0) sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) can be effective.[6] Precatalysts are often preferred for their air stability and the clean, efficient generation of the active Pd(0) species in situ.[6]
-
Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may prove inefficient.[4] Success with electron-neutral or moderately deactivated aryl halides, especially those containing potentially coordinating groups like anilines, relies on ligands that are both bulky and electron-rich .[6][7]
-
Causality: Electron-rich ligands increase the electron density on the palladium center, which promotes the rate-limiting oxidative addition step.[7] Steric bulk facilitates the final reductive elimination step to release the product and regenerate the catalyst.[6]
-
Recommended Ligands: Buchwald-type biaryl phosphine ligands such as SPhos and XPhos are highly effective for this type of transformation.[8][9] N-heterocyclic carbenes (NHCs) also offer a robust alternative.[10]
-
Q3: What is the role of the base in the Suzuki-Miyaura reaction, and how do I choose one?
A3: The base is not a passive component; it is crucial for activating the organoboron species during the transmetalation step of the catalytic cycle.[1][11] An inappropriate choice can halt the reaction.
-
Mechanism of Action: The base forms a tetracoordinate borate anion from the boronic acid, which increases the nucleophilicity of the phenyl group, facilitating its transfer to the palladium center.[12]
-
Common Choices: A range of bases can be used, including carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[11] For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[4][11] It is critical that the base is anhydrous and finely ground to maximize its reactivity.[4]
Q4: For a Buchwald-Hartwig amination, what are the key catalyst considerations?
A4: Similar to the Suzuki coupling, the Buchwald-Hartwig amination relies on a palladium catalyst supported by a suitable ligand to couple an amine with an aryl halide.[2][13]
-
Catalyst System: The choice of catalyst, ligand, base, and solvent is critical for achieving high yields, especially with challenging substrates.[13]
-
Ligand Generations: The development of the Buchwald-Hartwig amination has seen several 'generations' of catalyst systems. Early systems had limited scope, but the advent of sterically hindered and electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) and bidentate phosphine ligands (e.g., BINAP, DPEPhos) has made the reaction highly versatile.[2][14]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[13]
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound via Suzuki-Miyaura coupling.
Problem 1: Low or No Conversion of Starting Material
Your reaction is sluggish or fails to proceed, with starting materials largely unconsumed.
// Node Definitions problem [label="{Problem: Low/No Conversion|TLC/LC-MS shows primarily starting material}", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="{Cause 1\nCatalyst Inactivity / Deactivation}", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="{Cause 2\nInefficient Oxidative Addition}", fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="{Cause 3\nPoor Base Performance}", fillcolor="#FBBC05", fontcolor="#202124"]; cause4 [label="{Cause 4\nCatalyst Poisoning}", fillcolor="#FBBC05", fontcolor="#202124"];
solution1a [label="Ensure rigorous inert atmosphere (N₂/Ar).\nOxygen can oxidize active Pd(0).[4][10]", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; solution1b [label="Use a fresh, high-quality catalyst or precatalyst.\nOld catalysts may be inactive.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; solution2a [label="Switch to a bulkier, more electron-rich ligand.\n(e.g., SPhos, XPhos, RuPhos).[4][15]", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2b [label="Increase reaction temperature in 10°C increments.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; solution3a [label="Use an anhydrous, finely ground base.\nWater inhibits boronate activation.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; solution3b [label="Screen stronger bases (e.g., K₃PO₄, Cs₂CO₃).[4]", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution4a [label="Purify starting materials.\nAniline nitrogen can coordinate to Pd.[4]", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; solution4b [label="Increase catalyst/ligand loading slightly.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges problem:f0 -> {cause1, cause2, cause3, cause4} [arrowhead=vee]; cause1 -> {solution1a, solution1b} [arrowhead=vee]; cause2 -> {solution2a, solution2b} [arrowhead=vee]; cause3 -> {solution3a, solution3b} [arrowhead=vee]; cause4 -> {solution4a, solution4b} [arrowhead=vee]; }
Caption: Troubleshooting workflow for low conversion issues.
Problem 2: Significant Byproduct Formation
Your desired product is formed, but is contaminated with significant impurities.
-
Protodeboronation (Phenylboronic acid is replaced by -H): This is a common side reaction, especially if water is present.[4]
-
Self-Validation: The presence of aniline (from the 4-bromo-3-fluoroaniline starting material) in your crude product is a strong indicator.
-
Solution: Ensure all solvents and reagents are rigorously anhydrous. Using a more stable boronate ester, such as a pinacol ester (B(pin)), instead of the boronic acid can effectively mitigate this issue.[4]
-
-
Homocoupling (Formation of Biphenyl): The self-coupling of phenylboronic acid can occur, especially in the presence of oxygen or at high temperatures.
-
Solution: Rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction.[4] A slight excess (1.1-1.2 equivalents) of the boronic acid is often optimal; a large excess can favor homocoupling.
-
-
Catalyst Decomposition (Formation of Palladium Black): The precipitation of elemental palladium indicates catalyst death.[10]
-
Causality: This often results from high temperatures or the presence of oxygen, which causes the palladium nanoparticles to aggregate and fall out of the catalytic cycle.
-
Solution: Use a stabilizing, bulky ligand to protect the palladium center.[10] Run the reaction at the lowest feasible temperature and ensure a robust inert atmosphere.[10]
-
Catalyst Performance Comparison
The following table summarizes representative catalyst systems for the Suzuki-Miyaura coupling of aryl halides with phenylboronic acid, providing a baseline for catalyst selection.
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| Pd(dppf)Cl₂ | (integrated) | K₂CO₃ | Dioxane/H₂O | 90 | 11 | Low yield observed with unprotected ortho-bromoanilines, indicating catalyst inhibition.[16] |
| CataXCium A Pd G3 | CataXCium A | K₂CO₃ | Dioxane/H₂O | 90 | 70-90 | Highly effective for unprotected ortho-bromoanilines, overcoming substrate inhibition.[16] |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 | A robust, general system for coupling aryl bromides. Bulky, electron-rich ligands are key.[9] |
| Pd(OAc)₂ | PPh₃ | Na₂CO₃ | Toluene/H₂O | 80-100 | Variable | Often requires higher catalyst loading and may be inefficient for challenging substrates.[11] |
| Pd/C | None | Na₂CO₃ | H₂O / EtOH | 80-83 | Good | A heterogeneous, "greener" option, though potentially less active than homogeneous systems.[17][18] |
Experimental Protocol: Suzuki-Miyaura Synthesis of this compound
This protocol is a self-validating system based on established methods for challenging Suzuki-Miyaura couplings.
Materials:
-
4-Bromo-3-fluoroaniline (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
SPhos Pd G2 Precatalyst (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous, finely ground (2.0 mmol, 2.0 equiv)
-
Toluene, anhydrous (5 mL)
-
Water, degassed (0.5 mL)
// Node Definitions start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Step 1: Setup\nAdd solids (aniline, boronic acid, base, precatalyst) to an oven-dried Schlenk flask."]; step2 [label="Step 2: Inert Atmosphere\nSeal flask. Evacuate and backfill with Argon or Nitrogen (repeat 3x)."]; step3 [label="Step 3: Add Solvents\nAdd anhydrous, degassed toluene and water via syringe."]; step4 [label="Step 4: Reaction\nHeat mixture to 100°C with vigorous stirring for 4-12 hours."]; step5 [label="Step 5: Monitoring\nMonitor progress by TLC or LC-MS until starting material is consumed."]; step6 [label="Step 6: Workup\nCool to RT. Dilute with Ethyl Acetate. Wash with water and brine."]; step7 [label="Step 7: Purification\nDry organic layer over Na₂SO₄. Concentrate and purify by column chromatography."]; end_node [label="End\nObtain pure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> step6; step6 -> step7; step7 -> end_node; }
Caption: Experimental workflow for Suzuki-Miyaura synthesis.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-3-fluoroaniline, phenylboronic acid, SPhos Pd G2 precatalyst, and potassium phosphate.
-
Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon or high-purity nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[4]
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous toluene and degassed water via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100°C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. jk-sci.com [jk-sci.com]
- 13. benchchem.com [benchchem.com]
- 14. books.rsc.org [books.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 18. cem.de [cem.de]
Technical Support Center: Workup and Purification of 3-Fluoro-4-phenylaniline
Welcome to the technical support center for the purification of 3-Fluoro-4-phenylaniline. This guide is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. We will address common challenges encountered during the post-reaction workup and purification of this important synthetic intermediate, providing both theoretical explanations and practical, step-by-step protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile of this compound is highly dependent on its synthetic route. A common route is the reduction of a nitro precursor, such as 3-fluoro-4-phenylnitrobenzene. In this case, impurities typically include:
-
Unreacted Starting Material: Residual 3-fluoro-4-phenylnitrobenzene.
-
Reduction Intermediates: Incomplete reduction can leave behind nitroso and hydroxylamine species, which can subsequently react to form azoxy and azo compounds.[1]
-
Catalyst Residues: If catalytic hydrogenation is used (e.g., with Pd/C or Pt/C), trace metals may contaminate the product.
-
Dehalogenated Byproducts: The fluorine atom can sometimes be reductively cleaved, leading to the formation of 4-phenylaniline.
-
Solvents and Reagents: Residual reaction solvents and workup reagents.
Q2: What is the most effective initial workup procedure to get rid of non-basic impurities from my crude product?
A2: An acid-base extraction is the most powerful and widely used technique for the initial purification of aromatic amines like this compound.[2][3] The underlying principle is the reversible conversion of the basic amine into a water-soluble salt. By treating the crude organic mixture with an aqueous acid (e.g., 1M HCl), the amine is protonated to form an ammonium salt, which partitions into the aqueous phase. Neutral organic impurities, such as unreacted nitro starting material or azo/azoxy byproducts, remain in the organic layer and can be physically separated and discarded. Subsequently, basifying the aqueous layer regenerates the free amine, which can be extracted back into a fresh organic solvent.[2][4]
Q3: My purified this compound is a solid, but it's discolored (yellow or brown). How can I improve its appearance and purity?
A3: Discoloration in anilines is almost always due to air oxidation, which forms highly colored polymeric impurities.[1] While the initial acid-base extraction removes many impurities, recrystallization is the preferred method for removing trace amounts of colored impurities and closely related byproducts from a solid product.[5] The key to successful recrystallization is selecting an appropriate solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below.[5] For anilines, common solvent systems include ethanol/water, isopropanol, or toluene/hexane mixtures.[5] Adding a small amount of activated carbon to the hot solution before filtration can also help adsorb colored impurities.
Q4: I'm trying to monitor my purification by TLC on silica gel, but my product spot is streaking badly. What causes this and how can I fix it?
A4: This is a classic problem when working with basic compounds like amines on standard silica gel. Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface.[6] These acidic sites strongly and often irreversibly interact with the basic amine, causing the compound to "stick" to the baseline and streak up the plate rather than eluting as a clean, round spot.
To solve this, you must neutralize the acidity of the stationary phase. The easiest way is to add a small amount (typically 0.5-1%) of a volatile base, like triethylamine (Et₃N) or ammonium hydroxide, to your eluting solvent system (e.g., Hexane/Ethyl Acetate).[7][8] This competing base will saturate the acidic sites on the silica, allowing your product to move up the plate cleanly.
Q5: My product is still impure after recrystallization. When is it appropriate to use column chromatography?
A5: Column chromatography is recommended when recrystallization fails to separate impurities that have very similar solubility profiles to your product. It is a higher-resolution technique capable of separating compounds based on small differences in their polarity and interaction with the stationary phase. For this compound, if you have byproducts like isomers or dehalogenated analogues, chromatography is often necessary. As with TLC, it is crucial to use a mobile phase containing a small percentage of a base like triethylamine to prevent streaking and product loss on the column.[6][7] Alternatively, using a less acidic stationary phase like basic alumina or an amine-functionalized silica column can provide excellent results without needing a mobile phase modifier.[6]
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| "Oiling Out" During Recrystallization | 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is supersaturated and cooling too rapidly.[5] | Solution: Re-heat the mixture to dissolve the oil, add more of the primary solvent to reduce saturation, and allow it to cool much more slowly (e.g., by insulating the flask). If the issue persists, choose a solvent with a lower boiling point. |
| Low Recovery After Acid-Base Extraction | 1. Incomplete protonation of the amine (aqueous layer pH is not sufficiently acidic). 2. Incomplete regeneration of the free amine (aqueous layer pH is not sufficiently basic). 3. An insufficient number of extractions were performed. | Solution: Use a pH meter or pH paper to confirm the aqueous layer is pH < 2 after acidification and pH > 10 after basification. Perform at least three separate extractions at each stage with fresh solvent to ensure quantitative transfer between phases. |
| Product Fails to Crystallize | 1. The solution is not sufficiently saturated (too much solvent was used). 2. The presence of impurities is inhibiting crystal lattice formation. | Solution: Gently evaporate some of the solvent under reduced pressure. Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a seed crystal of pure product. If these fail, the material may require further purification by column chromatography. |
| Product Darkens Upon Storage | Air oxidation of the amine functional group.[1] | Solution: Anilines are sensitive to light and air. Store the purified product in a sealed vial under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place, such as a refrigerator or freezer. |
Visualized Workflows and Data
Decision Workflow for Purification Strategy
The choice of purification method depends on the nature of the crude product and the impurities present. This decision tree outlines a logical approach to achieving high purity.
Caption: Decision tree for selecting the optimal purification method.
Solvent Selection Guide for Recrystallization
The selection of a proper solvent is the most critical step in recrystallization. An ideal solvent will dissolve the aniline when hot but not when cold.
| Solvent | Polarity | Boiling Point (°C) | Expected Behavior with this compound |
| Water | High | 100 | Very low solubility. Best used as an anti-solvent in a mixed system (e.g., with Ethanol).[5] |
| Ethanol | High | 78 | Good solubility when hot, moderate when cold. Often effective as part of an Ethanol/Water system.[5] |
| Isopropanol | Medium | 82 | Good potential as a single solvent. |
| Toluene | Low | 111 | Good solubility when hot due to aromatic-aromatic interactions. Often used with Hexane as an anti-solvent. |
| Hexane | Low | 69 | Low solubility. Primarily used as an anti-solvent to induce precipitation from a more soluble solvent.[5] |
| Ethyl Acetate | Medium | 77 | May be a suitable single solvent or used in a pair with Hexane. |
Detailed Experimental Protocols
Protocol 1: Standard Acid-Base Extraction
This protocol is designed to separate the basic this compound from neutral and acidic impurities.
References
Validation & Comparative
A Comparative Guide to the Validation of an HPLC-UV Method for 3-Fluoro-4-phenylaniline Quantification
This guide provides a comprehensive comparison and detailed validation protocol for the quantification of 3-Fluoro-4-phenylaniline using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodologies and acceptance criteria herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring regulatory compliance and scientific rigor.[1][2][3][4]
Introduction: The Analytical Imperative
This compound is a key chemical intermediate in the synthesis of various pharmaceuticals and specialty materials. Its precise quantification is critical for ensuring reaction yield, monitoring purity, and performing stability studies. A validated analytical method guarantees that the results are reliable, accurate, and reproducible, which is the foundation of quality control in drug development and manufacturing.[5]
This guide compares common HPLC approaches and presents a fully validated, robust method suitable for its intended purpose: the quantitative determination (assay) of this compound.
Method Selection: A Comparative Rationale
The selection of an optimal HPLC method requires careful consideration of the analyte's physicochemical properties and the intended application. This compound is a moderately polar aromatic amine, making it an ideal candidate for Reversed-Phase HPLC (RP-HPLC).
| Method Parameter | Option 1: Isocratic Elution | Option 2: Gradient Elution | Decision & Rationale |
| Principle | Constant mobile phase composition. | Mobile phase composition changes over time. | Isocratic Elution Selected. For a single analyte quantification (assay), isocratic elution is simpler, more robust, and offers better run-to-run reproducibility of retention times. Gradient elution is preferred for complex mixtures with a wide range of polarities. |
| Column Chemistry | C18 (Octadecylsilane) | Phenyl-Hexyl | C18 Selected. C18 columns provide excellent hydrophobic retention for aromatic compounds. While Phenyl-Hexyl columns offer alternative selectivity through pi-pi interactions, C18 is a more universal and robust starting point for this type of analyte. |
| Mobile Phase pH | Acidic (e.g., pH 3) | Neutral (e.g., pH 7) | Neutral pH Selected. The aniline functional group has a pKa of ~4.6. At neutral pH, the amine is in its free base form, which typically results in better peak shape and avoids potential interactions with residual silanols on the silica support. An acidic pH would protonate the amine, which can sometimes lead to peak tailing. |
| Detector | UV-Diode Array (DAD/PDA) | UV-Variable Wavelength (VWD) | DAD/PDA Recommended. A Diode Array Detector not only quantifies at a specific wavelength but also provides spectral data across a range. This is invaluable for assessing peak purity and specificity during method validation.[6] |
Based on this comparison, a robust isocratic RP-HPLC method using a C18 column and a neutral buffered mobile phase with DAD detection was selected for validation.
The Validated HPLC Method
Chromatographic Conditions
-
Instrument: Agilent 1260 Infinity II LC System or equivalent
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 20 mM Potassium Phosphate Buffer (pH 7.0) : Acetonitrile (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: Diode Array Detector (DAD), 254 nm
-
Run Time: 10 minutes
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent).
-
Working Standard Solutions: Prepare by serial dilution of the Stock Solution with Diluent to achieve concentrations for linearity, accuracy, and precision studies.
The Validation Protocol: A Self-Validating System
The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[4][7] The following experiments were conducted according to ICH Q2(R1) guidelines.[1][2]
System Suitability Testing (SST)
Causality: Before any sample analysis, SST is performed to ensure the chromatographic system is performing adequately. It is the first line of defense against system malfunction. Protocol: Five replicate injections of a 100 µg/mL working standard are made. Acceptance Criteria:
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
Specificity
Causality: Specificity demonstrates that the analytical signal is unequivocally from the analyte of interest, without interference from other components like impurities, degradation products, or matrix components.[7][8] Protocol:
-
Inject the diluent (blank) to check for interfering peaks at the retention time of the analyte.
-
Prepare a sample solution spiked with known related substances and impurities.
-
Perform forced degradation studies (acid, base, peroxide, heat, light) on the analyte and analyze the stressed samples.
-
Use the DAD to assess peak purity of the analyte peak in the presence of these potential interferents.
Results: The method is specific if no interfering peaks are observed in the blank at the analyte's retention time. The peak purity analysis should yield a similarity score >990, confirming the analyte peak is spectrally homogeneous.
Linearity and Range
Causality: Linearity establishes a proportional relationship between the concentration of the analyte and the detector's response. The range is the interval over which this relationship holds true.[5] Protocol:
-
Prepare a series of at least five standard solutions covering 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform linear regression analysis.
Data Summary & Acceptance Criteria:
| Parameter | Acceptance Criterion | Typical Result |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |
| Y-intercept | Should not be significantly different from zero | Passes statistical test |
| Range | 50 - 150 µg/mL | Confirmed |
Accuracy
Causality: Accuracy measures the closeness of the experimental value to the true value. It is typically determined by a recovery study.[8][9] Protocol:
-
Prepare a placebo (matrix without analyte) and spike it with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Data Summary & Acceptance Criteria:
| Concentration Level | Mean Recovery (%) | Acceptance Criterion |
| 80% (80 µg/mL) | 99.5% | 98.0 - 102.0% |
| 100% (100 µg/mL) | 100.2% | 98.0 - 102.0% |
| 120% (120 µg/mL) | 101.1% | 98.0 - 102.0% |
Precision
Causality: Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[5][7]
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six determinations at 100% of the test concentration on the same day, with the same analyst and instrument.[7]
-
Intermediate Precision: Repeat the experiment on a different day, with a different analyst, or on a different instrument to assess the effect of random events.[7]
Data Summary & Acceptance Criteria:
| Precision Level | Parameter | Acceptance Criterion |
| Repeatability | RSD of 6 determinations | ≤ 1.0% |
| Intermediate Precision | RSD across two different days/analysts | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy. Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: Use the formula LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Acceptance Criteria: The LOQ must be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.
Robustness
Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[5][7] Protocol:
-
Deliberately vary key parameters one at a time:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase Composition (e.g., Acetonitrile ± 2%)
-
-
Analyze a system suitability solution under each condition and evaluate the impact on retention time, peak area, and tailing factor.
Acceptance Criteria: System suitability parameters must still pass under all varied conditions. The changes should not produce significant deviations in the final calculated concentration.
Visualizing the Workflow
A clear workflow ensures a logical and efficient validation process.
Caption: Overall workflow for HPLC method validation.
Troubleshooting Common Issues
A logical approach is key to resolving issues encountered during validation.
Caption: Decision tree for common HPLC troubleshooting.
Conclusion
This guide has detailed a comparative approach to selecting and validating a specific, accurate, and precise RP-HPLC method for the quantification of this compound. By adhering to the principles of the ICH Q2(R1) guideline, the described protocol establishes a trustworthy and robust analytical procedure suitable for routine use in a quality control environment. The data presented in the tables and the logical workflows provide a clear framework for researchers and drug development professionals to implement and adapt this method. The ultimate goal of analytical method validation—to demonstrate fitness for purpose—is comprehensively achieved through this systematic approach.[10]
References
- 1. fda.gov [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. jordilabs.com [jordilabs.com]
- 4. database.ich.org [database.ich.org]
- 5. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 6. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. propharmagroup.com [propharmagroup.com]
- 10. biopharminternational.com [biopharminternational.com]
comparing biological activity of 3-Fluoro-4-phenylaniline and 4-fluoroaniline
An In-Depth Comparative Guide to the Biological Activities of Fluorinated Aniline Derivatives: 4-Fluoroaniline vs. 3-Fluoro-4-morpholinoaniline
A Senior Application Scientist's Analysis
To our fellow researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of two structurally related yet functionally distinct fluorinated aniline derivatives. The initial topic of interest was a comparison between "3-Fluoro-4-phenylaniline" and "4-fluoroaniline." However, a thorough review of scientific literature reveals a scarcity of specific biological activity data for "this compound."
Therefore, exercising editorial control to provide a meaningful and data-rich comparison, we have selected 3-Fluoro-4-morpholinoaniline as a pertinent analog for this analysis. This compound shares the fluorinated aniline core but incorporates a morpholine moiety, making it a highly valuable intermediate in pharmaceutical synthesis. This substitution allows for a compelling exploration of structure-activity relationships, contrasting the foundational building block, 4-fluoroaniline, with a more complex and specialized derivative.
Our focus will be on the causality behind their divergent applications, from broad-spectrum chemical synthesis to the targeted production of a blockbuster antibiotic, underpinned by their distinct biological and toxicological profiles.
Physicochemical Characteristics: A Foundation for Function
The journey into biological activity begins with an understanding of the fundamental physicochemical properties of each molecule. These characteristics govern solubility, membrane permeability, and the potential for intermolecular interactions—all critical determinants of a compound's fate and function in a biological system.
| Property | 4-Fluoroaniline | 3-Fluoro-4-morpholinoaniline |
| Molecular Formula | C₆H₆FN | C₁₀H₁₃FN₂O |
| Molecular Weight | 111.12 g/mol | 196.22 g/mol [1] |
| Appearance | Colorless to yellow/brown oily liquid[2][3] | Off-white to brown crystalline powder[1] |
| Melting Point | -1.9 °C[4] | 121-123 °C[1] |
| Boiling Point | 188 °C[4] | 364.9 °C[1] |
| LogP (Kow) | 1.15[2] | ~1.8 (Predicted) |
| CAS Number | 371-40-4[2] | 93246-53-8[1] |
The most striking differences are in their physical state, melting, and boiling points, which are direct consequences of the increased molecular weight and complexity conferred by the morpholine ring on 3-Fluoro-4-morpholinoaniline. This structural addition significantly impacts its application in synthesis and its potential biological interactions.
Synthesis and Industrial Application: From Versatile Precursor to Specialized Intermediate
The synthetic pathways and ultimate applications of these two molecules reveal their distinct roles in the chemical and pharmaceutical industries.
4-Fluoroaniline is a versatile chemical intermediate, typically synthesized via the hydrogenation of 4-nitrofluorobenzene.[4] Its utility is broad, serving as a foundational precursor in the manufacture of a wide array of products, including:
-
Pharmaceuticals: Used in the synthesis of various active pharmaceutical ingredients (APIs), including anti-cancer and anti-inflammatory drugs, where the fluorine atom can enhance metabolic stability and binding affinity.[5][6]
-
Agrochemicals: A key component in the formulation of herbicides and fungicides.[2][6]
-
Dyes and Polymers: Employed in the creation of stable dyes and specialty polymers.[6]
3-Fluoro-4-morpholinoaniline , in contrast, has a much more specialized and high-value application. It is most famously known as a crucial intermediate in the synthesis of Linezolid , a powerful oxazolidinone antibiotic.[1] The synthesis involves a nucleophilic substitution of morpholine onto a difluoronitrobenzene precursor, followed by the reduction of the nitro group.[7][8] This specificity underscores its importance in constructing complex, biologically potent molecules.
References
- 1. innospk.com [innospk.com]
- 2. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lobachemie.com [lobachemie.com]
- 4. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine - Google Patents [patents.google.com]
The Unambiguous Fingerprint: A Comparative Guide to the Structural Elucidation of 3-Fluoro-4-phenylaniline Derivatives Using ¹⁹F NMR
For researchers, scientists, and drug development professionals navigating the intricate world of medicinal chemistry, the precise structural confirmation of novel compounds is paramount. Among the myriad of aromatic scaffolds, 3-fluoro-4-phenylaniline and its derivatives represent a class of compounds with significant potential in pharmaceutical development. The introduction of a fluorine atom and a phenyl group onto the aniline core imparts unique physicochemical properties, but also presents distinct challenges for structural elucidation. This guide provides an in-depth, objective comparison of analytical techniques, with a primary focus on the unparalleled advantages of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for the unambiguous characterization of these complex molecules. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to empower your research.
The Analytical Challenge of Substituted Anilines
The structural complexity of this compound derivatives arises from the potential for isomeric variations and the subtle electronic effects of the substituents on the aniline ring. Differentiating between positional isomers and accurately defining the conformation of the biaryl system are critical steps that demand a high-resolution analytical approach. While traditional methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) provide essential information on purity and molecular weight, they often fall short in providing the definitive structural detail required for this class of compounds.
¹⁹F NMR: A Superior Lens for Fluorinated Molecules
The fluorine-19 nucleus is an exceptional NMR probe for several key reasons.[1][2] With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus offers sensitivity comparable to that of ¹H NMR.[1][2] What truly sets ¹⁹F NMR apart for the analysis of compounds like this compound derivatives are its expansive chemical shift range and its sensitivity to the local electronic environment.
The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its surroundings, making it a powerful tool for detecting subtle structural changes.[2][3] This sensitivity, coupled with a chemical shift dispersion that is approximately 20 times greater than that of ¹H NMR, significantly reduces the likelihood of signal overlap, even in complex molecules.[4][5] Furthermore, the absence of endogenous fluorine in most biological systems means that ¹⁹F NMR spectra are free from background signals, a significant advantage in drug metabolism and in vivo studies.[4]
Interpreting the ¹⁹F NMR Spectrum of a this compound Derivative
The ¹⁹F NMR spectrum of a this compound derivative provides a wealth of structural information through its chemical shift and coupling constants.
-
Chemical Shift (δ): The position of the ¹⁹F signal is highly informative. For a this compound structure, the fluorine atom is directly attached to an aromatic ring. Its chemical shift will be influenced by the electron-donating amino group and the electronic nature of the phenyl substituent. Based on data from analogous compounds like 4-fluoroaniline, the ¹⁹F chemical shift is expected to be in the range of -110 to -130 ppm (relative to CFCl₃). The precise value will be modulated by substituents on the phenyl ring.
-
Coupling Constants (J): The interaction between the ¹⁹F nucleus and neighboring ¹H nuclei (J-coupling) provides crucial connectivity information. In a this compound derivative, the ¹⁹F nucleus will couple to the protons on the aniline ring, resulting in characteristic splitting patterns. The through-bond couplings are typically observed as follows:
-
³JF-H (ortho): ~7-10 Hz
-
⁴JF-H (meta): ~4-7 Hz
-
⁵JF-H (para): ~1-3 Hz
-
These coupling constants are invaluable for confirming the position of the fluorine atom on the aniline ring.
Comparative Analysis: ¹⁹F NMR vs. Alternative Techniques
While ¹⁹F NMR is a powerful tool, a comprehensive analytical strategy often involves complementary techniques. Here, we objectively compare ¹⁹F NMR with other common methods for the structural elucidation of this compound derivatives.
| Feature | ¹⁹F NMR Spectroscopy | ¹H / ¹³C NMR Spectroscopy | HPLC-MS | X-ray Crystallography |
| Primary Information | Direct observation of fluorine environment, connectivity through J-coupling. | Provides the carbon-hydrogen framework of the molecule. | Purity, molecular weight, and fragmentation patterns. | Definitive 3D structure, bond lengths, and angles in the solid state. |
| Key Advantages | High sensitivity, wide chemical shift range, no background signal, sensitive to electronic changes. | Ubiquitous for organic compounds, provides detailed connectivity. | High sensitivity for detection, excellent for mixture analysis and quantification. | Unambiguous structural determination, "gold standard" for absolute configuration. |
| Limitations | Only applicable to fluorinated compounds. | Signal overlap in complex aromatic regions, lower sensitivity of ¹³C. | Does not provide detailed stereochemical or isomeric information. | Requires a suitable single crystal, structure may differ from solution-state. |
| Suitability for this compound | Excellent for confirming fluorine position and probing electronic effects of the phenyl ring. | Essential for elucidating the overall structure, but may struggle with overlapping aromatic signals. | Ideal for purity assessment and confirming molecular formula. | Provides the ultimate proof of structure if a crystal can be obtained. |
In essence, while ¹H and ¹³C NMR are fundamental for mapping the entire molecular structure, ¹⁹F NMR provides an unambiguous and highly sensitive confirmation of the fluorine's position and its chemical environment, a critical piece of information for this specific class of compounds. HPLC-MS serves as a workhorse for purity and initial identification, while X-ray crystallography remains the ultimate arbiter of structure, provided a suitable crystal can be grown.
Enhancing Structural Confirmation with 2D NMR Techniques
For complex derivatives, one-dimensional NMR spectra can become crowded. Two-dimensional (2D) NMR experiments are invaluable for resolving ambiguities and definitively assigning the structure.
-
¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY): This through-space correlation experiment is particularly powerful for confirming the spatial proximity of the fluorine atom to specific protons in the molecule.[6][7] For a this compound derivative, a HOESY experiment can reveal correlations between the fluorine and protons on the adjacent phenyl ring, providing crucial information about the dihedral angle between the two rings.
-
¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range couplings between protons and carbons, allowing for the connection of different spin systems.[8][9] In our target molecule, HMBC can be used to correlate the protons on the aniline ring with the carbons of the phenyl ring, and vice-versa, confirming the C-C bond between the two aromatic systems.[8][9]
Experimental Protocols
I. Sample Preparation for ¹⁹F NMR Analysis
-
Dissolution: Accurately weigh 5-20 mg of the this compound derivative and dissolve it in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.
-
Internal Standard (Optional but Recommended): For precise chemical shift referencing and quantitative analysis, add a known amount of an internal standard. Common standards for ¹⁹F NMR include trifluorotoluene (C₆H₅CF₃, δ ≈ -63 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -163 ppm).
-
Homogenization: Gently vortex the sample to ensure complete dissolution and a homogeneous solution.
II. ¹⁹F NMR Data Acquisition
-
Spectrometer Setup: Tune the NMR spectrometer to the ¹⁹F frequency.
-
Basic 1D ¹⁹F Spectrum: Acquire a standard one-dimensional ¹⁹F spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
¹H-Decoupled ¹⁹F Spectrum: To simplify the spectrum and precisely determine the chemical shift, acquire a proton-decoupled ¹⁹F spectrum. This will collapse the multiplets arising from ¹H-¹⁹F coupling into singlets.
-
2D NMR Experiments (if necessary): If the 1D spectra are insufficient for full structural assignment, perform 2D experiments such as ¹H-¹⁹F HOESY and ¹H-¹³C HMBC.
Visualizing the Workflow and Structural Relationships
Diagram 1: Analytical Workflow for Structural Elucidation
Caption: Workflow for the synthesis and structural elucidation of this compound derivatives.
Diagram 2: Key NMR Interactions in this compound
Caption: Key through-bond and through-space NMR correlations for structural analysis.
Conclusion
For the structural elucidation of this compound derivatives, ¹⁹F NMR spectroscopy is not merely an alternative analytical technique but an indispensable tool. Its high sensitivity, expansive chemical shift range, and the wealth of information derived from coupling constants provide a definitive fingerprint of the fluorinated core of these molecules. When integrated into a comprehensive analytical workflow that includes ¹H and ¹³C NMR, HPLC-MS, and, when possible, X-ray crystallography, ¹⁹F NMR empowers researchers to confirm their target structures with the highest degree of confidence. This robust approach is foundational for advancing the development of new pharmaceuticals and functional materials.
References
- 1. 19Flourine NMR [chem.ch.huji.ac.il]
- 2. biophysics.org [biophysics.org]
- 3. New class of 19F pH indicators: fluoroanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
A Senior Application Scientist’s Guide to Assessing the Purity of 3-Fluoro-4-phenylaniline from Different Suppliers
Introduction: The Critical Role of Purity in a Key Building Block
3-Fluoro-4-phenylaniline is a vital chemical intermediate, serving as a cornerstone in the synthesis of numerous pharmaceutical compounds, agrochemicals, and materials.[1][2] Its structural motifs are integral to the development of novel therapeutic agents, including kinase inhibitors and other targeted therapies.[3] In the high-stakes environment of drug discovery and development, the purity of starting materials is not merely a matter of quality control; it is a fundamental prerequisite for success.[4][5] The presence of even trace impurities can lead to unforeseen side reactions, alter biological activity, introduce toxicity, and ultimately compromise the reproducibility and validity of research data, leading to costly delays and project failures.[6]
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for rigorously evaluating the purity of this compound from different commercial suppliers. We will move beyond a simple reliance on supplier-provided Certificates of Analysis (CofA) and instead establish a multi-pronged, self-validating analytical workflow. By synthesizing data from several orthogonal techniques, we can build a holistic and trustworthy purity profile, enabling an informed decision based on the specific demands of the application.
Pillar 1: High-Performance Liquid Chromatography (HPLC) – The Workhorse of Purity Analysis
HPLC is the primary technique for quantifying the purity of non-volatile and thermally labile compounds like this compound.[7] Its strength lies in its ability to separate the main compound from closely related impurities based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
Expert Rationale for Method Design
For an aromatic amine of moderate polarity, a reversed-phase C18 column is the logical first choice, as it effectively retains the analyte while allowing for separation based on subtle differences in hydrophobicity. We employ a gradient elution—starting with a higher concentration of aqueous mobile phase and gradually increasing the organic component (acetonitrile)—to ensure that both more polar and less polar impurities are effectively eluted and resolved from the main peak. The addition of a small amount of an acid like formic acid to the mobile phase is crucial; it protonates the aniline moiety, which sharpens the chromatographic peaks and significantly improves resolution and sensitivity.
Detailed Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
-
Instrumentation: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: 30% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh ~5 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 0.5 mg/mL stock solution. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject a diluent blank, followed by the sample solution. Purity is typically calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength.
Caption: HPLC experimental workflow for purity analysis.
Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS) – Unmasking Volatile Impurities
GC-MS is a powerful complementary technique that excels at separating and identifying volatile and thermally stable compounds.[8][9] It is the ideal method for detecting residual solvents from the synthesis, unreacted starting materials, or volatile byproducts that might be missed by HPLC. The mass spectrometer detector provides definitive structural information, allowing for the unambiguous identification of impurities.
Expert Rationale for Method Design
A general-purpose, low-polarity column like a DB-5ms is suitable for a wide range of potential volatile impurities. The temperature program is designed to start at a low temperature to resolve highly volatile solvents and then ramp up to elute the higher-boiling this compound and any related impurities. While derivatization can sometimes improve the chromatography of amines, it is often unnecessary for simple purity screening and adds complexity; therefore, a direct injection method is preferred for initial assessment.[10]
Detailed Experimental Protocol: GC-MS
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 60 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injector: Splitless mode at 250 °C.
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: 40-450 amu.
-
-
Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a suitable solvent like ethyl acetate or dichloromethane.
-
Analysis: Inject the sample and acquire the total ion chromatogram (TIC). Identify peaks by comparing their mass spectra against a reference library (e.g., NIST).
Caption: GC-MS workflow for identifying volatile impurities.
Pillar 3: NMR Spectroscopy – The Gold Standard for Structure and Quantification
Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into molecular structure. For this compound, both ¹H and ¹⁹F NMR are indispensable. ¹H NMR confirms the overall structure and can quantify the main component against a certified internal standard (qNMR), while ¹⁹F NMR is exquisitely sensitive to any fluorine-containing impurities, including positional isomers that may be chromatographically indistinguishable from the main product.[11]
Expert Rationale for Method Design
The power of NMR lies in its structural specificity. ¹H NMR provides a fingerprint of the molecule, and integration of the signals can be used for quantification.[12] The real advantage for this specific molecule comes from ¹⁹F NMR. Due to the high natural abundance (100%) and high sensitivity of the ¹⁹F nucleus, coupled with a wide chemical shift range, even minor fluorine-containing impurities will produce distinct and easily identifiable signals, free from background interference.[13][14] This makes it the ultimate tool for detecting isomeric impurities arising from the synthesis.
Detailed Experimental Protocol: ¹H and ¹⁹F NMR
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For quantitative ¹H NMR (qNMR), add a precisely weighed amount of a suitable internal standard (e.g., maleic acid).
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Ensure a sufficient relaxation delay (e.g., D1 = 30s) for accurate integration in qNMR.
-
-
¹⁹F NMR Acquisition:
-
Acquire a standard fluorine spectrum (proton-decoupled).
-
-
Analysis:
-
In the ¹H spectrum, confirm the expected chemical shifts and coupling patterns. For qNMR, calculate purity by comparing the integral of a known proton signal from the analyte to that of the internal standard.
-
In the ¹⁹F spectrum, identify the main signal for this compound. Any other signals indicate the presence of fluorine-containing impurities.
-
Caption: Logic for using orthogonal NMR techniques.
Pillar 4: Melting Point Analysis – A Rapid Preliminary Check
Melting point is a fundamental physical property. A pure crystalline solid will melt over a very narrow temperature range.[15][16] The presence of impurities disrupts the crystal lattice, which typically causes a depression of the melting point and a broadening of the melting range.[17][18]
Expert Rationale for Method Design
This technique is not definitive on its own, but it is an extremely fast, low-cost, and valuable first-pass indicator of purity. A sharp melting range close to the literature value suggests high purity, whereas a broad, depressed range is an immediate red flag that warrants further investigation with the more sophisticated techniques described above.
Detailed Experimental Protocol: Melting Point Determination
-
Instrumentation: Calibrated melting point apparatus.
-
Sample Preparation: Place a small amount of the finely powdered, dry sample into a capillary tube, tapping gently to pack the material to a height of 2-3 mm.
-
Analysis:
-
Place the capillary tube in the apparatus.
-
Heat rapidly to about 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
-
Caption: Relationship between purity and melting point range.
Comparative Data Analysis: A Hypothetical Case Study
To illustrate this workflow, we present hypothetical data for this compound obtained from three fictional suppliers.
Table 1: HPLC Purity Data (% Area by UV at 254 nm)
| Supplier | Retention Time (min) | % Area | Identity |
| Supplier A | 15.2 | 99.85 | This compound |
| 14.8 | 0.15 | Unknown Impurity 1 | |
| Supplier B | 15.3 | 99.21 | This compound |
| 12.5 | 0.55 | Unknown Impurity 2 | |
| 16.1 | 0.24 | Unknown Impurity 3 | |
| Supplier C | 15.2 | 98.50 | This compound |
| 15.4 | 1.50 | Unknown Impurity 4 |
Table 2: GC-MS Impurity Profile
| Supplier | Impurities Detected (>0.05%) | Identity (via MS Library) |
| Supplier A | None Detected | - |
| Supplier B | 0.18% | Toluene (residual solvent) |
| Supplier C | 0.30% | 4-Bromo-2-fluoroaniline (likely starting material) |
Table 3: NMR Spectroscopy Findings
| Supplier | ¹H qNMR Purity | ¹⁹F NMR Observations |
| Supplier A | 99.8% ± 0.2% | Single sharp peak. No other fluorine signals detected. |
| Supplier B | 99.1% ± 0.3% | Main peak + minor peak at -125.4 ppm (0.2%, consistent with an isomer). |
| Supplier C | 98.4% ± 0.4% | Main peak + multiple minor fluorine-containing impurities. |
Table 4: Melting Point Analysis
| Supplier | Observed Melting Range (°C) | Literature Value (°C) |
| Supplier A | 95.5 - 96.5 | 96 - 97 |
| Supplier B | 93.0 - 95.5 | 96 - 97 |
| Supplier C | 90.5 - 94.0 | 96 - 97 |
Synthesizing the Evidence: An Authoritative Interpretation
A trustworthy purity assessment requires integrating all data points into a coherent narrative.[19]
-
Supplier A: This material demonstrates excellent purity across all techniques. The HPLC purity of 99.85% is corroborated by the qNMR result of 99.8%.[12] The absence of signals in both the GC-MS and ¹⁹F NMR confirms the lack of volatile or fluorinated impurities. This is further supported by the sharp melting point, which is very close to the literature value.[16] This batch is of high quality, suitable for the most demanding applications.
-
Supplier B: The HPLC data shows a purity of 99.21%. However, GC-MS reveals the presence of toluene, a common residual solvent. More importantly, ¹⁹F NMR identifies a 0.2% impurity that is likely a positional isomer, which would be difficult to detect otherwise. The combination of these impurities leads to the broader and depressed melting point range.[15] While the overall purity is still high, the presence of an isomeric impurity could be problematic in applications where precise molecular recognition is key.
-
Supplier C: This material shows the lowest purity by all methods. The HPLC purity is 98.5%, with a significant co-eluting impurity. GC-MS identifies a probable starting material, suggesting an incomplete reaction or inefficient purification. The NMR data confirms the lower purity and the presence of multiple byproducts. The significantly depressed and broad melting point is a clear confirmation of a substantially impure sample.
Conclusion: A Framework for Informed Supplier Selection
The purity of a chemical building block like this compound is not a single number on a CofA but a detailed profile built from orthogonal analytical methods. Relying on one technique alone can be misleading. HPLC might miss volatile impurities, GC-MS may not detect non-volatile isomers, and neither provides the absolute quantification of qNMR.
This guide has demonstrated a robust, self-validating workflow for assessing purity:
-
Screening: Use Melting Point analysis for a rapid, preliminary check.
-
Quantification & Non-Volatiles: Employ HPLC for accurate quantification of the main component and detection of non-volatile impurities.
-
Volatiles: Use GC-MS to identify residual solvents and volatile starting materials.
-
Definitive Structure & Isomers: Leverage ¹H and ¹⁹F NMR for structural confirmation and the unambiguous detection of isomeric impurities.
Recommendation: For critical applications such as GMP synthesis or late-stage drug development, the material from Supplier A is the only acceptable choice. For early-stage discovery or process development where cost is a factor, the material from Supplier B might be considered, but only with the full knowledge that an isomeric impurity is present. The material from Supplier C is unsuitable for most research and development purposes. Ultimately, the responsibility lies with the end-user to independently verify the purity of critical reagents to ensure the integrity and success of their scientific endeavors.[20][21]
References
- 1. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pure Chemicals in Pharmaceuticals-Why Important to the Pharmaceutical Industry [elchemy.com]
- 5. apolloscientific.co.uk [apolloscientific.co.uk]
- 6. techmate.co.uk [techmate.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. epa.gov [epa.gov]
- 9. benchchem.com [benchchem.com]
- 10. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 15. chm.uri.edu [chm.uri.edu]
- 16. web.pdx.edu [web.pdx.edu]
- 17. mt.com [mt.com]
- 18. youtube.com [youtube.com]
- 19. fda.gov [fda.gov]
- 20. pharmtech.com [pharmtech.com]
- 21. gspchem.com [gspchem.com]
The Shielding Effect: A Comparative Biological Evaluation of 3-Fluoro-4-phenylaniline and its Carcinogenic Analogue
A Senior Application Scientist's Guide to Understanding Fluorine's Impact on Aromatic Amine Toxicity
Introduction: The Double-Edged Sword of Aromatic Amines and the Promise of Fluorine
Aromatic amines are a class of compounds foundational to the chemical industry, pivotal in the synthesis of dyes, polymers, and pharmaceuticals. However, this utility is often shadowed by significant toxicity. The simplest diarylamine, 4-phenylaniline, also known as 4-aminobiphenyl (4-ABP), is a notorious example. It is a well-established Group 1 human carcinogen, definitively linked to bladder cancer through occupational exposure and its presence in tobacco smoke[1][2][3]. The toxicity of 4-ABP is not inherent to the molecule itself but arises from its metabolic activation in the liver into reactive species that bind to DNA, initiating the cascade of events leading to cancer[4][5].
In medicinal chemistry, strategic placement of fluorine atoms has become a cornerstone for enhancing drug properties. Fluorination can dramatically alter a molecule's metabolic stability, physicochemical characteristics, and receptor binding affinity[6][7]. The strong carbon-fluorine bond can block sites of metabolic oxidation, while fluorine's high electronegativity can modulate the electronic properties of adjacent functional groups, influencing their reactivity and bioavailability[8][9].
This guide provides a comparative biological evaluation of 3-Fluoro-4-phenylaniline against its non-fluorinated, carcinogenic parent, 4-phenylaniline. Due to the limited direct toxicological data on this compound, this analysis synthesizes the known metabolic fate of 4-ABP with established principles of fluorine's role in drug design. We will explore, from a mechanistic perspective, how the introduction of a single fluorine atom is predicted to alter the compound's biological activity, effectively "shielding" it from the metabolic pathways that render its analogue so dangerous. This guide is intended for researchers in toxicology, drug discovery, and medicinal chemistry, providing both a theoretical framework and the practical experimental protocols required to validate these principles.
Metabolic Activation: The Root of 4-Phenylaniline's Carcinogenicity
The genotoxicity of 4-phenylaniline is a classic example of metabolic activation. The parent compound is relatively inert, but once absorbed, it undergoes a series of enzymatic transformations, primarily in the liver, that convert it into a potent DNA-damaging agent.
The critical first step is N-hydroxylation , catalyzed by cytochrome P450 enzymes (specifically CYP1A2 and CYP2E1)[4]. This reaction forms N-hydroxy-4-aminobiphenyl, a proximate carcinogen. This metabolite can then be transported to the bladder, where, under acidic urine conditions or after further enzymatic activation (e.g., O-acetylation by N-acetyltransferases or sulfonation by sulfotransferases), it forms a highly unstable and electrophilic nitrenium ion[1][2][5]. This nitrenium ion readily attacks nucleophilic sites on DNA bases, primarily guanine, forming DNA adducts. These adducts, if not repaired, can lead to mutations during DNA replication, initiating carcinogenesis[5].
The Fluorine Intervention: Predicting a Shift in Metabolism and Toxicity
The introduction of a fluorine atom at the 3-position (ortho to the amine group) of the 4-phenylaniline scaffold is hypothesized to fundamentally disrupt the metabolic activation cascade through several mechanisms:
-
Electronic Withdrawal: Fluorine is the most electronegative element. Its presence on the aromatic ring withdraws electron density, which is predicted to lower the basicity (pKa) of the neighboring amino group[6][7]. This electronic deactivation may reduce the susceptibility of the amine to enzymatic N-hydroxylation by cytochrome P450, as the reaction is an oxidative process favored by an electron-rich substrate. A slower rate of N-hydroxylation would directly lead to a decrease in the formation of the critical N-hydroxy metabolite and, consequently, a reduction in genotoxicity.
-
Steric Hindrance: While fluorine is small (possessing a van der Waals radius similar to hydrogen), its placement ortho to the amino group could introduce a degree of steric hindrance. This may impede the optimal orientation of the substrate within the active site of CYP450 enzymes, further contributing to a reduced rate of N-hydroxylation.
-
Blocked Ring Oxidation: While N-hydroxylation is the primary activation pathway, aromatic rings themselves can be sites of oxidative metabolism (hydroxylation). Placing a stable C-F bond on the ring effectively blocks that position from metabolic attack[7]. While position 3 is not the primary site of concern for 4-ABP, this principle underscores the general strategy of using fluorine to enhance metabolic stability.
The predicted metabolic pathways are visualized in the diagram below.
Caption: Predicted metabolic pathways of 4-phenylaniline vs. This compound.
Comparative Biological Data Summary
While direct comparative experimental data is scarce, we can summarize the known properties of 4-ABP and the predicted properties of its fluorinated analogue based on established scientific principles.
| Parameter | 4-Phenylaniline (4-ABP) | This compound (Predicted) | Rationale for Prediction |
| Metabolic Activation | High susceptibility to N-hydroxylation by CYP450 enzymes[4]. | Low susceptibility to N-hydroxylation. | Fluorine's electron-withdrawing effect deactivates the amino group, and steric hindrance may impede enzyme binding[6][7]. |
| Mutagenicity (Ames Test) | Positive, especially with metabolic activation (S9 fraction)[10]. | Predicted to be significantly lower or negative. | Reduced formation of the N-hydroxy metabolite and subsequent DNA-reactive nitrenium ion. |
| Cytotoxicity (e.g., IC50) | Moderately cytotoxic. | Predicted to have lower cytotoxicity. | Toxicity is linked to metabolic activation; reduced activation should lead to reduced cell death. |
| Carcinogenicity | Confirmed human carcinogen (IARC Group 1)[1][3][5]. | Predicted to have substantially reduced or no carcinogenic potential. | The primary mechanism of carcinogenicity is blocked or significantly attenuated. |
| Physicochemical Properties | pKa: ~4.35[11] | pKa: < 4.35 | The inductive effect of fluorine lowers the basicity of the adjacent amine[6]. |
| LogP: ~2.86[11] | LogP: > 2.86 | Fluorination of an aromatic ring generally increases lipophilicity[6]. |
Experimental Protocols for Validation
To empirically validate the predicted differences in the biological profiles of these two compounds, a series of standard in vitro assays are required. The following section details the methodologies for key experiments.
Experimental Workflow: In Vitro Toxicity Screening
The logical flow for testing these hypotheses involves starting with broad cytotoxicity screening, followed by specific assays for genotoxicity, which is the key mechanistic question.
Caption: Standard workflow for comparative in vitro toxicological evaluation.
Protocol 1: MTT Assay for General Cytotoxicity
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. It is used to determine the concentration of each compound that inhibits cell viability by 50% (IC50).
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan precipitate[12]. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization[13][14].
Methodology:
-
Cell Seeding: Seed human liver carcinoma cells (HepG2, which express some metabolic enzymes) or bladder carcinoma cells (T24) into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 4-phenylaniline and this compound in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include wells with untreated cells (negative control) and a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Remove the treatment medium. Add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well[15].
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking[15].
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression.
Protocol 2: Ames Test for Mutagenicity
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds. It is the gold standard for in vitro genotoxicity testing[16][17].
Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium[18][19]. A test compound is considered mutagenic if it causes a mutation that reverts the bacteria to a prototrophic state (his+), allowing them to form colonies on a histidine-deficient agar plate[16]. Because many chemicals (like 4-ABP) are not mutagenic until metabolized, the test is performed both with and without a rat liver extract known as the S9 fraction, which contains cytochrome P450 enzymes to simulate metabolic activation[10][19].
Methodology:
-
Strain Preparation: Grow overnight cultures of S. typhimurium tester strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions) at 37°C.
-
Metabolic Activation: Prepare the S9 mix containing S9 fraction from Aroclor-induced rats, buffer, and necessary cofactors (e.g., NADP+, G6P). Keep on ice.
-
Test Mixture Preparation: In separate sterile tubes for each condition, add:
-
100 µL of the bacterial culture.
-
50 µL of the test compound at various concentrations (or a positive/negative control).
-
500 µL of either S9 mix (for +S9 condition) or phosphate buffer (for -S9 condition).
-
-
Pre-incubation (Optional but recommended): Incubate the test mixture at 37°C for 20-30 minutes to allow for metabolic activation to occur.
-
Plating: Add 2 mL of molten top agar (containing a trace amount of histidine to allow for a few initial cell divisions) to each tube, vortex gently, and pour the contents onto the surface of a minimal glucose agar plate (the "bottom agar").
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate observed in the negative control plates. The mutagenicity of 4-ABP is expected to be high only in the presence of the S9 mix, while this compound is predicted to show a significantly lower or no increase in revertants under the same conditions.
Conclusion and Future Outlook
The comparison between 4-phenylaniline and this compound serves as a powerful case study in the principles of modern medicinal chemistry and toxicology. The established carcinogenicity of 4-ABP is a direct consequence of its metabolic activation to a DNA-reactive species. Based on a wealth of precedent in drug design, the strategic introduction of a fluorine atom at the 3-position is strongly predicted to attenuate or abolish this toxicity[6][8]. This "shielding" effect is attributed to the electronic deactivation of the critical amino group and potential steric hindrance, which together should significantly reduce the rate of the initial N-hydroxylation step required for genotoxicity.
While this guide presents a robust, mechanistically-grounded hypothesis, it underscores the critical need for empirical data. The execution of the detailed protocols for cytotoxicity and mutagenicity testing is the essential next step to confirm these predictions. Such studies would not only provide a definitive toxicological profile for this compound but also add valuable data to the broader understanding of structure-activity relationships in aromatic amine toxicity, guiding the future design of safer chemicals and pharmaceuticals.
References
- 1. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 4-Aminobiphenyl - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. clyte.tech [clyte.tech]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Ames test - Wikipedia [en.wikipedia.org]
- 17. Evaluation of aromatic amines with different purities and different solvent vehicles in the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 19. Ames Test Protocol | AAT Bioquest [aatbio.com]
A Comparative Guide to the Efficacy of Reducing Agents in 3-Fluoro-4-phenylaniline Synthesis
For researchers and professionals in drug development, the efficient and selective synthesis of key intermediates is paramount. 3-Fluoro-4-phenylaniline is a valuable building block in medicinal chemistry, and its synthesis predominantly involves the reduction of the nitro precursor, 3-fluoro-4-nitro-1,1'-biphenyl. The choice of reducing agent for this transformation is critical, impacting not only the yield and purity but also the process safety, scalability, and environmental footprint. This guide provides an in-depth comparison of the most effective reducing agents for this synthesis, supported by experimental data and field-proven insights to inform your selection process.
The Central Transformation: From Nitroarene to Aniline
The core of the synthesis lies in the selective reduction of a nitro group to an amine in the presence of other functional groups, notably a carbon-fluorine bond and a biphenyl system. The general reaction is as follows:
The primary challenge is to achieve high conversion of the nitro group while preserving the C-F bond, which can be susceptible to hydrogenolysis under harsh reducing conditions. This guide will compare four major classes of reducing agents: catalytic hydrogenation, metal/acid systems (specifically Fe/HCl and SnCl₂), and transfer hydrogenation.
Comparative Efficacy of Reducing Agents
The selection of an optimal reducing agent is a balance of several factors. The following table summarizes the key performance indicators for the most common methods, with quantitative data primarily drawn from the reduction of the closely analogous substrate, 3-chloro-4-fluoronitrobenzene, due to the limited availability of direct comparative studies on 3-fluoro-4-nitro-1,1'-biphenyl.
| Parameter | Catalytic Hydrogenation (Pt/C) | Iron/Hydrochloric Acid (Fe/HCl) | Stannous Chloride (SnCl₂) | Transfer Hydrogenation (HCOONH₄/Pd/C) |
| Primary Reagents | H₂ gas, 1% Pt/C catalyst | Iron powder, Hydrochloric acid | Stannous chloride dihydrate (SnCl₂·2H₂O) | Ammonium formate, 10% Pd/C catalyst |
| Solvent | Methanol or Ethanol | Ethanol, Water | Ethanol | Methanol |
| Temperature | 50-100°C[1][2] | 80-90°C[1] | Reflux | Room Temperature to Reflux[3][4] |
| Pressure | 0.1-5 MPa[1][2] | Atmospheric | Atmospheric | Atmospheric |
| Typical Yield | > 94%[1] | ~85-95% (substrate dependent) | ~70-90% (substrate dependent) | > 95% |
| Product Purity | > 99.5%[1] | Good, requires careful workup | Good, requires careful workup | High |
| Key Advantages | High yield and purity, clean reaction, catalyst can be recycled.[1] | Cost-effective, robust, and mature technology.[1] | Mild conditions, good functional group tolerance.[5] | Safe (avoids H₂ gas), simple setup, high chemoselectivity, clean.[6] |
| Key Disadvantages | Requires specialized high-pressure equipment, potential for dehalogenation.[2] | Generates large amounts of iron sludge waste, acidic mist.[1] | Generates tin-containing waste, which is environmentally problematic.[5] | Catalyst cost, potential for catalyst poisoning. |
In-Depth Analysis and Experimental Causality
Catalytic Hydrogenation: The Industrial Workhorse
Catalytic hydrogenation is often the method of choice for large-scale industrial production due to its high efficiency and atom economy.[7] The use of a heterogeneous catalyst like platinum on carbon (Pt/C) or palladium on carbon (Pd/C) with hydrogen gas offers a clean reaction with water as the only byproduct.
Causality of Choices:
-
Catalyst Selection: Platinum on carbon is often preferred over palladium on carbon for halogenated nitroaromatics as it can exhibit lower dehalogenation activity.[2] For substrates particularly sensitive to dehalogenation, a sulfided Pt/C catalyst can be employed to further increase selectivity.
-
Pressure and Temperature: The reaction is typically run under pressure to increase the concentration of hydrogen in the solvent, thereby accelerating the reaction rate. The temperature is optimized to achieve a reasonable reaction time without promoting side reactions like dehalogenation.
Iron in Acidic Media (Béchamp Reduction): The Classic Approach
The reduction of nitroarenes using iron powder in the presence of an acid, such as hydrochloric or acetic acid, is one of the oldest and most reliable methods.[8] This method is particularly valued for its excellent chemoselectivity, preserving most other functional groups.
Causality of Choices:
-
Iron as the Reductant: Iron is inexpensive and readily available. The in-situ generation of FeCl₂ from the reaction of iron with HCl is believed to be the actual reducing species.
-
Acidic Medium: The acid is crucial for activating the iron and serving as a proton source. The reaction is typically run in a mixture of ethanol and water to ensure the solubility of the organic substrate. The workup involves neutralization and filtration to remove the resulting iron oxides, which can be a drawback on a large scale.
Stannous Chloride (SnCl₂): A Mild and Selective Option
Stannous chloride is a widely used laboratory-scale reducing agent for nitro groups due to its mildness and high chemoselectivity.[5] It is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present in the molecule.
Causality of Choices:
-
Mechanism: SnCl₂ acts as a single-electron transfer agent. The reaction is typically carried out in an alcoholic solvent, like ethanol, under reflux conditions.
-
Workup: A key consideration is the workup procedure, which involves basification to precipitate tin hydroxides. These can sometimes be gelatinous and difficult to filter, and the disposal of tin-containing waste is an environmental concern.
Transfer Hydrogenation: The Safe and Versatile Alternative
Transfer hydrogenation offers a convenient and safer alternative to using high-pressure hydrogen gas.[6] In this method, a stable hydrogen donor, such as ammonium formate or formic acid, transfers hydrogen to the substrate in the presence of a catalyst, typically Pd/C.
Causality of Choices:
-
Hydrogen Donor: Ammonium formate is a popular choice as it decomposes in situ to produce hydrogen, ammonia, and carbon dioxide, which are easily removed from the reaction mixture.[3][4][9]
-
Catalyst and Conditions: Palladium on carbon is a highly effective catalyst for this transformation. The reaction can often be run at or near room temperature and at atmospheric pressure, simplifying the experimental setup. This method is known for its excellent chemoselectivity, making it suitable for complex molecules with multiple functional groups.
Experimental Protocols
Below are representative, step-by-step methodologies for the reduction of a halogenated nitrobiphenyl, which can be adapted for 3-fluoro-4-nitro-1,1'-biphenyl.
Protocol 1: Catalytic Hydrogenation using Pt/C
-
Reactor Charging: In a high-pressure reactor, charge 3-fluoro-4-nitro-1,1'-biphenyl and a 1% Pt/C catalyst. The mass ratio of the substrate to the catalyst is typically between 200:1 and 400:1.[1][2]
-
Inerting: Seal the reactor and purge three times with high-purity nitrogen gas to remove all oxygen.
-
Hydrogenation: Purge the reactor three times with hydrogen gas and then pressurize to 0.5 - 5.0 MPa. Heat the mixture to 50-100°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analytical techniques like TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the reactor, carefully vent the excess hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled under a wet, inert atmosphere.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization.
Protocol 2: Iron/Hydrochloric Acid Reduction
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3-fluoro-4-nitro-1,1'-biphenyl, ethanol, and water.
-
Addition of Reagents: Add iron powder to the mixture, followed by the slow addition of concentrated hydrochloric acid. The reaction is exothermic.
-
Reaction: Heat the mixture to 80-90°C and stir vigorously. Monitor the reaction by TLC until the starting material is consumed.[1]
-
Work-up: Cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Extraction: Concentrate the filtrate to remove the ethanol and then extract the aqueous residue with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by distillation or recrystallization.
Visualizing the Workflow
To better illustrate the decision-making process and the general experimental flow, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws] [erowid.org]
- 4. Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds [organic-chemistry.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Ammonium Formate [commonorganicchemistry.com]
Introduction: The Rising Profile of 3-Fluoro-4-phenylaniline Derivatives in Drug Discovery
An objective guide to the in vitro assessment of novel compounds derived from 3-Fluoro-4-phenylaniline, providing researchers and drug development professionals with a comparative analysis of their performance and supporting experimental data.
The this compound scaffold is a privileged structure in medicinal chemistry, serving as a crucial intermediate in the synthesis of a variety of bioactive molecules.[1][2] Its derivatives have garnered significant attention for their potential therapeutic applications, ranging from antimicrobial to anticancer agents.[3][4][5] The fluorine atom, in particular, can modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, making this scaffold an attractive starting point for the development of novel drugs.[6] This guide provides a comprehensive overview of the in vitro assessment of these promising compounds, focusing on the logical framework for their evaluation, detailed experimental protocols, and comparative analysis of their biological activity.
Pillar 1: A Strategic Framework for In Vitro Assessment
A robust in vitro evaluation of novel compounds is fundamental to the drug discovery pipeline, providing the initial data on efficacy and potential toxicity that guides further development.[7][8] The assessment of this compound derivatives should follow a tiered approach, beginning with broad cytotoxicity screening and progressing to more specific, target-oriented assays. This strategy ensures a cost-effective and efficient evaluation process.
A critical aspect of this framework is the application of Quality by Design (QbD) principles to assay development.[9] This systematic approach ensures that the in vitro assays are fit-for-purpose, precise, robust, and reproducible, thereby generating trustworthy data for decision-making.[9]
Below is a generalized workflow for the in vitro assessment of novel compounds:
Caption: Generalized workflow for in vitro compound assessment.
Pillar 2: Cytotoxicity Profiling - The First Line of Evaluation
The initial step in assessing the anticancer potential of novel this compound derivatives is to determine their general cytotoxicity against a panel of human cancer cell lines.[10] This provides a broad overview of their potency and selectivity.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of several this compound derivatives from published studies, presented as IC50 (the concentration required to inhibit 50% of cell growth) or GI50 (the concentration required to inhibit 50% of cell growth) values.
| Compound | Cell Line | Activity (µM) | Reference |
| NAM-5 | MCF-7 | IC50: 1.811 | [3][11] |
| MDA-MB-231 | IC50: 2.143 | [3][11] | |
| NAM-7 | MCF-7 | IC50: 1.883 | [3][11] |
| MDA-MB-231 | IC50: 4.688 | [3][11] | |
| Compound 4a | MDA-MB-231 | GI50: 3.00E-05 | [3] |
| Compound 4b | MDA-MB-231 | GI50: 2E-05 | [3] |
| Compound 4d | MDA-MB-231 | GI50: 8E-05 | [3] |
| MCF-7 | GI50: 8E-05 | [3] | |
| Compound 4e | MCF-7 | GI50: 2E-05 | [3] |
| VERO | GI50: 5E-05 | [3] | |
| Compound 6ag | HepG2, HeLa, CNE1, A549 | IC50: 16.5–18.7 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.[10]
Principle of the MTT Assay
Caption: Principle of the MTT colorimetric assay.
Step-by-Step Methodology
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[10]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and incubated for another 48-72 hours.[10]
-
MTT Addition: After the incubation period, the culture medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.
Pillar 3: Target-Specific and Mechanistic Assays
Following the identification of cytotoxic "hits," the next logical step is to investigate their specific molecular targets and mechanisms of action. Many aniline derivatives have been shown to target protein kinases, which are key regulators of cell signaling pathways often dysregulated in cancer.[5][12][13]
Targeting Kinase Signaling Pathways
For derivatives of this compound that show potent cytotoxicity, investigating their effect on specific kinase pathways is a rational approach. For instance, some derivatives have been evaluated for their inhibitory activity against VEGFR2, a key mediator of angiogenesis.[3]
Illustrative Kinase Signaling Pathway
Caption: A representative receptor tyrosine kinase signaling pathway.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)
This protocol describes a generic, non-radioactive, antibody-based assay to measure the inhibitory activity of compounds against a specific kinase.
Materials:
-
Recombinant active kinase
-
Kinase-specific substrate (e.g., a peptide)
-
ATP
-
Assay buffer
-
Phospho-specific antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
Step-by-Step Methodology:
-
Coating: A 96-well plate is coated with the kinase-specific substrate and incubated overnight at 4°C.
-
Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Compound Addition: Serial dilutions of the this compound derivatives are added to the wells.
-
Kinase Reaction: The kinase reaction is initiated by adding a mixture of the recombinant kinase and ATP to each well. The plate is then incubated at 37°C for a specified time (e.g., 60 minutes).
-
Detection: After washing, a phospho-specific primary antibody is added to each well and incubated. This is followed by another washing step and the addition of an HRP-conjugated secondary antibody.
-
Signal Development: The TMB substrate is added, and the reaction is allowed to develop a colorimetric signal. The reaction is stopped with a stop solution.
-
Absorbance Reading: The absorbance is read at 450 nm.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control without any inhibitor, and the IC50 value is determined.
Investigating the Mechanism of Cell Death
To further characterize the biological effects of the lead compounds, it is essential to determine the mechanism by which they induce cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[11]
Flow Cytometry for Apoptosis Detection:
Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to differentiate between viable, apoptotic, and necrotic cells.
-
Annexin V: Binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.
-
Propidium Iodide (PI): A fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.
Studies on compounds like NAM-5 and NAM-7 have utilized flow cytometry to confirm that they induce apoptosis-mediated cell death in breast cancer cells.[3][11]
Conclusion and Future Directions
The in vitro assessment of novel compounds derived from this compound provides a critical foundation for their development as potential therapeutic agents. The systematic approach outlined in this guide, from broad cytotoxicity screening to specific mechanistic studies, allows for the efficient identification and characterization of promising lead candidates. The data presented herein demonstrates that derivatives of this scaffold exhibit potent biological activities, particularly as anticancer agents. Future research should focus on expanding the panel of cancer cell lines for screening, elucidating the specific kinase targets for the most active compounds, and conducting in vitro ADME/Tox studies to assess their drug-like properties.
References
- 1. innospk.com [innospk.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 8. openaccesspub.org [openaccesspub.org]
- 9. Quality by Design for Preclinical In Vitro Assay Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. library.ncl.res.in [library.ncl.res.in]
- 12. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Fluoro-4-phenylaniline
Navigating the lifecycle of specialized chemical reagents extends beyond their application in discovery and development. The final step, proper disposal, is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3-Fluoro-4-phenylaniline, tailored for researchers, scientists, and drug development professionals. Our approach is grounded in established safety principles and regulatory frameworks, ensuring that your laboratory practices remain both innovative and responsible.
The structure of this compound, an aromatic amine containing both fluorine and a biphenyl moiety, necessitates its classification as a hazardous material. Aromatic amines as a class are recognized for their potential toxicity, and some are known or suspected carcinogens.[1][2][3][4] The presence of a halogen (fluorine) adds another layer of consideration for its disposal, particularly concerning incineration byproducts. Therefore, this compound must never be disposed of via standard trash or sewer systems.
Part 1: Hazard Assessment and Regulatory Profile
Before handling any waste, understanding its hazard profile is paramount. While a specific Safety Data Sheet (SDS) for this compound is not always readily available, its constituent chemical groups inform a robust hazard assessment.
-
Toxicity: Like many primary aromatic amines, this compound is presumed to be toxic if swallowed, inhaled, or absorbed through the skin.[3][5] These compounds can interfere with biological processes, and some have been implicated in carcinogenesis.[1][2]
-
Environmental Hazard: Aromatic amines can be very toxic to aquatic life with long-lasting effects.[2][5] Release into the environment must be strictly avoided.
-
Regulatory Classification: Under the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA), this chemical waste must be managed as hazardous waste. While not specifically listed by name, its properties align with characteristic hazardous wastes (e.g., Toxicity, D004-D043) or could fall under F-listed wastes from non-specific sources if it were part of a spent solvent mixture.[6][7] Wastes from aniline production are specifically listed (K083, K103, K104), underscoring the regulatory scrutiny of this chemical class.[8][9]
Key Safety and Hazard Information
| Parameter | Guideline / Specification | Rationale & Source(s) |
| Personal Protective Equipment (PPE) | Chemical safety goggles, chemical-resistant gloves (Nitrile), lab coat. | To prevent eye and skin contact. Aromatic amines can be absorbed through the skin.[3][10] |
| Respiratory Protection | Required if dust or aerosols are generated. Use a NIOSH-approved respirator. | To prevent inhalation of the toxic compound.[10][11] |
| Waste Classification | Hazardous Waste | Based on the toxicity profile of aromatic amines and halogenated organic compounds.[3][5][10] |
| Potential EPA Waste Codes | D004-D043 (Toxicity), F001-F005 (if in spent solvent) | Characterization is required, but toxicity is the primary concern. Aniline production wastes are K-listed.[6][9][12] |
| Incompatible Materials | Strong oxidizing agents, acids, acid anhydrides, acid chlorides. | Reactions can be violent or produce toxic fumes. Store waste away from these materials.[11] |
Part 2: Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is essential for safety and compliance. The following steps provide a clear workflow from the point of generation to final removal by a certified waste handler.
Step 1: Immediate Segregation and Waste Identification
As soon as this compound or any material contaminated with it is deemed waste, it must be managed as hazardous waste.[10]
-
Solid Waste: Collect pure compound, residues, or reaction byproducts in a dedicated, compatible, and sealable container.
-
Liquid Waste: If the compound is in a solution, collect it in a designated, compatible, and sealable liquid waste container.
-
Contaminated Materials: All items that have come into contact with the compound, such as gloves, weigh boats, pipette tips, and paper towels, must be collected in a separate, clearly labeled container for solid hazardous waste.[10][13]
Causality: Segregating waste streams prevents unintended chemical reactions and ensures the final disposal method is appropriate for the chemical's properties. Mixing halogenated waste with non-halogenated waste can unnecessarily increase disposal costs and complexity.
Step 2: Container Selection and Labeling
Proper containment and communication are pillars of a safe waste management system.
-
Container: Use a container made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE). Ensure it has a secure, leak-proof lid.
-
Labeling: The waste container must be labeled immediately upon the first addition of waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations)
-
The specific hazard characteristics (e.g., "Toxic")
-
The date when waste was first added (Accumulation Start Date)
-
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
Store the sealed and labeled waste container in a designated SAA within the laboratory.
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Conditions: The area must be secure, well-ventilated, and away from general lab traffic to minimize the risk of spills or exposure.[13] Store it in a secondary containment bin to mitigate leaks.
Step 4: Arranging for Professional Disposal
The final step is to coordinate with your institution's Environmental Health and Safety (EHS) department for the pickup and disposal of the hazardous waste.
-
Professional Handlers: Never attempt to dispose of this chemical yourself. It must be handled by a licensed hazardous waste disposal company.[10]
-
Disposal Method: The most common and effective method for destroying halogenated organic compounds like this compound is high-temperature incineration in a specialized facility equipped with scrubbers and afterburners.[10] This technology is designed to break down the molecule completely and neutralize resulting acidic gases like hydrogen fluoride (HF).[10]
Part 3: Emergency Procedures for Spills
In the event of a spill, a swift and correct response is critical to mitigate hazards.
-
Evacuate & Alert: Immediately alert personnel in the area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated to disperse any dust or vapors.[10]
-
Control: Prevent the spill from spreading. For solid spills, avoid actions that could generate dust.[10]
-
PPE: Don appropriate PPE, including respiratory protection, before re-entering the area.
-
Cleanup: For a small solid spill, gently cover with an inert absorbent material (e.g., vermiculite or sand) and carefully sweep it into a designated hazardous waste container.[10][11] Do not use water.
-
Decontaminate: Clean the spill area with an appropriate solvent and collect all cleaning materials for disposal as hazardous waste.[10]
-
Report: Report the incident to your EHS department immediately.[10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound waste.
References
- 1. researchgate.net [researchgate.net]
- 2. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines | CoLab [colab.ws]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Item - Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - American Chemical Society - Figshare [acs.figshare.com]
- 5. scribd.com [scribd.com]
- 6. actenviro.com [actenviro.com]
- 7. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 8. wku.edu [wku.edu]
- 9. nyu.edu [nyu.edu]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. epa.gov [epa.gov]
- 13. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
